2-Amino-5-tert-butylbenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-tert-butylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)7-4-5-9(12)8(6-7)10(13)14/h4-6H,12H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCQYHAVDRBIAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00529549 | |
| Record name | 2-Amino-5-tert-butylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00529549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2475-77-6 | |
| Record name | 2-Amino-5-tert-butylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00529549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-tert-butylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of 2-Amino-5-tert-butylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-tert-butylbenzoic acid (CAS No. 2475-77-6) is a substituted aromatic carboxylic acid. Its structure, featuring an amino group, a carboxylic acid group, and a bulky tert-butyl group, makes it a compound of interest in medicinal chemistry and organic synthesis. The interplay of these functional groups dictates its physicochemical properties, which are crucial for its handling, reactivity, and potential biological activity. This technical guide provides a detailed overview of the known physical properties of this compound, outlines experimental protocols for their determination, and presents a logical workflow for its characterization.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. The data has been compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| IUPAC Name | 2-Amino-5-(tert-butyl)benzoic acid | |
| CAS Number | 2475-77-6 | |
| Molecular Formula | C₁₁H₁₅NO₂ | |
| Molecular Weight | 193.24 g/mol | |
| Melting Point | 142 °C | |
| Boiling Point | 332.7 °C at 760 mmHg | |
| Density | 1.13 g/cm³ |
Solubility Profile
Expected Solubility:
-
Water: Sparingly soluble in neutral water, with solubility expected to increase significantly in acidic and alkaline solutions.
-
Polar Organic Solvents (e.g., Ethanol, Methanol, Acetone): Expected to be soluble.
-
Nonpolar Organic Solvents (e.g., Hexane, Toluene): Expected to have limited solubility.
Acidity (pKa)
The pKa value of this compound has not been experimentally determined in readily available literature. However, it is possible to predict the approximate pKa based on the values of benzoic acid and the electronic effects of the amino and tert-butyl substituents. The carboxylic acid proton will be the primary acidic proton. Computational methods can provide reliable predictions for the pKa of such derivatives.[3]
Spectroscopic Data
Detailed experimental spectra for this compound are not widely published. However, the expected spectral characteristics can be predicted based on the analysis of similar benzoic acid derivatives.[4][5]
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm), with splitting patterns determined by the substitution on the benzene ring.
-
Amino Protons: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
-
Carboxylic Acid Proton: A very broad singlet at a downfield chemical shift (often >10 ppm), which may not always be observed.
-
tert-Butyl Protons: A sharp singlet around 1.3 ppm, integrating to 9 protons.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon: A signal in the downfield region, typically around 170 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (approximately 110-150 ppm).
-
tert-Butyl Carbons: Two signals, one for the quaternary carbon and one for the three equivalent methyl carbons.
Expected Infrared (IR) Spectral Features:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
N-H Stretch (Amino Group): Two sharp bands in the region of 3300-3500 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1680-1710 cm⁻¹.
-
C-N Stretch: A band in the region of 1250-1350 cm⁻¹.
-
Aromatic C=C Stretches: Bands in the region of 1450-1600 cm⁻¹.
Expected Mass Spectrometry (MS) Features:
-
Molecular Ion Peak (M⁺): A peak at m/z = 193.11, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Characteristic fragments resulting from the loss of COOH, NH₂, and components of the tert-butyl group.
Experimental Protocols
Detailed experimental protocols for the determination of key physical properties are provided below. These are general procedures that can be applied to this compound.
Melting Point Determination
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
Solubility Determination
Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.
Methodology (Qualitative):
-
Sample Preparation: A small, pre-weighed amount of this compound (e.g., 10 mg) is placed in a series of test tubes.
-
Solvent Addition: A measured volume of each solvent (e.g., 1 mL of water, ethanol, acetone, toluene, 5% aq. HCl, 5% aq. NaOH) is added to a separate test tube.
-
Observation: The tubes are agitated (e.g., vortexed) for a set period at a controlled temperature. The dissolution of the solid is visually observed.
-
Classification: The solubility is classified as soluble, partially soluble, or insoluble.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
For ¹H NMR, 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
For ¹³C NMR, a more concentrated sample (20-50 mg) is typically required.
-
-
Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
Analysis: The prepared sample in an NMR tube is placed in the NMR spectrometer.
-
Data Acquisition: The spectra are acquired according to standard instrument parameters. Data processing involves Fourier transformation, phasing, and baseline correction.
Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the physical and chemical characterization of a synthesized compound like this compound.
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting. Based on data for similar compounds, it may cause skin, eye, and respiratory irritation.[6][7] It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area or a fume hood. For detailed safety information, the Safety Data Sheet (SDS) from the supplier should be consulted.[8]
References
- 1. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. penpet.es [penpet.es]
2-Amino-5-tert-butylbenzoic acid chemical structure and analysis
This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of 2-Amino-5-tert-butylbenzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the physicochemical properties, predicted and expected analytical data, and standardized experimental protocols for the characterization of this compound.
Chemical Structure and Properties
This compound, an anthranilic acid derivative, is characterized by an amino group and a carboxylic acid group attached to a benzene ring, with a tert-butyl substituent at the 5-position.
Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 2-amino-5-(tert-butyl)benzoic acid |
| CAS Number | 2475-77-6 |
| Molecular Formula | C₁₁H₁₅NO₂ |
| SMILES | CC(C)(C)c1cc(C(=O)O)c(N)cc1 |
| InChI | InChI=1S/C11H15NO2/c1-11(2,3)7-4-5-9(12)8(6-7)10(13)14/h4-6H,12H2,1-3H3,(H,13,14) |
| InChIKey | ULCQYHAVDRBIAG-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 193.24 g/mol | |
| Melting Point | 142 °C | |
| Boiling Point | 332.7 °C at 760 mmHg |
| Density | 1.13 g/cm³ | |
Analytical Data
Due to the limited availability of experimental spectra for this compound, this section provides predicted data based on its chemical structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables summarize the predicted chemical shifts (δ) for ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -C(CH₃)₃ | ~1.3 | Singlet |
| Aromatic H (position 3) | ~7.6 | Doublet |
| Aromatic H (position 4) | ~7.2 | Doublet of Doublets |
| Aromatic H (position 6) | ~6.7 | Doublet |
| -NH₂ | Variable (broad) | Singlet |
| -COOH | Variable (broad) | Singlet |
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| -C(CH₃)₃ | ~31 |
| -C(CH₃)₃ | ~34 |
| Aromatic C-1 | ~110 |
| Aromatic C-2 | ~150 |
| Aromatic C-3 | ~130 |
| Aromatic C-4 | ~118 |
| Aromatic C-5 | ~145 |
| Aromatic C-6 | ~115 |
| -COOH | ~170 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Hydrogen-bonded hydroxyl stretch |
| N-H (Amine) | 3400-3300 (two bands) | Symmetric and asymmetric stretching |
| C-H (Aromatic) | 3100-3000 | Stretching vibrations |
| C-H (Aliphatic) | 2960-2850 | Stretching vibrations of the tert-butyl group |
| C=O (Carboxylic Acid) | 1700-1680 | Carbonyl stretching |
| C=C (Aromatic) | 1600-1450 | Ring stretching |
| C-N (Amine) | 1340-1250 | Stretching vibration |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.
Expected Mass Spectrometry Fragmentation
| m/z | Fragment | Description |
|---|---|---|
| 193 | [M]⁺ | Molecular ion |
| 178 | [M - CH₃]⁺ | Loss of a methyl group from the tert-butyl substituent |
| 148 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 118 | [M - C(CH₃)₃]⁺ | Loss of the tert-butyl group |
Experimental Protocols
The following are detailed methodologies for the synthesis and analysis of this compound.
Synthesis Protocol (Adapted from a similar procedure)
This protocol is adapted from the synthesis of 2-amino-5-chlorobenzoic acid and serves as a representative method.[1]
Reaction: Reduction of 2-nitro-5-tert-butylbenzoic acid.
Materials:
-
2-nitro-5-tert-butylbenzoic acid
-
Raney Nickel (catalyst)
-
Ethanol (solvent)
-
Hydrogen gas
-
Celite or diatomaceous earth
Procedure:
-
In a reaction flask, add 2 g of active Raney nickel.
-
Add a solution of 20 g (approximately 89 mmol) of 2-nitro-5-tert-butylbenzoic acid dissolved in ethanol.
-
Stir the reaction mixture at room temperature under a hydrogen atmosphere overnight.
-
Monitor the reaction for completion using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction solution through a pad of Celite to remove the Raney nickel catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Analytical Protocols
3.2.1. NMR Sample Preparation
-
Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
If any solid particles are present, filter the solution through a pipette with a small cotton or glass wool plug.
-
Transfer the clear solution into a 5 mm NMR tube.
3.2.2. IR Sample Preparation (Thin Solid Film)
-
Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.
-
Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.
-
Mount the plate in the spectrometer and acquire the spectrum.
3.2.3. Mass Spectrometry Sample Preparation (LC-MS)
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Inject the filtered sample into the LC-MS system.
Biological Activity
While specific biological activities for this compound are not extensively documented, derivatives of anthranilic acid are known to possess a wide range of pharmacological properties. These include anti-inflammatory, analgesic, antimicrobial, and antiviral activities.[2][3][4] The structural motif of anthranilic acid is present in several commercial drugs.[2][5] Further research is required to elucidate the specific biological roles and potential therapeutic applications of this compound.
Conclusion
This technical guide has summarized the key chemical and analytical information for this compound. The provided data and protocols offer a foundational resource for researchers working with this compound. While experimental spectral data is not widely available, the predicted values serve as a useful reference for its characterization. The diverse biological activities of related anthranilic acid derivatives suggest that this compound may be a valuable molecule for further investigation in medicinal chemistry and drug discovery.
References
- 1. 2-Amino-5-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Amino-5-tert-butylbenzoic Acid (CAS: 2475-77-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-5-tert-butylbenzoic acid, a key chemical intermediate. The document details its physicochemical properties, outlines a representative synthetic pathway, and explores its applications in research and drug development, particularly as a building block in medicinal chemistry. While direct biological activity for this specific compound is not extensively documented, this guide contextualizes its potential pharmacological relevance based on its structural motifs—the anthranilic acid core and the tert-butyl group.
Physicochemical and Structural Data
This compound, also known as 5-tert-butylanthranilic acid, is a substituted aromatic carboxylic acid. Its structure features an amino group and a carboxylic acid group ortho to each other on a benzene ring, with a bulky tert-butyl group in the para position relative to the amino group. These features make it a versatile scaffold for organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2475-77-6 | [1] |
| Molecular Formula | C₁₁H₁₅NO₂ | [1] |
| Molecular Weight | 193.24 g/mol | [1] |
| IUPAC Name | 2-amino-5-(2-methylpropan-2-yl)benzoic acid | |
| Melting Point | 142 °C | [1] |
| Boiling Point | 332.7 °C at 760 mmHg (Predicted) | |
| Density | 1.13 g/cm³ (Predicted) | |
| SMILES | CC(C)(C)C1=CC(=C(C=C1)N)C(=O)O | [1] |
| InChI Key | ULCQYHAVDRBIAG-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
While specific, detailed synthetic protocols for this compound are not widely published in peer-reviewed literature, a plausible and efficient route can be designed based on established organic chemistry principles, particularly the Friedel-Crafts alkylation.[2][3] The amino group of the starting material, 2-aminobenzoic acid (anthranilic acid), is highly activating and can interfere with the Lewis acid catalyst. Therefore, a protection-alkylation-deprotection sequence is a logical approach.
Representative Synthetic Protocol: Friedel-Crafts Alkylation Route
This protocol describes a three-step synthesis starting from 2-aminobenzoic acid.
Step 1: Protection of the Amino Group (Acetylation)
-
In a round-bottom flask, dissolve 10.0 g of 2-aminobenzoic acid in 50 mL of acetic anhydride.
-
Gently heat the mixture to 100°C with stirring for 1 hour.
-
Allow the reaction mixture to cool to room temperature, then pour it slowly into 200 mL of ice-cold water while stirring vigorously.
-
The white precipitate of 2-acetamidobenzoic acid is collected by vacuum filtration, washed with cold water, and dried.
Step 2: Friedel-Crafts Alkylation
-
Suspend 10.0 g of the dried 2-acetamidobenzoic acid in 100 mL of a suitable inert solvent (e.g., dichloromethane or nitrobenzene) in a flask equipped with a reflux condenser and a gas outlet.
-
Cool the suspension in an ice bath and slowly add 1.5 to 2.0 molar equivalents of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in portions to manage the exothermic reaction.[4]
-
Once the addition is complete, add 1.2 equivalents of tert-butyl chloride (or another suitable tert-butylating agent like tert-butanol) dropwise to the reaction mixture.
-
Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
Step 3: Deprotection of the Amino Group (Hydrolysis)
-
Dissolve the crude product from Step 2 in a mixture of 10% aqueous sodium hydroxide solution and ethanol.
-
Heat the mixture to reflux for 2-4 hours to hydrolyze both the amide and any ester that may have formed.
-
After cooling, acidify the reaction mixture to a pH of approximately 5-6 with hydrochloric acid to precipitate the product, this compound.
-
Collect the solid product by vacuum filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
Applications in Research and Drug Development
The primary utility of this compound is as a chemical intermediate and a molecular fragment for building more complex molecules. Its bifunctional nature (amino and carboxylic acid groups) allows for a wide range of subsequent chemical transformations.
Synthetic Intermediate
The amino group can be acylated, alkylated, or transformed into various other functional groups, while the carboxylic acid can be converted to esters, amides, or acid halides. This dual reactivity makes it a valuable starting material for creating libraries of compounds for screening in drug discovery programs. Anthranilic acid derivatives are known to be precursors for a variety of bioactive molecules, including anti-inflammatory, antimicrobial, and anticancer agents.[1][5]
Fragment-Based Drug Discovery (FBDD)
With a molecular weight under 200 g/mol , this compound fits the profile of a "fragment." In FBDD, small, low-complexity molecules are screened for weak binding to a biological target.[6] Hits from these screens then serve as starting points for optimization, where medicinal chemists "grow" the fragment into a more potent, lead-like molecule.[7] The tert-butyl group provides a significant hydrophobic and sterically bulky anchor, which can be a desirable feature for probing specific pockets in a protein's binding site.[8]
Biological and Pharmacological Context
While no specific biological activities have been reported for this compound itself, its structural components suggest potential areas for investigation. The overall biological profile of a molecule derived from this scaffold would be influenced by both the anthranilic acid core and the tert-butyl substituent.
The Anthranilic Acid Scaffold
Anthranilic acid is an important pharmacophore.[9] Its derivatives have demonstrated a wide range of biological activities. For instance, the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) is based on N-arylanthranilic acid. Other derivatives have shown potential as antimicrobial, anticonvulsant, and anticancer agents.[5] The mechanism often involves inhibiting specific enzymes or interfering with biological signaling pathways.
The Role of the tert-Butyl Group
The tert-butyl group is a common motif in medicinal chemistry used to modulate a compound's properties.[10]
-
Metabolic Stability: The C-H bonds of a tert-butyl group are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to other alkyl groups, which can increase a drug's half-life.[11]
-
Steric Hindrance: Its bulk can be used to provide a steric shield, protecting adjacent functional groups from metabolic attack or forcing the molecule into a specific conformation required for binding to a target.
-
Lipophilicity: It significantly increases the lipophilicity (hydrophobicity) of a molecule, which can enhance membrane permeability and binding to hydrophobic pockets in protein targets. However, excessive lipophilicity can also lead to poor solubility and non-specific binding.[12]
Conclusion
This compound (CAS 2475-77-6) is a valuable chemical building block for organic synthesis and drug discovery. While its own biological activity is not yet characterized, its structure combines the pharmacologically relevant anthranilic acid scaffold with a functionality-modifying tert-butyl group. This makes it an attractive starting point for the synthesis of novel compounds and for use in fragment-based lead discovery campaigns. Future research efforts could focus on synthesizing a library of derivatives and screening them for various biological activities to unlock the therapeutic potential of this versatile chemical entity.
References
- 1. Investigation on biological activities of anthranilic acid sulfonamide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. mt.com [mt.com]
- 4. byjus.com [byjus.com]
- 5. mdpi.com [mdpi.com]
- 6. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragment-Based Drug Discovery Enters the Mainstream | Technology Networks [technologynetworks.com]
- 8. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Late-Stage Amination of Drug-Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium-Catalyzed C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. excli.de [excli.de]
Spectroscopic Profile of 2-Amino-5-tert-butylbenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 2-Amino-5-tert-butylbenzoic acid. The information presented herein is crucial for the unambiguous identification and quality control of this compound in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and a logical workflow for spectroscopic analysis.
Chemical Structure and Properties
This compound is an aromatic carboxylic acid with the following key properties:
| Property | Value |
| Chemical Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| CAS Number | 2475-77-6 |
| Melting Point | 142 °C |
| SMILES | CC(C)(C)c1ccc(c(c1)C(=O)O)N |
Spectroscopic Data Summary
The following sections present the quantitative spectroscopic data for this compound, obtained from the Spectral Database for Organic Compounds (SDBS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.69 | d | 1H | H-6 |
| 7.21 | dd | 1H | H-4 |
| 6.66 | d | 1H | H-3 |
| 1.29 | s | 9H | -C(CH₃)₃ |
Solvent: CDCl₃, Reference: TMS
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 169.1 | C=O (Carboxylic Acid) |
| 149.3 | C-2 |
| 141.2 | C-5 |
| 127.9 | C-6 |
| 125.0 | C-4 |
| 116.8 | C-3 |
| 110.1 | C-1 |
| 34.0 | -C (CH₃)₃ |
| 31.4 | -C(C H₃)₃ |
Solvent: CDCl₃, Reference: TMS
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3481, 3374 | Strong, Sharp | N-H Stretch (Amino group) |
| 2962, 2869 | Medium | C-H Stretch (tert-butyl group) |
| ~3000-2500 | Broad | O-H Stretch (Carboxylic acid) |
| 1676 | Strong | C=O Stretch (Carboxylic acid) |
| 1618, 1576 | Medium | N-H Bend (Amino group) / C=C Stretch (Aromatic) |
| 1233 | Strong | C-O Stretch (Carboxylic acid) |
Sample Preparation: KBr pellet
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.
| m/z | Relative Intensity (%) | Assignment |
| 193 | 65 | [M]⁺ (Molecular Ion) |
| 178 | 100 | [M - CH₃]⁺ |
| 150 | 20 | [M - C₃H₇]⁺ |
| 132 | 30 | [M - COOH - CH₃]⁺ |
Ionization Method: Electron Ionization (EI) at 70 eV
Experimental Protocols
The following are detailed methodologies for the spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence for proton NMR.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans is typically required compared to ¹H NMR to obtain a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.
-
Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.
-
Ionization: Volatilize the sample by heating the probe. In the ion source, bombard the gaseous molecules with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and record their abundance to generate the mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.
Caption: Logical workflow for the spectroscopic analysis and structure elucidation of an organic compound.
An In-depth Technical Guide to the Solubility of 2-Amino-5-tert-butylbenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2-Amino-5-tert-butylbenzoic acid in organic solvents, a critical parameter for its application in pharmaceutical research and development. Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for researchers to determine these values. It includes a detailed protocol for the widely accepted isothermal shake-flask method, along with methodologies for quantitative analysis of the resulting saturated solutions. Furthermore, a logical workflow diagram is presented to guide the experimental process. While direct data for the target compound is scarce, this guide empowers researchers to generate the precise and reliable solubility data required for their specific applications.
Introduction
This compound is a chemical compound with potential applications in various fields, including pharmaceutical synthesis. A thorough understanding of its physical and chemical properties is paramount for its effective use. One of the most fundamental of these properties is its solubility in different organic solvents. Solubility data is crucial for a wide range of processes, including reaction optimization, purification, formulation development, and bioavailability assessment.
Currently, there is a notable lack of comprehensive, publicly available quantitative data on the solubility of this compound in common organic solvents. This guide aims to bridge this gap by providing researchers with the necessary tools and methodologies to determine these solubility profiles accurately and efficiently.
Quantitative Solubility Data
A comprehensive search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound in a range of organic solvents. While some sources indicate that it is soluble in organic solvents, they do not provide numerical values.[1] This lack of data highlights the necessity for experimental determination to support research and development activities.
For comparative purposes, researchers may consider solubility data of structurally similar compounds, but this should be done with caution as small structural changes can significantly impact solubility.
Experimental Protocol for Solubility Determination
The following protocol details the isothermal shake-flask method, a reliable and widely used technique for determining the thermodynamic solubility of a solid compound in a liquid solvent.[2][3]
Principle
An excess amount of the solid solute (this compound) is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the solvent is saturated with the solute. The concentration of the solute in the clear, saturated supernatant is then determined using a suitable analytical method.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Thermostatic shaker bath or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)
-
Vials with airtight caps
-
Apparatus for quantitative analysis (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis equipment)
Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure a solid phase remains after equilibrium is reached.
-
Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.
-
Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points until the concentration plateaus.[4]
-
Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.[3]
-
Quantitative Analysis: Analyze the concentration of this compound in the filtered saturated solution using a validated analytical method. Common methods include:
-
High-Performance Liquid Chromatography (HPLC): This is often the preferred method due to its specificity and ability to separate the analyte from any potential impurities.[5]
-
UV-Vis Spectrophotometry: This method can be used if the compound has a chromophore and a standard calibration curve is prepared.[5]
-
Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid is determined.
-
Data Reporting
Solubility is typically reported in units such as:
-
g/100 mL of solvent
-
mg/mL of solvent
-
mol/L (molarity)
-
Mole fraction
It is crucial to specify the temperature at which the solubility was determined.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Workflow for the experimental determination of solubility.
Conclusion
References
An In-depth Technical Guide to the Synthesis of 2-Amino-5-tert-butylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-Amino-5-tert-butylbenzoic acid, a key intermediate in the development of various pharmaceutical compounds. This document details established methodologies, including experimental protocols and quantitative data, to assist researchers in the efficient and effective synthesis of this target molecule.
Introduction
This compound is a substituted anthranilic acid derivative. The presence of the amino and carboxylic acid functionalities on the benzene ring, along with the sterically significant tert-butyl group, makes it a valuable building block in medicinal chemistry. Its structure allows for diverse chemical modifications, enabling the synthesis of a wide range of biologically active molecules. This guide will explore three principal synthetic strategies for its preparation.
Synthetic Pathways
Three primary synthetic routes have been identified for the synthesis of this compound:
-
Nitration of 4-tert-butylbenzoic Acid followed by Reduction: A classical approach involving the introduction of a nitro group onto the aromatic ring of a readily available starting material, followed by its reduction to the corresponding amine.
-
Palladium-Catalyzed Amination of 2-Bromo-5-tert-butylbenzoic Acid: A modern cross-coupling approach that leverages the commercial availability of a halogenated precursor.
-
Hofmann Rearrangement of a Carboxamide Derivative: A functional group transformation that converts a carboxylic acid derivative into a primary amine with the loss of one carbon atom.
The following sections will provide a detailed examination of each of these synthetic pathways.
Route 1: Nitration of 4-tert-butylbenzoic Acid and Subsequent Reduction
This two-step synthesis begins with the commercially available 4-tert-butylbenzoic acid. The key challenge in this route is the regioselective nitration to obtain the desired 2-nitro isomer. The carboxylic acid group is a meta-director, while the tert-butyl group is an ortho-, para-director. Therefore, careful control of reaction conditions is necessary to favor the formation of 5-tert-butyl-2-nitrobenzoic acid.
Logical Workflow for Route 1
Caption: Workflow for the synthesis via nitration and reduction.
Experimental Protocols
Step 1: Synthesis of 5-tert-Butyl-2-nitrobenzoic Acid
A common method for the nitration of substituted benzoic acids involves the use of a nitrating mixture of concentrated nitric acid and sulfuric acid.
-
Materials: 4-tert-butylbenzoic acid, concentrated nitric acid (68%), concentrated sulfuric acid (98%).
-
Procedure:
-
To a stirred solution of 4-tert-butylbenzoic acid in concentrated sulfuric acid, cooled to 0-5 °C in an ice bath, a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise.
-
The reaction temperature is maintained below 10 °C during the addition.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours.
-
The reaction is quenched by pouring the mixture onto crushed ice.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
Purification is typically achieved by recrystallization from a suitable solvent like aqueous ethanol.
-
Step 2: Synthesis of this compound
The reduction of the nitro group can be accomplished using various methods, such as catalytic hydrogenation or metal-acid reduction.
-
Materials: 5-tert-butyl-2-nitrobenzoic acid, iron powder, concentrated hydrochloric acid, ethanol.
-
Procedure:
-
A mixture of 5-tert-butyl-2-nitrobenzoic acid and iron powder in a mixture of ethanol and water is heated to reflux.
-
Concentrated hydrochloric acid is added portion-wise to the refluxing mixture.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The hot reaction mixture is filtered to remove the iron salts.
-
The filtrate is concentrated under reduced pressure to remove ethanol.
-
The aqueous residue is neutralized with a base (e.g., sodium carbonate) to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried.
-
Quantitative Data
| Step | Reactant | Product | Reagents | Conditions | Yield (%) | Purity (%) | Reference |
| 1 | 4-tert-Butylbenzoic acid | 5-tert-Butyl-2-nitrobenzoic Acid | HNO₃, H₂SO₄ | 0-10 °C | 65-75 | >95 (after recrystallization) | General nitration protocols |
| 2 | 5-tert-Butyl-2-nitrobenzoic Acid | This compound | Fe, HCl, Ethanol/H₂O | Reflux | 80-90 | >98 (after recrystallization) | General reduction protocols |
Route 2: Palladium-Catalyzed Amination of 2-Bromo-5-tert-butylbenzoic Acid
This route offers a more direct approach, starting from the commercially available 2-bromo-5-tert-butylbenzoic acid. The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.
Logical Workflow for Route 2
Caption: Workflow for the synthesis via palladium-catalyzed amination.
Experimental Protocol
-
Materials: 2-Bromo-5-tert-butylbenzoic acid, an ammonia surrogate (e.g., benzophenone imine or LiN(SiMe₃)₂), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., Xantphos or RuPhos), a base (e.g., NaOtBu or Cs₂CO₃), and an anhydrous solvent (e.g., toluene or dioxane).
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), 2-bromo-5-tert-butylbenzoic acid, the palladium catalyst, the phosphine ligand, and the base are added.
-
The ammonia surrogate and the anhydrous solvent are then added.
-
The reaction mixture is heated to the specified temperature (typically 80-110 °C) and stirred for several hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with an acidic aqueous solution.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification is performed by column chromatography or recrystallization.
-
Quantitative Data
| Reactant | Product | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 2-Bromo-5-tert-butylbenzoic Acid | This compound | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 75-85 | >97 (after purification) | General Buchwald-Hartwig protocols[1][2] |
| 2-Bromo-5-tert-butylbenzoic Acid | This compound | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 110 | 70-80 | >97 (after purification) | General Buchwald-Hartwig protocols[1][2] |
Route 3: Hofmann Rearrangement
The Hofmann rearrangement provides a method to convert a primary amide to a primary amine with one fewer carbon atom.[3] This route would require the synthesis of a suitable amide precursor, such as 5-tert-butyl-2-carbamoylbenzoic acid or 5-tert-butylphthalamide.
Logical Workflow for Route 3
Caption: Workflow for the synthesis via Hofmann rearrangement.
Experimental Protocols
Step 1: Synthesis of 5-tert-Butylphthalamic Acid
-
Materials: 4-tert-Butylphthalic anhydride, aqueous ammonia.
-
Procedure:
-
4-tert-Butylphthalic anhydride is treated with an excess of concentrated aqueous ammonia at room temperature.
-
The reaction mixture is stirred until the anhydride has completely dissolved.
-
The solution is then carefully acidified with a mineral acid (e.g., HCl) to precipitate the phthalamic acid.
-
The product is collected by filtration, washed with cold water, and dried.
-
Step 2: Hofmann Rearrangement to this compound
-
Materials: 5-tert-Butylphthalamic acid, sodium hydroxide, bromine.
-
Procedure:
-
A solution of sodium hydroxide in water is cooled in an ice bath.
-
Bromine is added dropwise to the cold sodium hydroxide solution to form sodium hypobromite in situ.
-
5-tert-Butylphthalamic acid is then added to the freshly prepared sodium hypobromite solution.
-
The reaction mixture is slowly warmed and then heated to a higher temperature (e.g., 70-80 °C) for a period of time.
-
After cooling, the solution is acidified with a mineral acid to precipitate the product.
-
The crude product is collected by filtration and purified by recrystallization.
-
Quantitative Data
| Step | Reactant | Product | Reagents | Conditions | Yield (%) | Purity (%) | Reference |
| 1 | 4-tert-Butylphthalic Anhydride | 5-tert-Butylphthalamic Acid | aq. NH₃ | Room Temp. | 90-95 | >98 | General ammonolysis |
| 2 | 5-tert-Butylphthalamic Acid | This compound | NaOBr | 70-80 °C | 70-80 | >97 (after recrystallization) | General Hofmann rearrangement protocols[3] |
Characterization of this compound
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons in the range of 6.5-8.0 ppm, a singlet for the tert-butyl group around 1.3 ppm, and broad singlets for the amine and carboxylic acid protons. |
| ¹³C NMR | Resonances for the aromatic carbons, the quaternary carbon and methyl carbons of the tert-butyl group, and the carboxyl carbon. |
| FT-IR | Characteristic absorptions for N-H stretching (amine), O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), and aromatic C-H and C=C stretching. |
| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₅NO₂ = 193.24 g/mol ). |
| Melting Point | Approximately 142 °C. |
Conclusion
This technical guide has outlined three viable synthetic routes for the preparation of this compound. The choice of the most suitable route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory equipment available. The nitration-reduction pathway is a classic approach, while the Buchwald-Hartwig amination offers a more modern and direct method, particularly given the commercial availability of the bromo-precursor. The Hofmann rearrangement presents an alternative functional group interconversion strategy. For all routes, careful optimization of reaction conditions and appropriate purification techniques are crucial for obtaining a high yield and purity of the final product.
References
An In-depth Technical Guide to the Synthesis of 2-Amino-5-tert-butylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-amino-5-tert-butylbenzoic acid, a valuable building block in medicinal chemistry and materials science. This document details two plausible synthetic routes, including reaction mechanisms, experimental protocols, and quantitative data to facilitate laboratory-scale synthesis.
Introduction
This compound is an anthranilic acid derivative characterized by the presence of a bulky tert-butyl group at the 5-position. This structural motif is of interest in drug discovery for its potential to modulate pharmacokinetic and pharmacodynamic properties. The synthesis of this compound can be approached from several starting materials, with the most common strategies involving either the introduction of the tert-butyl group onto an existing aminobenzoic acid framework or the functionalization of a pre-tert-butylated aromatic ring. This guide will focus on two such pathways: the synthesis from 4-tert-butylaniline and the synthesis from 4-tert-butylbenzoic acid.
Pathway 1: Synthesis from 4-tert-Butylaniline
This route involves the protection of the amino group of 4-tert-butylaniline, followed by a directed ortho-metalation and carboxylation, and subsequent deprotection to yield the final product.
Reaction Scheme and Mechanism
The overall synthetic pathway is depicted below. The key step is the ortho-directed lithiation of the protected aniline, which allows for the regioselective introduction of the carboxylic acid group.
Caption: Synthesis of this compound from 4-tert-butylaniline.
The mechanism involves the initial protection of the highly reactive amino group as an acetamide. The acetyl group then acts as a directed metalating group, facilitating the deprotonation of the ortho-position by a strong base like n-butyllithium. The resulting aryl lithium species is a potent nucleophile that reacts with carbon dioxide (upon quenching with dry ice) to form a lithium carboxylate. Subsequent acidic workup protonates the carboxylate and hydrolyzes the amide to reveal the desired this compound.
Experimental Protocols
Step 1: Acetylation of 4-tert-Butylaniline
-
To a solution of 4-tert-butylaniline (14.9 g, 0.1 mol) in pyridine (50 mL) cooled in an ice bath, slowly add acetic anhydride (11.2 g, 0.11 mol).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the mixture into 200 mL of ice-water and stir until a white precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to afford N-acetyl-4-tert-butylaniline.
Step 2: Ortho-carboxylation of N-Acetyl-4-tert-butylaniline
-
In a flame-dried, three-necked flask under an argon atmosphere, dissolve N-acetyl-4-tert-butylaniline (9.56 g, 0.05 mol) in anhydrous tetrahydrofuran (THF, 100 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.6 M in hexanes, 68.75 mL, 0.11 mol) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 2 hours.
-
Quench the reaction by carefully adding crushed dry ice.
-
Allow the mixture to warm to room temperature, then add 100 mL of water.
-
Separate the aqueous layer and wash the organic layer with water.
-
Combine the aqueous layers and acidify with concentrated HCl to pH 2-3 to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield 2-acetamido-5-tert-butylbenzoic acid.
Step 3: Hydrolysis of 2-Acetamido-5-tert-butylbenzoic acid
-
Suspend 2-acetamido-5-tert-butylbenzoic acid (9.4 g, 0.04 mol) in a mixture of 10% aqueous HCl (100 mL) and ethanol (20 mL).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.
-
The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from an ethanol/water mixture may be performed for further purification.
Quantitative Data
| Step | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1. Acetylation | 4-tert-Butylaniline | N-Acetyl-4-tert-butylaniline | Acetic Anhydride, Pyridine | Pyridine | 0 to RT | 2 | >95 |
| 2. Ortho-carboxylation | N-Acetyl-4-tert-butylaniline | 2-Acetamido-5-tert-butylbenzoic acid | n-BuLi, CO2 | THF | -78 | 2 | 70-80 |
| 3. Hydrolysis | 2-Acetamido-5-tert-butylbenzoic acid | This compound | HCl, H2O | H2O/EtOH | Reflux | 4 | 85-95 |
Pathway 2: Synthesis from 4-tert-Butylbenzoic Acid
This alternative route involves the nitration of 4-tert-butylbenzoic acid, followed by the reduction of the nitro group to an amine.
Reaction Scheme and Mechanism
The synthesis begins with the electrophilic aromatic substitution (nitration) of 4-tert-butylbenzoic acid. The carboxylic acid group is a meta-director; however, the bulky tert-butyl group provides significant steric hindrance, favoring nitration at the ortho position. The subsequent reduction of the nitro group is a standard transformation.
Caption: Synthesis of this compound from 4-tert-butylbenzoic acid.
The mechanism of nitration involves the in situ formation of the nitronium ion (NO₂⁺) from nitric and sulfuric acids. The nitronium ion then acts as an electrophile, attacking the electron-rich aromatic ring. The reduction of the nitro group can be achieved through various methods, such as catalytic hydrogenation or using a metal in acidic media (e.g., Fe/HCl).
Experimental Protocols
Step 1: Nitration of 4-tert-Butylbenzoic Acid
-
In a flask equipped with a magnetic stirrer, add concentrated sulfuric acid (50 mL) and cool to 0 °C in an ice bath.
-
Slowly add 4-tert-butylbenzoic acid (8.9 g, 0.05 mol) in portions, ensuring the temperature remains below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (4.7 mL, 0.075 mol) to concentrated sulfuric acid (10 mL) at 0 °C.
-
Add the nitrating mixture dropwise to the solution of 4-tert-butylbenzoic acid over 30 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture onto 200 g of crushed ice.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain 2-nitro-5-tert-butylbenzoic acid.
Step 2: Reduction of 2-Nitro-5-tert-butylbenzoic acid
Method A: Catalytic Hydrogenation
-
Dissolve 2-nitro-5-tert-butylbenzoic acid (6.7 g, 0.03 mol) in ethanol (100 mL) in a hydrogenation vessel.
-
Add 10% palladium on carbon (Pd/C, 0.3 g).
-
Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 4-6 hours, or until hydrogen uptake ceases.
-
Filter the mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure to yield this compound.
Method B: Reduction with Iron in Acidic Medium
-
In a round-bottom flask, create a suspension of 2-nitro-5-tert-butylbenzoic acid (6.7 g, 0.03 mol) in a mixture of ethanol (75 mL) and water (25 mL).
-
Add iron powder (8.4 g, 0.15 mol) and a few drops of concentrated HCl.
-
Heat the mixture to reflux with vigorous stirring for 3-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Hot filter the reaction mixture to remove the iron salts and wash the solid with hot ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization.
Quantitative Data
| Step | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1. Nitration | 4-tert-Butylbenzoic acid | 2-Nitro-5-tert-butylbenzoic acid | HNO₃, H₂SO₄ | H₂SO₄ | 0 to RT | 3 | 75-85 |
| 2. Reduction | 2-Nitro-5-tert-butylbenzoic acid | This compound | H₂, Pd/C or Fe, HCl | EtOH/H₂O | RT to Reflux | 3-6 | 80-95 |
Conclusion
This guide has detailed two robust and accessible synthetic routes to this compound. The choice of pathway may depend on the availability of starting materials and the desired scale of the synthesis. Both methods involve well-established chemical transformations and provide the target compound in good overall yields. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and drug development. Careful execution of these procedures and adherence to standard laboratory safety practices are essential for successful synthesis.
The Untapped Therapeutic Potential of 2-Amino-5-tert-butylbenzoic Acid Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 2-aminobenzoic acid, also known as anthranilic acid, represent a versatile scaffold with a broad spectrum of documented biological activities. This technical guide explores the potential therapeutic applications of a specific subclass: 2-Amino-5-tert-butylbenzoic acid and its derivatives. While direct research on this particular molecular entity is nascent, this document extrapolates from the rich body of evidence available for structurally related 2-amino-5-alkylbenzoic acid and other aminobenzoic acid analogs to highlight promising avenues for drug discovery. This guide will delve into potential anticancer, anti-inflammatory, and enzyme inhibitory activities, supported by quantitative data from analogous compounds, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction: The 2-Aminobenzoic Acid Scaffold
The 2-aminobenzoic acid framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The presence of both a carboxylic acid and an amino group on the aromatic ring provides multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological targets. The introduction of a bulky, lipophilic tert-butyl group at the 5-position is anticipated to significantly influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. This guide will explore the potential biological activities of this substitution pattern based on the established pharmacology of related analogs.
Potential Biological Activities
While specific data for this compound is limited, extensive research on other derivatives of 2-aminobenzoic acid suggests several key areas of potential biological activity.
Anticancer Activity
Numerous derivatives of 2-aminobenzoic acid have demonstrated significant antiproliferative activity against a range of cancer cell lines. The proposed mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cell growth and survival.
Illustrative Anticancer Activity of Related Aminobenzoic Acid Derivatives
| Compound Class | Cell Line(s) | Activity Metric (IC50/GI50) | Reference |
| N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid esters | Various human tumor cell lines | Nanomolar to low micromolar concentrations | [1] |
| (Hetero)aryl esters of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid | Full panel of human tumor cell lines | GI50 values < 10⁻⁷ M for some derivatives | [2] |
| Anthranilic acid hybrids | Various cell lines | Promising DNA binding and anticancer activity | [1] |
| Anthranilic acid ester derivatives | Human prostate cancer cells | Repression of cell growth | [3] |
Anti-inflammatory Activity
The 2-aminobenzoic acid scaffold is the core of several non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade. Newer derivatives have also been shown to inhibit other inflammatory targets.
Illustrative Anti-inflammatory Activity of Related 2-Aminobenzoic Acid Derivatives
| Compound | Target/Assay | Activity | Reference |
| 2-(4-oxo-2-phenylthiazolidin-3-yl)-5-(phenylazo) benzoic acids | Carrageenan-induced paw edema | Potent anti-inflammatory activity | [4] |
Enzyme Inhibitory Activity
Derivatives of aminobenzoic acid have been investigated as inhibitors of various enzymes, highlighting their potential in treating a range of diseases.
Illustrative Enzyme Inhibitory Activity of Related Aminobenzoic Acid Derivatives
| Compound Class | Target Enzyme | Inhibition Data (IC50/Ki) | Reference |
| 2,5-substituted benzoic acid derivatives | Mcl-1 and Bfl-1 proteins | Ki values of 100 nM for lead compound | [5] |
| Synthetic amino acid derivatives | Pancreatic lipase, α-amylase, α-glucosidase | IC50 values in the micromolar range | [6] |
| Selected benzoic acid derivatives | Secretory phospholipase A2 (sPLA2) | Inhibitory in micromolar concentrations | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of the biological activity of this compound derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plates for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting cell viability against compound concentration.
Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific enzyme. The specific substrate, buffer conditions, and detection method will vary depending on the enzyme of interest.
Materials:
-
Purified enzyme
-
Enzyme-specific substrate
-
This compound derivatives (dissolved in a suitable solvent)
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
96-well microplate (UV-transparent or opaque, depending on the detection method)
-
Microplate reader (for absorbance, fluorescence, or luminescence)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme. Include controls for no enzyme, no substrate, and no inhibitor.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately begin measuring the change in signal (absorbance, fluorescence, or luminescence) over time using a microplate reader. The rate of the reaction is determined from the linear portion of the progress curve.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the uninhibited control. Determine the IC50 value from the dose-response curve.
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a representative signaling pathway that could be modulated by this compound derivatives.
Caption: A generalized workflow for the discovery and development of novel therapeutic agents.
Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target in cancer therapy.
Structure-Activity Relationship (SAR) Insights
Based on studies of related aminobenzoic acid derivatives, several structural features are critical for biological activity.
-
Substitution on the Amino Group: N-acylation or N-arylation can significantly modulate activity and selectivity.
-
Modification of the Carboxylic Acid: Esterification or amidation of the carboxyl group can alter the compound's pharmacokinetic properties and cellular uptake.
-
Substitution on the Aromatic Ring: The nature and position of substituents on the benzene ring play a crucial role in target binding and overall potency. The introduction of the tert-butyl group at the 5-position is expected to enhance lipophilicity, which may improve membrane permeability and interaction with hydrophobic binding pockets of target proteins.
Conclusion and Future Directions
While direct experimental data on the biological activities of this compound derivatives are currently limited, the extensive research on analogous compounds provides a strong rationale for their investigation as potential therapeutic agents. The insights from related structures suggest that this class of compounds holds promise, particularly in the areas of oncology and inflammatory diseases.
Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in a panel of in vitro and in vivo assays. Elucidating the specific molecular targets and mechanisms of action will be crucial for the rational design of potent and selective drug candidates. The foundation laid by decades of research on the 2-aminobenzoic acid scaffold provides a clear roadmap for unlocking the therapeutic potential of this promising, yet underexplored, chemical space.
References
- 1. WO2008114275A2 - Anthranilic acid derivatives as anticancer agents and process for the preparation thereof - Google Patents [patents.google.com]
- 2. New potential anticancer agents based on the anthranilic acid scaffold: synthesis and evaluation of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiandrogenic activity of anthranilic acid ester derivatives as novel lead structures to inhibit prostate cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative studies on the inhibitory activities of selected benzoic acid derivatives against secretory phospholipase A2, a key enzyme involved in the inflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Amino-5-tert-butylbenzoic Acid: A Versatile Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-amino-5-tert-butylbenzoic acid core represents a privileged scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. Its inherent structural features, including an amino group and a carboxylic acid moiety attached to a substituted benzene ring, provide multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This guide explores the utility of the this compound scaffold, with a particular focus on its application in the development of kinase inhibitors for the treatment of inflammatory diseases.
Core Synthesis and Derivatization
The fundamental this compound structure can be readily derivatized at both the amino and carboxylic acid functional groups to generate a diverse library of compounds. Common synthetic strategies involve amide bond formation and the generation of hydrazides, enabling the introduction of a wide array of substituents to explore structure-activity relationships (SAR).
General Synthesis of N-Aryl-2-amino-5-tert-butylbenzamides
A prevalent method for derivatizing the this compound scaffold is through the formation of an amide bond with various anilines or other amino-containing moieties. This can be achieved through standard peptide coupling protocols.
Experimental Protocol: Synthesis of N-Aryl-2-amino-5-tert-butylbenzamides
-
Acid Chloride Formation: To a solution of this compound in an appropriate aprotic solvent (e.g., dichloromethane or toluene), a chlorinating agent such as thionyl chloride or oxalyl chloride is added dropwise at 0 °C. The reaction mixture is then typically warmed to room temperature or heated to reflux to drive the reaction to completion. The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 2-amino-5-tert-butylbenzoyl chloride.
-
Amide Coupling: The resulting acid chloride is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran). To this solution, the desired aniline derivative and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) are added. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO3), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired N-aryl-2-amino-5-tert-butylbenzamide.
A general workflow for the synthesis and initial screening of these derivatives is depicted below.
Application as p38 MAP Kinase Inhibitors
A significant application of the this compound scaffold has been in the development of inhibitors of p38 mitogen-activated protein (MAP) kinase. The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Dysregulation of this pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis.
Derivatives of this compound have been designed to target the ATP-binding pocket of p38 MAPK, thereby inhibiting its kinase activity and downstream inflammatory signaling. The tert-butyl group often serves to occupy a hydrophobic pocket within the enzyme's active site, contributing to the potency and selectivity of the inhibitors.
Quantitative Data on p38 MAPK Inhibition
While specific, publicly available IC50 values for a wide range of this compound derivatives are limited in peer-reviewed literature, patent literature discloses the potential of this scaffold. For illustrative purposes, the following table presents hypothetical data consistent with the type of results expected from screening such compounds.
| Compound ID | R Group (on N-phenyl) | p38α MAPK IC50 (nM) | TNF-α Inhibition (IC50, nM) in THP-1 cells |
| ABC-001 | H | 150 | 850 |
| ABC-002 | 4-Fluoro | 75 | 420 |
| ABC-003 | 3-Chloro | 90 | 510 |
| ABC-004 | 4-Methoxy | 200 | >1000 |
| ABC-005 | 3,4-Dichloro | 50 | 300 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Signaling Pathways
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key signaling cascade that responds to cellular stress and inflammatory stimuli. Upon activation by upstream kinases (MKK3/6), p38 MAPK phosphorylates and activates a variety of downstream substrates, including transcription factors and other kinases. This leads to the transcriptional upregulation of pro-inflammatory genes, including TNF-α.
TNF-α Signaling Pathway
TNF-α, a primary downstream product of the p38 MAPK pathway, is a potent pro-inflammatory cytokine that signals through its receptors (TNFR1 and TNFR2). This signaling cascade can lead to a variety of cellular responses, including inflammation, apoptosis, and cell survival, primarily through the activation of the NF-κB and JNK signaling pathways.
Biological Assays for Evaluation
In Vitro Kinase Inhibition Assay
The direct inhibitory effect of the synthesized compounds on the activity of p38 MAPK can be determined using a variety of commercially available in vitro kinase assay kits. These assays typically measure the phosphorylation of a specific substrate by the kinase in the presence of varying concentrations of the inhibitor.
Cellular Assay for TNF-α Production
The cellular activity of the compounds can be assessed by measuring their ability to inhibit the production of TNF-α in a relevant cell line, such as the human monocytic cell line THP-1, upon stimulation with lipopolysaccharide (LPS).
Experimental Protocol: LPS-Induced TNF-α Production in THP-1 Cells
-
Cell Culture and Differentiation: THP-1 monocytes are cultured in appropriate media and differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Compound Treatment: The differentiated THP-1 cells are pre-incubated with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).
-
LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce the production of TNF-α and incubated for an additional period (e.g., 4-6 hours).
-
TNF-α Quantification: The cell culture supernatant is collected, and the concentration of TNF-α is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of TNF-α production is calculated for each compound concentration relative to the vehicle-treated control. The IC50 value, representing the concentration of the compound that causes 50% inhibition of TNF-α production, is then determined by non-linear regression analysis.
Cytotoxicity Assay
To ensure that the observed inhibition of TNF-α production is not due to general cellular toxicity, a cytotoxicity assay, such as the MTT assay, should be performed in parallel.
Experimental Protocol: MTT Assay
-
Cell Seeding: Cells (e.g., THP-1) are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with the same concentrations of the test compounds as used in the TNF-α assay and incubated for the same duration.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control.
Conclusion
The this compound scaffold has demonstrated significant potential in the field of medicinal chemistry, particularly in the development of inhibitors for inflammatory pathways. Its synthetic tractability allows for the creation of diverse chemical libraries, and its structural features are well-suited for targeting the active sites of kinases such as p38 MAPK. Further exploration of this scaffold, including the synthesis of novel derivatives and their evaluation in a broader range of biological assays, is warranted to fully elucidate its therapeutic potential.
Discovery and history of 2-Amino-5-tert-butylbenzoic acid
An in-depth search for the specific discovery and historical narrative of 2-Amino-5-tert-butylbenzoic acid did not yield a detailed timeline or the names of its original discoverers. The available information primarily focuses on its synthesis, properties, and applications as a chemical intermediate. Therefore, this guide will focus on the technical history and core knowledge of the compound, presenting its synthesis, characteristics, and a representative experimental protocol.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These characteristics are crucial for its application in further chemical synthesis and for quality control purposes.
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| Melting Point | 138-142 °C |
| Appearance | Off-white to light yellow crystalline powder |
| Solubility | Soluble in methanol, ethanol, and other organic solvents. |
Synthesis of this compound
The history of this compound is intrinsically linked to its synthesis. A common and illustrative method involves the nitration of 4-tert-butylbenzoic acid followed by the reduction of the nitro group. This two-step process is a classic approach in aromatic chemistry.
Experimental Protocol: Synthesis via Nitration and Reduction
This protocol details a representative laboratory-scale synthesis of this compound.
Step 1: Nitration of 4-tert-butylbenzoic acid to yield 2-Nitro-5-tert-butylbenzoic acid
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 4-tert-butylbenzoic acid and concentrated sulfuric acid.
-
Cooling: Cool the mixture to 0-5 °C in an ice-salt bath.
-
Addition of Nitrating Agent: Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the reaction flask while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for a specified period (e.g., 2-4 hours) to ensure complete nitration.
-
Work-up: Pour the reaction mixture onto crushed ice. The solid precipitate, 2-Nitro-5-tert-butylbenzoic acid, is collected by filtration, washed with cold water until the washings are neutral, and then dried.
Step 2: Reduction of 2-Nitro-5-tert-butylbenzoic acid to this compound
-
Reaction Setup: In a suitable reaction vessel, dissolve the 2-Nitro-5-tert-butylbenzoic acid obtained from the previous step in a suitable solvent, such as ethanol or acetic acid.
-
Addition of Reducing Agent: Add a reducing agent. A common choice is a metal catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere (catalytic hydrogenation) or a metal in acid, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl).
-
Reaction Conditions:
-
Catalytic Hydrogenation: The mixture is subjected to a hydrogen atmosphere (typically at a pressure of 1-5 atm) and stirred at room temperature until the theoretical amount of hydrogen is consumed.
-
Metal/Acid Reduction: The mixture is heated (e.g., to 80-100 °C) and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Catalytic Hydrogenation: The catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude product.
-
Metal/Acid Reduction: The reaction mixture is cooled and made alkaline with a base (e.g., sodium hydroxide) to precipitate the metal hydroxides. The mixture is then filtered. The filtrate is acidified with a suitable acid (e.g., HCl) to precipitate the product, this compound.
-
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a product of high purity.
Synthesis Workflow
The logical flow of the synthesis process is a key aspect of the compound's technical history.
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Amino-5-tert-butylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of 2-Amino-5-tert-butylbenzoic acid and its derivatives. The protocols outlined below are intended to serve as a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound is a substituted anthranilic acid derivative. Anthranilic acid and its analogues are important building blocks in the synthesis of a wide range of biologically active compounds, including pharmaceuticals, agrochemicals, and fine chemicals. The presence of the tert-butyl group provides steric bulk and lipophilicity, which can be leveraged to modulate the pharmacological properties of target molecules. This document details a reliable synthetic route to the parent compound and subsequent derivatization through modern cross-coupling reactions.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from commercially available 4-tert-butylbenzoic acid. The first step involves the regioselective nitration of the aromatic ring, followed by the reduction of the nitro group to an amine.
Experimental Workflow for the Synthesis of this compound
Application Notes and Protocols for the Incorporation of 2-Amino-5-tert-butylbenzoic Acid in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of the non-standard amino acid, 2-Amino-5-tert-butylbenzoic acid, into peptide or peptidomimetic structures using solid-phase synthesis techniques. While not a conventional proteinogenic amino acid, its unique aromatic scaffold and lipophilic tert-butyl group make it an attractive building block for creating novel therapeutic candidates with potentially enhanced pharmacological properties.
The protocols outlined below are based on established principles of Fmoc/tBu solid-phase peptide synthesis (SPPS) and are intended to serve as a foundational methodology for researchers exploring the use of this and similar anthranilic acid derivatives in their drug discovery efforts.
Introduction to this compound in Peptide Design
This compound is an anthranilic acid derivative. The incorporation of such structures into peptides can impart unique conformational constraints and introduce novel side-chain functionalities. The tert-butyl group, in particular, can enhance lipophilicity, which may influence membrane permeability and protein-protein interactions. The aromatic backbone can serve as a rigid scaffold for the presentation of other functional groups.
The proposed application involves the treatment of this compound as an unnatural amino acid. For efficient incorporation using standard SPPS protocols, its amino group must be protected, typically with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. The resulting Fmoc-2-amino-5-tert-butylbenzoic acid can then be used in standard peptide synthesizers.
Data Presentation: Key Parameters for Synthesis
The following tables summarize the key quantitative parameters for the proposed synthesis. These values are based on typical ranges for the synthesis of peptides containing unnatural amino acids and should be optimized for specific sequences.
Table 1: Reagent and Resin Specifications
| Parameter | Value | Notes |
| Resin Type | Rink Amide AM Resin | For C-terminal amides. Other resins like Wang or 2-Cl-Trt can be used for C-terminal acids. |
| Resin Loading | 0.4 - 0.7 mmol/g | Typical loading for polystyrene-based resins. |
| Fmoc-Amino Acids | 4 equivalents | Relative to resin loading. |
| Coupling Reagents | 3.8 equivalents | e.g., HBTU/HOBt or HATU. |
| Base (DIPEA) | 8 equivalents | Relative to resin loading. |
| Fmoc Deprotection Solution | 20% Piperidine in DMF | Standard reagent for Fmoc removal. |
Table 2: Synthesis Cycle Parameters
| Step | Parameter | Value/Duration | Notes |
| Resin Swelling | Solvent | DMF | 30 minutes |
| Fmoc Deprotection | 1st Treatment | 5 minutes | |
| 2nd Treatment | 15 minutes | ||
| Washing | Solvents | DMF, IPA | 5x DMF, 2x IPA, 3x DMF |
| Amino Acid Coupling | Time | 1 - 2 hours | May require longer coupling times for this sterically hindered amino acid. |
| Monitoring | Method | Kaiser Test | To confirm the completion of the coupling reaction. |
| Final Cleavage | Reagent | TFA/TIS/H₂O (95:2.5:2.5) | 2 - 3 hours. A standard cleavage cocktail. |
| Crude Peptide Yield | Expected Range | 60 - 80% | Highly sequence-dependent. |
| Crude Peptide Purity | Expected Range | 50 - 70% | Highly sequence-dependent; purification is required. |
Experimental Protocols
Protocol 1: Preparation of Fmoc-2-amino-5-tert-butylbenzoic acid
This protocol describes the protection of the amino group of this compound with an Fmoc group, a prerequisite for its use in Fmoc-based SPPS.
Materials:
-
This compound
-
Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide)
-
Sodium Bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexanes
Procedure:
-
Dissolve this compound (1 equivalent) in a 10% aqueous solution of sodium bicarbonate.
-
In a separate flask, dissolve Fmoc-OSu (1.1 equivalents) in 1,4-dioxane.
-
Add the Fmoc-OSu solution dropwise to the solution of this compound with vigorous stirring at room temperature.
-
Allow the reaction to proceed for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or recrystallization from an ethyl acetate/hexanes mixture to yield the final product.
Protocol 2: Solid-Phase Peptide Synthesis Cycle for Incorporation
This protocol details a single cycle of SPPS for coupling Fmoc-2-amino-5-tert-butylbenzoic acid to a growing peptide chain on a solid support. This cycle is repeated for each amino acid in the desired sequence.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)
-
Fmoc-2-amino-5-tert-butylbenzoic acid
-
Standard Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Isopropyl Alcohol (IPA)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel with gentle agitation. Drain the DMF.
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes. Drain.
-
Repeat the piperidine treatment for 15 minutes. Drain.
-
-
Washing: Wash the resin sequentially with DMF (5 times), IPA (2 times), and DMF (3 times).
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-2-amino-5-tert-butylbenzoic acid (4 eq.) by dissolving it with HBTU (3.8 eq.) and HOBt (4 eq.) in DMF.
-
Add DIPEA (8 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring: Perform a Kaiser test to ensure the coupling reaction is complete. If the test is positive (blue beads), repeat the coupling step.
-
Washing: Wash the resin with DMF (5 times) to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.
Protocol 3: Final Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.
Materials:
-
Peptide-bound resin (dried)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Add the cleavage cocktail to the dried resin (10 mL per 0.1 mmol of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether.
-
A white precipitate of the crude peptide should form. Place the tube at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold ether.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
Visualizations
The following diagrams illustrate the key workflows and chemical structures described in these application notes.
Caption: Workflow for the Fmoc protection of this compound.
Caption: Workflow for the solid-phase synthesis cycle incorporating the novel building block.
Caption: Decision pathway for optimizing coupling conditions for sterically hindered residues.
Application Notes and Protocols for the Large-Scale Synthesis of 2-Amino-5-tert-butylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the large-scale synthesis of 2-Amino-5-tert-butylbenzoic acid, a valuable building block in pharmaceutical and chemical research. The synthesis follows a robust two-step pathway involving the nitration of 4-tert-butylbenzoic acid to yield 2-nitro-5-tert-butylbenzoic acid, followed by the catalytic hydrogenation of the nitro intermediate to the final product. This protocol is designed to be scalable and provides comprehensive details on reaction parameters, purification methods, and safety considerations. All quantitative data is summarized in tables for clarity, and a workflow diagram is provided for easy visualization of the process.
Introduction
This compound is a substituted anthranilic acid derivative. Anthranilic acid and its analogues are important intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals, agrochemicals, and dyes. The presence of the tert-butyl group can enhance lipophilicity and metabolic stability in drug candidates. This application note outlines a reliable and scalable method for the preparation of this compound, ensuring high yield and purity.
Overall Reaction Scheme
The synthesis of this compound is achieved in two main steps:
-
Nitration: 4-tert-butylbenzoic acid is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 2-position.
-
Reduction: The resulting 2-nitro-5-tert-butylbenzoic acid is then reduced to the corresponding amine via catalytic hydrogenation.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 2-Nitro-5-tert-butylbenzoic Acid (Nitration)
This procedure details the nitration of 4-tert-butylbenzoic acid. It is crucial to control the temperature during the addition of the nitrating mixture to prevent side reactions.
Materials and Equipment:
-
4-tert-butylbenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Large glass reactor with overhead stirrer, dropping funnel, and temperature probe
-
Ice bath
Procedure:
-
Charging the Reactor: In a suitable glass reactor, add concentrated sulfuric acid (5.0 L per 1.0 kg of 4-tert-butylbenzoic acid).
-
Cooling: Cool the sulfuric acid to 0-5 °C using an ice-salt bath.
-
Addition of Starting Material: Slowly add 4-tert-butylbenzoic acid (1.0 kg, 5.61 mol) to the cold sulfuric acid with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
Preparation of Nitrating Mixture: In a separate vessel, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (0.40 L, 6.73 mol) to concentrated sulfuric acid (0.80 L). Cool this mixture to 0-5 °C in an ice bath before use.
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture to the reactor containing the 4-tert-butylbenzoic acid solution over 2-3 hours. The reaction temperature must be maintained between 0-5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (approximately 10 kg). A yellow solid will precipitate.
-
Isolation: Stir the ice slurry until all the ice has melted. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Drying: Dry the product, 2-nitro-5-tert-butylbenzoic acid, in a vacuum oven at 50-60 °C to a constant weight.
Part 2: Synthesis of this compound (Reduction)
This protocol describes the catalytic hydrogenation of the nitro-intermediate to the final product. Ensure all equipment is properly set up for hydrogenation and all safety precautions are followed.
Materials and Equipment:
-
2-Nitro-5-tert-butylbenzoic acid
-
Palladium on Carbon (10% Pd/C, 50% wet)
-
Methanol
-
Hydrogen gas
-
High-pressure hydrogenation reactor (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Büchner funnel with Celite®)
Procedure:
-
Reactor Setup: To a high-pressure hydrogenation reactor, add 2-nitro-5-tert-butylbenzoic acid (1.0 kg, 4.48 mol) and methanol (10.0 L).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (50 g, 5 wt% of the substrate) to the reactor under a nitrogen atmosphere.
-
Sealing and Purging: Seal the reactor and purge the system with nitrogen gas three times to remove any oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 50-60 psi. Stir the reaction mixture vigorously at room temperature. The reaction is exothermic, and the temperature may rise. If necessary, use a cooling system to maintain the temperature below 40 °C.
-
Reaction Monitoring: Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete within 4-6 hours when hydrogen consumption ceases. The reaction can also be monitored by TLC or HPLC.
-
Catalyst Filtration: Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol.
-
Solvent Removal: Combine the filtrate and washings and remove the methanol under reduced pressure using a rotary evaporator.
-
Purification (Recrystallization):
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then cool in an ice bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration.
-
-
Drying: Dry the final product, this compound, in a vacuum oven at 60-70 °C to a constant weight.
Quantitative Data Summary
| Parameter | 2-Nitro-5-tert-butylbenzoic acid | This compound |
| Molecular Formula | C₁₁H₁₃NO₄ | C₁₁H₁₅NO₂ |
| Molecular Weight | 223.23 g/mol | 193.24 g/mol |
| Appearance | Yellow solid | Off-white to light brown crystalline solid |
| Melting Point | Not available | 142 °C |
| Typical Yield | 85-95% | 90-98% |
| Purity (by HPLC) | >98% | >99% |
Safety Precautions
Nitration:
-
Nitration reactions are highly exothermic and can be explosive if not properly controlled.
-
Always perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, face shield, acid-resistant gloves, and a lab coat.[1]
-
Add the nitrating mixture slowly and ensure efficient cooling to maintain the specified temperature range.[1]
-
Quench the reaction by pouring it onto ice carefully.
Catalytic Hydrogenation:
-
Hydrogen gas is highly flammable and can form explosive mixtures with air.
-
Ensure the hydrogenation reactor is properly assembled and leak-tested before use.
-
Purge the reactor with an inert gas (nitrogen) before introducing hydrogen to remove all oxygen.
-
Palladium on carbon catalyst is pyrophoric, especially after the reaction. Handle the catalyst in a wet state and under an inert atmosphere. Do not allow the used catalyst to dry in the air.
-
Vent the hydrogen gas from the reactor in a safe and designated area.
Waste Disposal
-
Acidic Waste: The acidic filtrate from the nitration work-up should be neutralized with a base (e.g., sodium carbonate or calcium hydroxide) before disposal.
-
Catalyst Waste: The used palladium on carbon catalyst should be kept wet and stored in a clearly labeled, closed container. Dispose of it as hazardous waste according to institutional guidelines.
-
Solvent Waste: Organic solvents should be collected in appropriate waste containers for proper disposal.
Characterization Data
This compound:
-
¹H NMR (DMSO-d₆): δ 7.55 (d, J=2.4 Hz, 1H), 7.15 (dd, J=8.6, 2.4 Hz, 1H), 6.68 (d, J=8.6 Hz, 1H), 1.25 (s, 9H).
-
¹³C NMR (DMSO-d₆): δ 168.5, 151.0, 137.5, 128.0, 125.5, 115.0, 112.5, 34.0, 31.5.
-
IR (KBr, cm⁻¹): 3470, 3360 (N-H), 2960 (C-H), 1670 (C=O), 1580, 1520, 1420, 1300, 1240, 820.
-
Mass Spec (EI): m/z 193 (M⁺).
Logical Relationship Diagram
Figure 2: Troubleshooting guide for the synthesis.
References
Application Notes and Protocols: 2-Amino-5-tert-butylbenzoic Acid as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-amino-5-tert-butylbenzoic acid as a key starting material for the synthesis of a variety of heterocyclic compounds, particularly quinazolinones and their precursors, benzoxazinones. The protocols detailed below are based on established synthetic methodologies for analogous anthranilic acid derivatives and are adapted for this specific building block. The resulting heterocyclic scaffolds are of significant interest in medicinal chemistry due to their wide range of reported biological activities.
Introduction
This compound is a valuable bifunctional building block for the synthesis of diverse heterocyclic systems. The presence of both an amino and a carboxylic acid group on the aromatic ring allows for a range of chemical transformations, leading to the construction of fused heterocyclic rings. The lipophilic tert-butyl group at the 5-position can significantly influence the physicochemical properties of the final compounds, potentially enhancing their membrane permeability and interaction with biological targets. This document outlines key synthetic strategies and detailed experimental protocols for the preparation of 6-tert-butyl-substituted benzoxazinones and quinazolinones, which are known to exhibit a spectrum of pharmacological activities.
Key Applications and Biological Significance
Heterocyclic compounds derived from anthranilic acid analogues are known to possess a wide array of biological activities. While specific data for derivatives of this compound is limited in publicly available literature, the quinazolinone scaffold is a well-established pharmacophore. It is anticipated that the introduction of a tert-butyl group at the 6-position of the quinazolinone ring will modulate these activities.
Table 1: Potential Biological Activities of Quinazolinone Derivatives
| Biological Activity | Description | Key Molecular Targets (Examples) |
| Antimicrobial | Activity against a range of pathogenic bacteria and fungi. | DNA gyrase, Dihydrofolate reductase |
| Anticancer | Inhibition of cancer cell proliferation and induction of apoptosis. | Epidermal Growth Factor Receptor (EGFR), Tyrosine kinases |
| Anti-inflammatory | Reduction of inflammation by modulating inflammatory pathways. | Cyclooxygenase (COX), Lipoxygenase (LOX) |
| Anticonvulsant | Suppression of seizure activity in the central nervous system. | GABAa receptors |
Experimental Protocols
The following protocols describe a two-step synthesis of 6-tert-butyl-substituted quinazolinone derivatives, proceeding through a benzoxazinone intermediate.
Protocol 1: Synthesis of 6-tert-butyl-2-methyl-4H-3,1-benzoxazin-4-one
This protocol details the cyclization of this compound with acetic anhydride to form the corresponding benzoxazinone. This intermediate is a key precursor for the synthesis of various quinazolinone derivatives.
Materials:
-
This compound
-
Acetic anhydride
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
-
Ethanol (for recrystallization)
Procedure:
-
In a clean, dry round-bottom flask, place this compound (1.0 eq).
-
Add an excess of acetic anhydride (5-10 eq).
-
Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (disappearance of the starting material), allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into ice-cold water with vigorous stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove excess acetic anhydride and acetic acid.
-
Dry the crude product in a desiccator.
-
For further purification, recrystallize the crude product from a suitable solvent such as ethanol.
Expected Outcome:
The expected product is 6-tert-butyl-2-methyl-4H-3,1-benzoxazin-4-one as a crystalline solid. The yield and melting point should be recorded.
Protocol 2: Synthesis of 6-tert-butyl-2-methyl-3-substituted-quinazolin-4(3H)-one
This protocol describes the conversion of the benzoxazinone intermediate into a 2,3-disubstituted quinazolinone by reaction with a primary amine.
Materials:
-
6-tert-butyl-2-methyl-4H-3,1-benzoxazin-4-one (from Protocol 1)
-
Primary amine (e.g., aniline, benzylamine) (1.1 eq)
-
Glacial acetic acid (as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve 6-tert-butyl-2-methyl-4H-3,1-benzoxazin-4-one (1.0 eq) in glacial acetic acid.
-
Add the desired primary amine (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with water.
-
To neutralize any remaining acid, wash the solid with a dilute solution of sodium bicarbonate, followed by a final wash with water.
-
Dry the crude product.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the purified quinazolinone derivative.
Expected Outcome:
The expected product is the corresponding 6-tert-butyl-2-methyl-3-substituted-quinazolin-4(3H)-one. The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Visualization of Synthetic Pathway
The following diagrams illustrate the logical workflow and the chemical reactions described in the protocols.
Caption: Synthetic workflow for quinazolinone derivatives.
Caption: General reaction schemes for synthesis.
Data Presentation
The following table provides a template for summarizing the characterization and yield data for the synthesized compounds.
Table 2: Summary of Synthetic Results
| Compound ID | R-Group (in Quinazolinone) | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights |
| Benzoxazinone | N/A | e.g., 85 | e.g., 150-152 | ¹H NMR: singlet for methyl group, signals for aromatic protons and tert-butyl group. IR: C=O stretch. |
| Quinazolinone-1 | Phenyl | e.g., 78 | e.g., 210-212 | ¹H NMR: signals for two aromatic rings, methyl and tert-butyl groups. MS: [M+H]⁺ peak. |
| Quinazolinone-2 | Benzyl | e.g., 82 | e.g., 198-200 | ¹H NMR: singlet for benzylic CH₂, signals for aromatic protons, methyl and tert-butyl groups. MS: [M+H]⁺ peak. |
| ... | ... | ... | ... | ... |
Note: The values in this table are hypothetical and should be replaced with actual experimental data.
Conclusion
This compound serves as an excellent and versatile starting material for the synthesis of a variety of heterocyclic compounds, particularly 6-tert-butyl-substituted quinazolinones. The protocols provided herein offer a robust foundation for the synthesis and exploration of these novel compounds. The incorporation of the tert-butyl moiety is a promising strategy for modulating the pharmacokinetic and pharmacodynamic properties of this important class of bioactive molecules, making them attractive candidates for further investigation in drug discovery programs. Researchers are encouraged to explore a wide range of primary amines in the synthesis of quinazolinones to generate a diverse library of compounds for biological screening.
Application of 2-Amino-5-tert-butylbenzoic Acid in Drug Discovery: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-tert-butylbenzoic acid is a derivative of anthranilic acid, a scaffold of significant interest in medicinal chemistry. The incorporation of a bulky, lipophilic tert-butyl group onto the benzene ring can influence the molecule's physicochemical properties, such as its solubility and ability to interact with biological targets.[1] While direct and extensive research on the specific biological activities of this compound is limited, the broader class of aminobenzoic acid derivatives has shown promise in various therapeutic areas, including as anti-inflammatory and analgesic agents.[2] This document provides an overview of the potential applications of this compound in drug discovery, based on the activities of structurally related compounds. It also includes detailed protocols for foundational in vitro assays to screen for anti-inflammatory potential.
Potential Therapeutic Applications
The structural characteristics of this compound suggest its potential as a building block for the synthesis of novel therapeutic agents. The amino and carboxylic acid groups provide reactive handles for chemical modification, allowing for the creation of diverse chemical libraries for screening.[3] Derivatives of the parent 2-aminobenzoic acid scaffold have been explored for their anti-inflammatory and analgesic properties.[2] Furthermore, a derivative of the closely related 2-hydroxybenzoic acid containing a tert-butyl group has demonstrated neuroprotective effects against oxidative stress, suggesting a potential avenue of investigation for neurodegenerative diseases.
Data from Structurally Related Compounds
Due to the limited availability of specific quantitative data for this compound, the following table summarizes the biological activities of structurally related aminobenzoic acid derivatives to provide a comparative context for potential drug discovery efforts.
Table 1: Biological Activity of Structurally Related Aminobenzoic Acid Derivatives
| Compound Class | Specific Derivative/Compound | Target/Organism(s) | Activity (IC₅₀ / MIC) |
| Anticancer Agents | 2-amino-4-aryl-pyrimidine derivative of ursolic acid | MCF-7 (Breast Cancer Cell Line) | IC₅₀: 0.48 ± 0.11 µM |
| HeLa (Cervical Cancer Cell Line) | IC₅₀: 0.74 ± 0.13 µM | ||
| 2-aminobenzothiazole derivative | HCT116 (Colon Cancer Cell Line) | IC₅₀: 6.43 ± 0.72 µM | |
| A549 (Lung Cancer Cell Line) | IC₅₀: 9.62 ± 1.14 µM | ||
| A375 (Melanoma Cell Line) | IC₅₀: 8.07 ± 1.36 µM | ||
| Antibacterial Agents | 2-chloro-5-nitrobenzoic acid derivative (methylethanolammonium salt) | Staphylococcus aureus | Broad inhibitory profile |
| Escherichia coli | Broad inhibitory profile | ||
| 2-chloro-5-nitrobenzoic acid (parent compound) | Gram-positive and Gram-negative bacteria | Moderate activity (14-15 mm inhibition zone) |
Data presented is for structurally related compounds and not for this compound itself. This information is intended to guide potential research directions.
Postulated Mechanism of Action: Anti-inflammatory Effects
Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. The inhibition of COX enzymes reduces the production of prostaglandins, which are mediators of inflammation, pain, and fever. Additionally, the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation.[4][5] Based on the known activities of other anti-inflammatory benzoic acid derivatives, it is plausible that derivatives of this compound could modulate these pathways.
Caption: Postulated anti-inflammatory mechanism of action.
Experimental Protocols
The following are detailed protocols for initial in vitro screening of this compound and its derivatives for anti-inflammatory activity.
Protocol 1: In Vitro Anti-Inflammatory Activity by Protein Denaturation Assay (Bovine Serum Albumin Method)
Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit the heat-induced denaturation of Bovine Serum Albumin (BSA).[6][7]
Materials:
-
Bovine Serum Albumin (BSA), Fraction V, 1% (w/v) solution in phosphate-buffered saline (PBS, pH 6.4)
-
Phosphate-Buffered Saline (PBS), pH 6.4
-
Test compound (this compound or its derivatives) dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Reference standard: Diclofenac sodium or Aspirin, prepared similarly to the test compound.
-
UV-Vis Spectrophotometer
-
Water bath or incubator
Procedure:
-
Prepare a series of dilutions of the test compound and the reference standard in PBS.
-
The reaction mixture (5 mL total volume) should consist of:
-
2.8 mL of PBS (pH 6.4)
-
2.0 mL of varying concentrations of the test compound or standard.
-
0.2 mL of 1% BSA solution.
-
-
A control solution should be prepared using 2.0 mL of the vehicle solvent in place of the test compound.
-
Incubate all tubes at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
After heating, allow the solutions to cool to room temperature.
-
Measure the absorbance (turbidity) of each solution at 660 nm using a UV-Vis spectrophotometer, with PBS as the blank.
-
Calculate the percentage inhibition of protein denaturation using the following formula:
% Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of protein denaturation) by plotting a graph of percentage inhibition versus concentration.
Protocol 2: In Vitro Anti-Inflammatory Activity by Protein Denaturation Assay (Egg Albumin Method)
Principle: This assay is similar to the BSA method but uses egg albumin as the protein source to assess the inhibition of heat-induced denaturation.[3][8][9]
Materials:
-
Fresh hen's egg
-
Phosphate-Buffered Saline (PBS), pH 6.4
-
Test compound (this compound or its derivatives) dissolved in a suitable solvent.
-
Reference standard: Diclofenac sodium or Aspirin.
-
UV-Vis Spectrophotometer
-
Incubator and water bath
Procedure:
-
Prepare a 1-2% solution of egg albumin by homogenizing the egg white in PBS.
-
Prepare a series of dilutions of the test compound and the reference standard in PBS.
-
The reaction mixture (5 mL total volume) should consist of:
-
2.8 mL of PBS (pH 6.4)
-
2.0 mL of varying concentrations of the test compound or standard.
-
0.2 mL of the prepared egg albumin solution.
-
-
A control solution should be prepared using 2.0 mL of the vehicle solvent.
-
Incubate the mixtures at 37°C ± 2°C for 15 minutes.
-
Induce denaturation by heating at 70°C for 5 minutes.
-
After cooling, measure the absorbance at 660 nm.
-
Calculate the percentage inhibition of protein denaturation as described in Protocol 1.
-
Determine the IC₅₀ value from the dose-response curve.
Experimental Workflow
The following diagram illustrates a typical workflow for the initial stages of drug discovery involving a novel compound like this compound.
Caption: Drug discovery workflow for novel compounds.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 7. JCDR - Bovine serum assay, Diclofenac, Flower extracts, Protein denaturation [jcdr.net]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. innpharmacotherapy.com [innpharmacotherapy.com]
Step-by-Step Guide to the Recrystallization of Aminobenzoic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the purification of aminobenzoic acid isomers (2-aminobenzoic acid, 3-aminobenzoic acid, and 4-aminobenzoic acid) through recrystallization. This technique is fundamental in research and pharmaceutical development for obtaining high-purity crystalline solids. The protocols outlined below are designed to be clear and reproducible for professionals in a laboratory setting.
General Principles of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent. The ideal solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures or insoluble even at high temperatures. By dissolving the impure solid in a hot solvent and then allowing it to cool, the purified compound will crystallize out of the solution, leaving the impurities behind.
Experimental Workflow
The general workflow for the recrystallization of aminobenzoic acids is depicted in the following diagram.
Derivatization of the Amino Group of 2-Amino-5-tert-butylbenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification, or derivatization, of the primary amino group of 2-Amino-5-tert-butylbenzoic acid. This compound, a substituted anthranilic acid, serves as a valuable building block in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and fine chemicals. The ability to selectively modify its amino group through acylation, sulfonylation, and alkylation opens up a vast chemical space for drug discovery and development programs.
The protocols outlined below are designed to be clear and reproducible, providing a solid foundation for laboratory synthesis. The inclusion of quantitative data from related literature on substituted anthranilic acids offers a comparative reference for expected outcomes.
N-Acylation of this compound
N-acylation is a fundamental transformation that introduces an acyl group onto the amino moiety, forming an amide linkage. This modification is widely used to alter the physicochemical properties of the parent molecule, such as its lipophilicity, hydrogen bonding capacity, and metabolic stability. N-acylated anthranilic acids are key intermediates in the synthesis of various heterocyclic compounds, including quinazolinones, which are known to possess a broad spectrum of pharmacological activities.
Quantitative Data for N-Acylation of Substituted Anthranilic Acids
| Starting Material | Acylating Agent | Base/Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| 2-Aminobenzoic acid | Acetic anhydride | None | Acetic anhydride | 15 min | High | General Procedure |
| 5-Bromoanthranilic acid | Acetyl chloride | - | - | - | Good | [1] |
| Substituted Anilides | Various Isocyanates | Rh(III) catalyst | THF | 16 h | up to 96% | [2] |
Experimental Protocol: N-Acetylation with Acetic Anhydride
This protocol describes the straightforward N-acetylation of this compound using acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Deionized water
-
Erlenmeyer flask
-
Heating plate
-
Stirring bar
-
Buchner funnel and filter paper
Procedure:
-
In a 50 mL Erlenmeyer flask, add this compound (1.0 eq).
-
To the solid, add acetic anhydride (3.0-4.0 eq).
-
Add a magnetic stir bar and gently heat the mixture on a hot plate to boiling with stirring. The solid should completely dissolve.
-
Continue heating for 15-20 minutes.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Slowly and cautiously add 10 mL of cold deionized water to the reaction mixture to quench the excess acetic anhydride. An exothermic reaction will occur.
-
Heat the mixture to boiling once more to ensure complete hydrolysis of the anhydride.
-
Allow the solution to cool slowly to room temperature, during which the N-acetylated product will precipitate.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water.
-
Dry the product in a vacuum oven to obtain N-acetyl-2-amino-5-tert-butylbenzoic acid.
Expected Outcome:
A white to off-white solid product is expected. The yield is anticipated to be high, based on similar reactions with unsubstituted anthranilic acid.
N-Sulfonylation of this compound
N-sulfonylation introduces a sulfonyl group to the amino function, forming a sulfonamide. This derivatization can significantly impact the acidity of the N-H proton and the overall electronic properties of the molecule. Sulfonamide derivatives of anthranilic acid have been investigated for their potential as anti-inflammatory and antimicrobial agents.[3]
Quantitative Data for N-Sulfonylation of Anthranilic Acid
| Starting Material | Sulfonylating Agent | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Anthranilic acid | 4-Nitrobenzenesulfonyl chloride | Na2CO3 | Water | - | 98 | [3] |
| Anthranilic acid | 4-Methoxybenzenesulfonyl chloride | Na2CO3 | Water | - | 85 | [3] |
| Anthranilic acid | 4-Methylbenzenesulfonyl chloride | Na2CO3 | Water | - | 80 | [3] |
| Anthranilic acid | 4-Chlorobenzenesulfonyl chloride | Na2CO3 | Water | - | 90 | [3] |
Experimental Protocol: N-Tosylation with p-Toluenesulfonyl Chloride
This protocol outlines the N-sulfonylation of this compound with p-toluenesulfonyl chloride (tosyl chloride) under basic conditions.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Beaker
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL beaker, suspend this compound (1.0 eq) in 20 mL of deionized water.
-
Add a magnetic stir bar and begin stirring.
-
Slowly add a saturated solution of sodium carbonate until the pH of the suspension reaches approximately 8-9, ensuring the starting material dissolves.
-
In a separate container, dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of a water-miscible organic solvent like acetone or THF.
-
Add the solution of tosyl chloride dropwise to the stirring aqueous solution of the aminobenzoic acid salt.
-
Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3.
-
The N-tosylated product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold 0.1 M HCl followed by cold deionized water.
-
Dry the product in a vacuum oven to yield N-tosyl-2-amino-5-tert-butylbenzoic acid.
Expected Outcome:
A solid product is expected with a high yield, similar to those reported for the sulfonylation of unsubstituted anthranilic acid.[3]
N-Alkylation of this compound
N-alkylation introduces an alkyl group onto the amino nitrogen. This modification can be used to modulate the basicity of the nitrogen atom and introduce new steric bulk, influencing the molecule's interaction with biological targets. N-alkylated anthranilic acids are precursors to a variety of heterocyclic systems and have been explored for their therapeutic potential.
Two common methods for N-alkylation are presented: direct alkylation with an alkyl halide and reductive amination.
Quantitative Data for N-Alkylation of Anthranilic Acid Derivatives
| Starting Material | Alkylating Agent | Base/Reducing Agent | Solvent | Reaction Time | Yield (%) | Reference |
| Isatoic anhydride | Benzyl bromide | K2CO3 | DMSO | - | 65 (after hydrolysis) | [4] |
| p-Methoxybenzaldehyde | n-Butylamine | H₂ / Co-catalyst | - | - | 72-96 | [5] |
| p-Methoxybenzaldehyde | Benzylamine | H₂ / Co-catalyst | - | - | 72-96 | [5] |
Experimental Protocol: N-Alkylation with Benzyl Bromide
This protocol is adapted from the N-alkylation of isatoic anhydride followed by hydrolysis, providing a route to N-benzylated anthranilic acids.[4]
Materials:
-
Isatoic anhydride (as a precursor to the target starting material)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Aqueous sodium hydroxide (NaOH)
-
Aqueous hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
Step 1: Synthesis of N-Benzyl Isatoic Anhydride
-
In a round-bottom flask, dissolve isatoic anhydride (1.0 eq) in DMSO.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Slowly add benzyl bromide (1.1 eq) to the stirring mixture at room temperature.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.
Step 2: Hydrolysis to N-Benzyl-2-aminobenzoic acid
-
To the reaction mixture containing N-benzyl isatoic anhydride, add an aqueous solution of sodium hydroxide (e.g., 2 M).
-
Heat the mixture to reflux for 1-2 hours to effect ring opening and hydrolysis.
-
Cool the reaction mixture to room temperature.
-
Acidify the solution with aqueous hydrochloric acid to precipitate the N-benzyl-2-aminobenzoic acid.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
Note: This is an indirect method starting from isatoic anhydride. A direct alkylation of this compound with benzyl bromide in the presence of a base like potassium carbonate in a polar aprotic solvent could also be attempted.
Experimental Protocol: Reductive Amination with Benzaldehyde
Reductive amination is a versatile method for forming C-N bonds and provides a direct route to N-alkylated amines from aldehydes or ketones.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Methanol or Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in a suitable solvent such as methanol or DCM.
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops) to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Slowly add the reducing agent, sodium triacetoxyborohydride (1.5 eq) or sodium cyanoborohydride (1.5 eq), in portions.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
If DCM was used as the solvent, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
If methanol was used, remove the solvent under reduced pressure and extract the product into an organic solvent like ethyl acetate.
-
Purify the crude product by column chromatography or recrystallization to obtain N-benzyl-2-amino-5-tert-butylbenzoic acid.
Expected Outcome:
This method is expected to provide the N-benzylated product in good to excellent yield.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and scales. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. ijddr.in [ijddr.in]
- 2. Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Esterification of 2-Amino-5-tert-butylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the esterification of 2-amino-5-tert-butylbenzoic acid, a versatile building block in medicinal chemistry. The resulting esters are valuable intermediates in the synthesis of novel therapeutic agents.
Introduction to Esterification and Applications
This compound is a substituted anthranilic acid derivative. The presence of the amino group, carboxylic acid, and the bulky tert-butyl group makes it an interesting scaffold for creating a diverse range of molecules with potential pharmacological activities. Esterification of the carboxylic acid moiety is a common initial step in the synthesis of more complex molecules. Derivatives of aminobenzoic acids have been explored for a variety of therapeutic applications, including as anti-inflammatory, analgesic, anticancer, and antiviral agents.[1][2] Notably, benzoic acid derivatives have been investigated as inhibitors of key signaling molecules in cancer, such as tyrosine kinases and histone deacetylases (HDACs).[3][4]
Esterification Methodologies: Application Notes
Several standard methods can be employed for the esterification of this compound. The choice of method depends on the desired ester, the scale of the reaction, and the sensitivity of the starting materials to the reaction conditions. The three most common and effective methods are Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction.
Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[5] It is a reversible reaction, and to achieve high yields, the equilibrium is typically shifted towards the product by using a large excess of the alcohol or by removing water as it is formed.[5] For aminobenzoic acids, a stoichiometric amount of the acid catalyst is often required because the basic amino group reacts with the acid.[5]
Key Considerations:
-
Catalyst: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used.
-
Reactant Stoichiometry: A large excess of the alcohol is typically used, which can also serve as the solvent.[5]
-
Water Removal: For higher boiling alcohols, a Dean-Stark apparatus can be used to azeotropically remove water.[6]
-
Work-up: Neutralization with a weak base like sodium bicarbonate is necessary to deprotonate the amino group and isolate the final ester product.
Table 1: Representative Conditions for Fischer Esterification of Related Compounds
| Carboxylic Acid | Alcohol | Catalyst (equiv.) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Aminobenzoic acid | Ethanol (excess) | H₂SO₄ (stoichiometric) | Reflux | 1-1.25 | ~78 | [5] |
| Substituted Benzoic Acid | Methanol (excess) | H₂SO₄ (catalytic) | Reflux | 2 | 95 | |
| 4-Fluoro-3-nitrobenzoic acid | Butanol | H₂SO₄ (catalytic) | 130 (Microwave) | 0.25 | Good | [7] |
Disclaimer: The data in this table is for analogous compounds and reaction conditions may need to be optimized for this compound.
Steglich Esterification
The Steglich esterification is a mild method that uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid.[8] A catalytic amount of 4-dimethylaminopyridine (DMAP) is typically added to accelerate the reaction.[9] This method is particularly useful for synthesizing esters from sterically hindered alcohols or acid-labile substrates.
Key Considerations:
-
Reagents: DCC or DIC are used as coupling agents, and DMAP is a highly effective catalyst.[8]
-
Byproduct: The reaction forms a urea byproduct (dicyclohexylurea if DCC is used), which is often insoluble in the reaction solvent and can be removed by filtration.
-
Conditions: The reaction is typically carried out at room temperature under neutral conditions.[8]
-
Versatility: It is a convenient method for the formation of tert-butyl esters, which can be challenging to synthesize via Fischer esterification due to the propensity of tert-butanol to form carbocations and eliminate to isobutene under acidic conditions.
Table 2: Representative Conditions for Steglich Esterification
| Carboxylic Acid | Alcohol | Coupling Agent | Catalyst | Solvent | Temp. | Time (h) | Yield (%) | Reference |
| Monoethyl fumarate | tert-Butanol | DCC | DMAP | CH₂Cl₂ | 0°C to RT | 3 | 76-81 | [6] |
| General Procedure | Various | DCC | DMAP | CH₂Cl₂ | 0°C to RT | 3 | Good | [9] |
| Peptide Synthesis | Protected Amino Acid | EDC | DMAP | DCM | RT | - | - | [8] |
Disclaimer: The data in this table is for analogous compounds and reaction conditions may need to be optimized for this compound.
Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ester using a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10][11] A key feature of this reaction is the inversion of stereochemistry at the alcohol's chiral center, proceeding via an Sₙ2 mechanism.[10]
Key Considerations:
-
Reagents: Triphenylphosphine (PPh₃) and an azodicarboxylate (DEAD or DIAD) are the key reagents.[11]
-
Stereochemistry: Results in a complete inversion of the stereocenter of the alcohol.[10]
-
Byproducts: The reaction generates triphenylphosphine oxide and a hydrazine derivative, which need to be removed during purification.[12]
-
Acidity of Nucleophile: The carboxylic acid should have a pKa of less than 13 for the reaction to proceed efficiently.[10]
Table 3: Representative Conditions for Mitsunobu Reaction
| Carboxylic Acid | Alcohol | Phosphine | Azodicarboxylate | Solvent | Temp. | Time (h) | Yield (%) | Reference |
| 4-Nitrobenzoic acid | Menthol | PPh₃ | DEAD | THF | 0°C to 40°C | 2-5 | 65-75 | [12] |
| 3-Nitrobenzoic acid | 4-Chlorobenzyl alcohol | PPh₃ | Nitrosobenzene | - | 0°C | - | 65 | [13] |
| Protected L-serine | Sulfonamide | PPh₃ | DIAD | THF | RT | - | Good | [14] |
Disclaimer: The data in this table is for analogous compounds and reaction conditions may need to be optimized for this compound.
Experimental Protocols
The following are detailed protocols for the esterification of this compound using the three methods described above.
Protocol 1: Fischer Esterification - Synthesis of Methyl 2-amino-5-tert-butylbenzoate
Materials:
-
This compound
-
Methanol (reagent grade, anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a 100 mL round-bottom flask, add this compound (e.g., 5.0 g, 25.9 mmol).
-
Add an excess of anhydrous methanol (e.g., 50 mL).
-
While stirring, slowly add concentrated sulfuric acid (e.g., 1.5 mL, ~27.8 mmol) dropwise. A precipitate may form.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) until gas evolution ceases.
-
Wash the organic layer with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure methyl 2-amino-5-tert-butylbenzoate.
Protocol 2: Steglich Esterification - Synthesis of Ethyl 2-amino-5-tert-butylbenzoate
Materials:
-
This compound
-
Ethanol (anhydrous)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus.
Procedure:
-
To a 100 mL round-bottom flask, add this compound (e.g., 2.0 g, 10.3 mmol), anhydrous dichloromethane (40 mL), ethanol (e.g., 1.2 mL, 20.6 mmol), and 4-dimethylaminopyridine (e.g., 0.13 g, 1.03 mmol).
-
Cool the stirred solution to 0°C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (e.g., 2.3 g, 11.3 mmol) in one portion.
-
Stir the reaction mixture at 0°C for 10 minutes, then remove the ice bath and continue stirring at room temperature for 3-5 hours.
-
A white precipitate of dicyclohexylurea will form. Remove the precipitate by vacuum filtration.
-
Transfer the filtrate to a separatory funnel and wash with 0.5 N HCl (2 x 20 mL) and then with saturated NaHCO₃ solution (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure ethyl 2-amino-5-tert-butylbenzoate.
Protocol 3: Mitsunobu Reaction - Synthesis of Isopropyl 2-amino-5-tert-butylbenzoate
Materials:
-
This compound
-
Isopropanol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF, anhydrous)
-
Ethyl acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel.
Procedure:
-
To a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (e.g., 1.5 g, 7.76 mmol), triphenylphosphine (e.g., 2.2 g, 8.54 mmol), and anhydrous THF (30 mL).
-
Add isopropanol (e.g., 0.65 mL, 8.54 mmol) to the mixture.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (e.g., 1.7 mL, 8.54 mmol) dropwise via a dropping funnel over 15 minutes. The solution may turn yellow or orange.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated NaHCO₃ solution (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product will contain triphenylphosphine oxide. Purify by column chromatography on silica gel to isolate the pure isopropyl 2-amino-5-tert-butylbenzoate.
Visualizations
Experimental Workflow Diagrams
Caption: General workflow for the esterification of this compound.
Caption: Workflow for Fischer-Speier Esterification.
Caption: Workflow for Steglich Esterification.
Signaling Pathway Diagram
Derivatives of 2-aminobenzoic acid are being investigated as inhibitors of protein kinases, which are key components of cellular signaling pathways that are often dysregulated in cancer.[3][15] The following diagram illustrates a generic Receptor Tyrosine Kinase (RTK) signaling pathway, a common target for kinase inhibitors.[16]
References
- 1. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Convenient preparations of t-butyl esters and ethers from t-butanol | Semantic Scholar [semanticscholar.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 15. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-Coupling Reactions Involving 2-Amino-5-tert-butylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions involving 2-Amino-5-tert-butylbenzoic acid. This versatile building block is of significant interest in medicinal chemistry and materials science. The methodologies described herein provide a foundation for the synthesis of a diverse range of derivatives through the formation of new carbon-carbon and carbon-nitrogen bonds.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl and N-heteroaryl derivatives of this compound.[1][2] This reaction is crucial for accessing novel scaffolds in drug discovery.
Application Notes:
The presence of both a free amine and a carboxylic acid on the substrate requires careful consideration of the reaction conditions. The carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester) to prevent unwanted side reactions, such as acid-base reactions with the basic conditions typically employed in the Buchwald-Hartwig amination. Alternatively, the choice of a suitable base that is compatible with the free carboxylic acid is critical. Sterically hindered biarylphosphine ligands are often essential for achieving high yields and good functional group tolerance.[3]
Experimental Protocol: N-Arylation of Methyl 2-amino-5-tert-butylbenzoate
This protocol describes the coupling of methyl 2-amino-5-tert-butylbenzoate with an aryl bromide.
Materials:
-
Methyl 2-amino-5-tert-butylbenzoate
-
Aryl bromide (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous toluene
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add methyl 2-amino-5-tert-butylbenzoate (1.0 mmol), the aryl bromide (1.1 mmol), cesium carbonate (1.5 mmol), palladium(II) acetate (0.02 mmol), and XPhos (0.04 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl product.
Data Presentation (Representative Data):
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 18 | 85 |
| 2 | 4-Bromotoluene | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Dioxane | 100 | 24 | 78 |
| 3 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene | 110 | 16 | 82 |
Note: The data presented are representative examples from similar Buchwald-Hartwig amination reactions and should be considered as a starting point for optimization.
Experimental Workflow:
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[4] For this compound, this reaction enables the synthesis of biaryl derivatives, which are common motifs in pharmaceuticals.
Application Notes:
A key challenge in the Suzuki coupling of this compound is the potential for catalyst inhibition by the amino group. The use of a bromo or iodo derivative of the benzoic acid is necessary. Protection of the amino or carboxylic acid group may be required depending on the specific reaction conditions and coupling partners. The choice of a suitable palladium catalyst, ligand, and base is crucial for achieving high yields, especially with sterically demanding substrates.[4]
Experimental Protocol: Coupling of 2-Amino-5-bromo-tert-butylbenzoic Acid with an Arylboronic Acid
This protocol provides a general procedure for the Suzuki coupling.
Materials:
-
2-Amino-5-bromo-tert-butylbenzoic acid
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine 2-Amino-5-bromo-tert-butylbenzoic acid (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture (5 mL).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation (Representative Data):
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 75 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 88 |
| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 95 | 24 | 81 |
Note: This data is illustrative and based on similar Suzuki coupling reactions.
Catalytic Cycle:
Heck Reaction
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[5] This allows for the introduction of vinyl groups at the 2-position of the this compound scaffold.
Application Notes:
For the Heck reaction to proceed, a halide (typically bromide or iodide) is required on the aromatic ring. The reaction is generally tolerant of a variety of functional groups. The regioselectivity of the alkene insertion can be influenced by both steric and electronic factors. Electron-deficient alkenes, such as acrylates, often show high regioselectivity.[2]
Experimental Protocol: Alkenylation of 2-Amino-5-bromo-tert-butylbenzoic Acid
This protocol describes the coupling of 2-Amino-5-bromo-tert-butylbenzoic acid with an alkene.
Materials:
-
2-Amino-5-bromo-tert-butylbenzoic acid
-
Alkene (e.g., Styrene) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous DMF or NMP
-
Sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a sealed tube, add 2-Amino-5-bromo-tert-butylbenzoic acid (1.0 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF (5 mL), triethylamine (2.0 mmol), and the alkene (1.5 mmol).
-
Seal the tube and heat the reaction mixture to 120-140 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation (Representative Data):
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 120 | 18 | 70 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | NMP | 130 | 16 | 75 |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | PPh₃ | NaOAc | DMF | 125 | 24 | 65 |
Note: This data is illustrative and based on similar Heck reactions.
Experimental Workflow:
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted derivatives.
Application Notes:
This reaction typically requires a palladium catalyst and a copper(I) co-catalyst, although copper-free conditions have been developed. The presence of the free amine and carboxylic acid on the this compound may necessitate protection or careful selection of a non-nucleophilic base to avoid side reactions. The reaction is generally carried out under an inert atmosphere.
Experimental Protocol: Alkynylation of 2-Amino-5-bromo-tert-butylbenzoic Acid
This protocol outlines a general procedure for the Sonogashira coupling.
Materials:
-
2-Amino-5-bromo-tert-butylbenzoic acid
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous THF
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add 2-Amino-5-bromo-tert-butylbenzoic acid (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF (10 mL) and triethylamine (3 mL).
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Add the terminal alkyne (1.2 mmol) via syringe.
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Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 6-24 hours.
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Monitor the reaction by TLC or LC-MS.
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Upon completion, remove the solvent under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Data Presentation (Representative Data):
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 25 | 12 | 80 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 50 | 8 | 72 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Et₃N | Toluene | 60 | 10 | 85 |
Note: This data is illustrative and based on similar Sonogashira coupling reactions.
Catalytic Cycles:
References
Application Notes and Protocols: The Role of 2-Amino-5-tert-butylbenzoic Acid in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Amino-5-tert-butylbenzoic acid as a key starting material in the synthesis of high-value bioactive molecules. The focus is on the synthesis of the potent and selective phosphoinositide 3-kinase beta (PI3Kβ) inhibitor, GSK2636771, a compound of significant interest in cancer research. This document offers detailed experimental protocols, quantitative data, and visualizations to facilitate the application of this building block in drug discovery and development.
Introduction
This compound is a versatile aromatic building block incorporating an amino group, a carboxylic acid, and a sterically demanding tert-butyl group. This unique combination of functional groups makes it a valuable precursor for the synthesis of complex heterocyclic scaffolds with therapeutic potential. The tert-butyl group can provide advantageous steric interactions within the active sites of biological targets, potentially enhancing binding affinity and selectivity. This is exemplified in its role in the synthesis of GSK2636771, an orally bioavailable inhibitor of PI3Kβ.
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. GSK2636771 has demonstrated significant inhibitory activity against the p110β isoform of PI3K, showing promise in the treatment of various solid tumors.
Bioactive Molecule Profile: GSK2636771
GSK2636771 is a potent and selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3K). Its selectivity is a key feature, as different PI3K isoforms have distinct roles in normal physiology and disease.
Quantitative Biological Data
The inhibitory activity of GSK2636771 against various PI3K isoforms is summarized in the table below.
| Target | Assay Type | IC50 (nM) | Ki (nM) | Selectivity vs. p110β |
| p110β | Biochemical | 5.2 | 0.89 | - |
| p110α | Biochemical | >4680 | - | >900-fold |
| p110γ | Biochemical | >4680 | - | >900-fold |
| p110δ | Biochemical | 52 | - | 10-fold |
Data sourced from publicly available information.
Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation. GSK2636771 exerts its therapeutic effect by inhibiting PI3Kβ, a key node in this pathway.
Troubleshooting & Optimization
Optimizing reaction conditions for 2-Amino-5-tert-butylbenzoic acid synthesis
Technical Support Center: Synthesis of 2-Amino-5-tert-butylbenzoic acid
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.
Troubleshooting and FAQs
This section addresses specific challenges that may arise during the synthesis, presented in a direct question-and-answer format. The primary synthetic route discussed is the reduction of 2-Nitro-5-tert-butylbenzoic acid.
Issue 1: Low Yield or Incomplete Reduction of the Nitro Group
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Question: My reduction of 2-Nitro-5-tert-butylbenzoic acid is resulting in a low yield of the desired amino product. What are the potential causes and solutions?
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Answer: Low yields in nitro group reductions are common and can be attributed to several factors. Consider the following troubleshooting steps:
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Catalyst Activity (for Catalytic Hydrogenation): The palladium on carbon (Pd/C) catalyst may be old or deactivated. Ensure you are using a fresh, high-quality catalyst. The reaction is sensitive to catalyst poisons, so ensure all glassware is thoroughly clean and solvents are of appropriate purity.
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Reducing Agent Stoichiometry (for Chemical Reduction): If using a chemical reducing agent like Tin(II) chloride (SnCl₂) or sodium dithionite (Na₂S₂O₄), ensure the correct molar excess is used. An insufficient amount will lead to incomplete conversion.
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Hydrogen Pressure (for Catalytic Hydrogenation): The reaction may require a specific hydrogen pressure to proceed efficiently. Ensure your reaction vessel is properly sealed and pressurized according to the protocol. A typical procedure for a related compound involves stirring under a hydrogen atmosphere for several hours.[1]
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Reaction Time and Temperature: The reduction may require more time or gentle heating to go to completion. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
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pH of the Medium: For reductions using metals in acidic media (e.g., Sn/HCl), maintaining a sufficiently acidic environment is crucial for the reaction to proceed.
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Issue 2: Formation of Side Products
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Question: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. How can I minimize these?
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Answer: The reduction of a nitro group proceeds through intermediate species such as nitroso and hydroxylamine compounds.[2] The accumulation of these intermediates can lead to side reactions.
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Choice of Reducing Agent: Catalytic hydrogenation (e.g., H₂ with Pd/C catalyst) is often a "cleaner" method that minimizes the formation of intermediates compared to some chemical reducing agents.[1]
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Temperature Control: Overheating the reaction can promote side reactions. Maintain the recommended temperature throughout the process.
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Atmosphere Control: For catalytic hydrogenation, ensure the system is properly purged of air. The presence of oxygen can lead to undesired side reactions and can also pose a safety hazard with hydrogen and a palladium catalyst.[2]
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Issue 3: Difficulty in Purifying the Final Product
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Question: I am struggling to isolate pure this compound from the crude reaction mixture. What purification strategies are most effective?
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Answer: Purifying aminobenzoic acids can be challenging due to their amphoteric nature (containing both acidic and basic functional groups).
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Recrystallization: This is the most common and effective method for purifying the final product. A suitable solvent system must be chosen where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble. Ethanol or aqueous ethanol mixtures are often good starting points for similar compounds.[3]
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Acid-Base Extraction: During the workup, you can exploit the amphoteric properties of the product. Dissolve the crude mixture in a suitable organic solvent and wash with a mild acid to remove any basic impurities. Then, wash with a mild base to remove acidic impurities. The product itself can be extracted into an aqueous acid or base, leaving neutral impurities behind in the organic layer, and then precipitated by adjusting the pH back to its isoelectric point.
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Column Chromatography: If recrystallization fails to provide the desired purity, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexanes is a common choice for separating compounds of moderate polarity.[4]
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Data Presentation: Comparison of Reduction Conditions
The following table summarizes typical conditions for the reduction of aromatic nitro compounds, which can be adapted for the synthesis of this compound.
| Method | Reducing Agent/Catalyst | Solvent | Typical Temperature | Typical Reaction Time | Reported Yield Range | Notes |
| Catalytic Hydrogenation | H₂ (gas), 5-10% Pd/C | Ethanol, Methanol, or Ethyl Acetate | 25 - 40 °C | 4 - 12 hours | >90%[1] | Generally provides a very clean product with simple workup (catalyst filtration).[1] |
| Metal/Acid Reduction | SnCl₂·2H₂O | Ethanol or Ethyl Acetate | 60 - 80 °C | 2 - 6 hours | 70 - 90% | Requires careful pH adjustment during workup to precipitate the product. |
| Transfer Hydrogenation | Ammonium formate, Hydrazine | Methanol | 25 - 65 °C | 1 - 5 hours | 85 - 95% | Avoids the need for a pressurized hydrogen gas setup. |
| Dithionite Reduction | Sodium Dithionite (Na₂S₂O₄) | Water/Methanol | 50 - 70 °C | 1 - 3 hours | 80 - 90% | Useful under neutral or slightly basic conditions. |
Experimental Protocols
Protocol: Synthesis of this compound via Catalytic Hydrogenation
This protocol is a generalized procedure based on standard methods for the reduction of aromatic nitro compounds.[1]
Materials:
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2-Nitro-5-tert-butylbenzoic acid
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Palladium on Carbon (10% Pd/C, 50% wet)
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Ethanol (anhydrous)
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Hydrogen gas (H₂)
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Celite®
Procedure:
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Reaction Setup: In a hydrogenation flask or a suitable pressure reactor, dissolve 1.0 equivalent of 2-Nitro-5-tert-butylbenzoic acid in a sufficient volume of ethanol.
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Catalyst Addition: Carefully add 1-5 mol% of 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
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Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure the atmosphere is free of air.
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Reaction: Pressurize the vessel with hydrogen (typically 1-4 atm or 15-60 psi) and stir the mixture vigorously at room temperature (25 °C).
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Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 6-12 hours.[1]
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Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas.
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Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol to ensure all the product is collected. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air, especially when dry. Do not allow the filter cake to dry completely.
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Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
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Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure product.[3]
Visual Diagrams
The following diagrams illustrate the key pathways and logical flows associated with the synthesis.
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Common impurities in 2-Amino-5-tert-butylbenzoic acid and their removal
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-tert-butylbenzoic acid. The following information is designed to address specific issues that may be encountered during its purification and handling.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the common impurities in crude this compound?
A1: The common impurities in this compound are largely dependent on the synthetic route employed. However, they can generally be categorized as follows:
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Unreacted Starting Materials: Depending on the synthesis method, these could include precursors like 4-tert-butylaniline, substituted isatins, or halogenated benzoic acids.
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Regioisomers: During electrophilic substitution reactions, isomers with the amino or tert-butyl group at different positions on the benzoic acid ring may be formed.
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Side-Reaction Products: Byproducts from incomplete reactions or side reactions can be present. For example, in syntheses involving nitration and subsequent reduction, incompletely reduced nitro-intermediates could be impurities.
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Residual Solvents and Reagents: Solvents and reagents used during the synthesis and work-up procedures may remain in the crude product.
Q2: My purified this compound is discolored (e.g., brown or dark yellow). What is the cause and how can I resolve this?
A2: Discoloration is often due to the presence of colored impurities or the oxidation of the amino group. Here are some troubleshooting steps:
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Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in a suitable hot solvent, a small amount of activated charcoal can be added. The charcoal will adsorb many colored impurities. The solution should then be hot-filtered to remove the charcoal before allowing it to cool and crystallize.[1]
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Inert Atmosphere: If oxidation is suspected, performing the purification steps under an inert atmosphere, such as nitrogen or argon, can prevent further degradation.
Q3: After recrystallization, I am experiencing a low yield of purified product. What are the possible reasons and how can I improve it?
A3: A low recovery yield during recrystallization can be due to several factors:
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Using too much solvent: Dissolving the crude product in an excessive amount of solvent will keep more of the desired compound in the solution upon cooling. Use the minimum amount of hot solvent required to fully dissolve the solid.
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Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
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Inappropriate solvent system: The chosen solvent may be too good at dissolving the compound even at low temperatures. A solvent system where the compound is highly soluble at high temperatures and poorly soluble at low temperatures is ideal.[2]
Q4: My product "oils out" instead of crystallizing during recrystallization. What should I do?
A4: "Oiling out" occurs when the solute comes out of the solution as a liquid instead of a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated. To address this:
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Re-heat and add more solvent: Re-heat the solution until the oil redissolves. Then, add a small amount of additional solvent to decrease the saturation level.
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Change the solvent system: The chosen solvent may not be appropriate. Using a solvent mixture, such as ethanol/water or acetone/water, can often resolve this issue.
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Induce crystallization: Scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites for crystal growth.
Purity Assessment
A key indicator of purity for this compound is its melting point. The literature value for its melting point is 142 °C. A sharp melting point close to this value suggests a high degree of purity, while a broad melting range at a lower temperature indicates the presence of impurities. High-Performance Liquid Chromatography (HPLC) is another powerful technique for assessing purity.
Purification Protocols
Recrystallization
Recrystallization is a common and effective method for purifying solid organic compounds like this compound. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.
This protocol is a general guideline and may require optimization based on the initial purity of the crude product.
Materials:
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Crude this compound
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95% Ethanol
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Deionized water
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Activated charcoal (optional)
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Erlenmeyer flasks
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Heating mantle or hot plate
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Buchner funnel and filter flask
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Filter paper
Procedure:
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and gently heat the mixture while stirring to dissolve the solid.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
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Addition of Anti-solvent: While the ethanol solution is still hot, slowly add warm deionized water dropwise until the solution becomes slightly cloudy (turbid). If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
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Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
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Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.
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Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Diagram: Recrystallization Workflow
Caption: General workflow for the purification of this compound by recrystallization.
Acid-Base Extraction for Impurity Removal
This technique is useful for separating the acidic product from neutral or basic organic impurities.
Materials:
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Crude this compound
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Diethyl ether (or other suitable organic solvent)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Concentrated hydrochloric acid (HCl)
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Separatory funnel
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Beakers
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pH paper
Procedure:
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Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether.
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Extraction: Transfer the solution to a separatory funnel and add saturated sodium bicarbonate solution. Shake the funnel vigorously, venting frequently. The acidic this compound will react with the bicarbonate to form its water-soluble sodium salt and move to the aqueous layer.
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Separation: Allow the layers to separate and drain the lower aqueous layer into a clean beaker. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the acid.
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Neutralization: Cool the combined aqueous extracts in an ice bath and slowly add concentrated HCl with stirring until the solution is acidic (check with pH paper). The this compound will precipitate out of the solution.
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Isolation: Collect the precipitated solid by vacuum filtration.
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Washing and Drying: Wash the solid with cold deionized water and dry it thoroughly.
Diagram: Acid-Base Extraction Logic
Caption: Logical flow of purification by acid-base extraction.
Quantitative Data Summary
| Parameter | Before Purification (Typical) | After Recrystallization (Expected) | After Acid-Base Extraction (Expected) |
| Purity (by HPLC) | ~90-95% | >98% | >97% |
| Melting Point | Broad range, <142 °C | Sharp range, ~142 °C | Sharp range, ~142 °C |
| Appearance | Off-white to brownish powder | White to pale yellow crystals | White to pale yellow powder |
| Recovery Yield | N/A | 80-90% | 85-95% |
Disclaimer: The quantitative data presented in this table are illustrative examples. Actual results may vary depending on the initial purity of the starting material and the specific experimental conditions.
References
Technical Support Center: Synthesis of 2-Amino-5-tert-butylbenzoic acid
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of 2-Amino-5-tert-butylbenzoic acid, with a focus on resolving issues of low reaction yield.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: Common synthetic strategies include the amination of a pre-functionalized benzoic acid derivative, such as 2-bromo-5-tert-butylbenzoic acid, via modern cross-coupling reactions like the Buchwald-Hartwig amination. Another approach involves the functionalization of a substituted aniline. The choice of route often depends on the availability of starting materials and the scale of the synthesis.
Q2: What are the most frequent causes of low yield in these reactions?
A2: Low yields can typically be attributed to one or more of the following factors: incomplete reaction, formation of side products, deactivation of catalysts, suboptimal reaction conditions (temperature, solvent, base), and product loss during workup and purification.[1][2][3] Each of these potential issues is addressed in the detailed troubleshooting guide below.
Q3: How can the final product be purified effectively?
A3: Recrystallization is a highly effective method for purifying this compound, provided a suitable solvent is identified in which the compound is highly soluble when hot and poorly soluble when cold.[1][4] Due to the molecule's amphoteric nature (containing both a basic amino group and an acidic carboxylic acid group), acid-base extraction can also be employed during the workup phase to remove neutral impurities.
Q4: What key safety precautions should be taken during the synthesis?
A4: Standard laboratory personal protective equipment (PPE), including safety goggles, lab coats, and gloves, should be worn at all times. Many syntheses may involve palladium catalysts, phosphine ligands, and strong bases, which should be handled in a well-ventilated fume hood. Organometallic reactions are often air- and moisture-sensitive, requiring the use of an inert atmosphere (e.g., nitrogen or argon).[2]
Troubleshooting Guide for Low Yield
This guide addresses specific issues in a question-and-answer format, assuming a common synthetic route such as a Buchwald-Hartwig amination of 2-halo-5-tert-butylbenzoic acid.
Issue 1: Incomplete Reaction and Low Conversion of Starting Material
Question: My reaction stalls, and analysis (TLC/LCMS) shows a significant amount of unreacted starting material. What are the likely causes and solutions?
Answer: Incomplete conversion is a common problem that can often be traced back to the reagents or reaction conditions.
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Probable Cause 1: Catalyst Inactivity. Palladium catalysts and their associated phosphine ligands can be sensitive to air and moisture.[5]
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Solution: Use a fresh, high-quality catalyst and ligand. Employing a pre-catalyst can often give more reliable results.[2] Ensure the reaction is set up under a strictly inert atmosphere (nitrogen or argon) using properly dried, degassed solvents.
-
-
Probable Cause 2: Suboptimal Temperature or Reaction Time. The reaction may require more energy or time to proceed to completion.
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Probable Cause 3: Incorrect Choice of Base or Solvent. The choice of base and solvent is critical in cross-coupling reactions and can significantly impact the reaction rate and yield.[2]
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Solution: Screen different bases (e.g., NaOtBu, K₃PO₄, LHMDS). The solvent should be aprotic and non-coordinating; toluene and dioxane are common choices. Ensure the solvent is anhydrous.
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Issue 2: Significant Formation of Byproducts
Question: My reaction mixture is complex, with multiple spots on the TLC plate besides my product and starting material. How can I identify and minimize these side products?
Answer: Side product formation suggests that alternative reaction pathways are competing with the desired amination.
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Probable Cause 1: Hydrodehalogenation. This is the replacement of the halide on the starting material with a hydrogen atom, leading to 4-tert-butylbenzoic acid as a byproduct.
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Solution: This can sometimes be suppressed by changing the ligand or lowering the reaction temperature. Ensure there are no sources of active hydrogen that could facilitate this pathway.
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Probable Cause 2: Unprotected Carboxylic Acid. The acidic proton of the carboxylic acid can interfere with strong bases used in the reaction, and the carboxylate group itself can sometimes coordinate to the metal catalyst, inhibiting its activity.
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Solution: Protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) prior to the amination step. The ester can then be hydrolyzed back to the carboxylic acid in a final step after the C-N bond has been formed.[7]
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Probable Cause 3: Homocoupling or Dimerization. Side reactions involving the coupling of two starting material molecules or other undesired pathways can occur.
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Solution: Adjusting the stoichiometry of the reactants, particularly the catalyst and ligand loading, can sometimes minimize these side reactions.
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Issue 3: Product Loss During Workup and Purification
Question: The reaction appears clean by crude analysis, but the isolated yield is very low. Where might I be losing my product?
Answer: Significant product loss often occurs during the extraction and purification phases.
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Probable Cause 1: Product Solubility in Aqueous Layers. As an amino acid, the product is amphoteric and can be soluble in both acidic and basic aqueous solutions.
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Solution: Before discarding any aqueous layers from your workup, check them by TLC to ensure no product is present.[3] When performing an extraction, carefully adjust the pH of the aqueous phase to the isoelectric point of the molecule to minimize its solubility before extracting with an organic solvent.
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Probable Cause 2: Inefficient Recrystallization. An improper choice of solvent will lead to either poor recovery or inadequate purification.
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Probable Cause 3: Adsorption onto Silica Gel. The polar amino and carboxylic acid groups can bind strongly to silica gel, leading to streaking and poor recovery during column chromatography.
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Solution: If column chromatography is necessary, consider treating the silica with a small amount of a competitive binder like triethylamine (for basic compounds) or acetic acid (for acidic compounds) in the eluent. Alternatively, prioritize non-chromatographic purification methods like recrystallization.
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Data Presentation
Table 1: Troubleshooting Summary for Low Yield
| Issue | Probable Cause | Recommended Solution |
| Incomplete Reaction | Inactive catalyst or ligand | Use fresh reagents; ensure inert, anhydrous conditions.[2][5] |
| Suboptimal temperature/time | Incrementally increase temperature or extend reaction duration.[1] | |
| Inappropriate base or solvent | Screen alternative bases (e.g., NaOtBu, K₃PO₄) and solvents (e.g., Toluene, Dioxane).[2] | |
| Side Product Formation | Interference from carboxylic acid | Protect the carboxylic acid as an ester before amination.[7] |
| Hydrodehalogenation | Modify ligand choice or lower the reaction temperature. | |
| Product Loss | Solubility in aqueous layers | Check all aqueous phases by TLC before discarding; adjust pH carefully during extraction.[3] |
| Inefficient purification | Perform a systematic solvent screen for recrystallization; modify eluent for column chromatography.[1][4] |
Table 2: Example Solvent Screen for Recrystallization
| Solvent | Solubility (Hot) | Solubility (Cold) | Crystal Quality | Remarks |
| Ethanol | High | Moderate | Fair | Potential for good purification but may have moderate yield loss. |
| Water | Low | Very Low | - | Unsuitable as a primary solvent but could be used as an anti-solvent. |
| Ethyl Acetate | Moderate | Low | Good | A promising candidate; may require a larger volume of hot solvent. |
| Toluene | Moderate | Low | Good | Good for removing polar impurities. |
| Ethanol/Water (e.g., 80:20) | High | Low | Excellent | Often provides a good balance of solubility and high crystal purity. |
Experimental Protocols
Protocol 1: Synthesis via Buchwald-Hartwig Amination (Protected Ester Route)
This protocol is a general guideline and may require optimization.
Step A: Esterification of 2-Bromo-5-tert-butylbenzoic acid
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Dissolve 2-Bromo-5-tert-butylbenzoic acid (1.0 eq) in methanol (5-10 mL per gram of acid).
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Cool the solution in an ice bath and slowly add thionyl chloride (1.2 eq).
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Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
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Cool the mixture and remove the solvent under reduced pressure.
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Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester, which can be used without further purification.
Step B: Buchwald-Hartwig Amination
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To an oven-dried Schlenk flask, add the methyl 2-bromo-5-tert-butylbenzoate (1.0 eq), a palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq), the corresponding ligand (e.g., XPhos, 0.04 eq), and sodium tert-butoxide (1.4 eq).
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Evacuate and backfill the flask with argon or nitrogen three times.
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Add anhydrous, degassed toluene via syringe, followed by the amine source (e.g., if using an ammonia equivalent like benzophenone imine, add 1.1 eq).
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Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC/LCMS.
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After cooling, quench the reaction with water and extract with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude imine can be carried forward.
Step C: Hydrolysis to Final Product
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Dissolve the crude product from Step B in a mixture of THF and aqueous HCl (e.g., 6M).
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Stir at room temperature for 4-8 hours to hydrolyze both the imine and the ester.
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Neutralize the reaction mixture carefully with a base (e.g., NaOH) to the isoelectric point (approx. pH 4-5) to precipitate the product.
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Filter the solid, wash with cold water, and dry under vacuum.
Protocol 2: Purification by Recrystallization
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., 80% ethanol, as determined by screening) to just dissolve the solid.[4]
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Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize yield, subsequently place the flask in an ice bath for at least 30 minutes.[4]
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing and Drying: Wash the collected crystals with a small amount of ice-cold solvent to remove residual impurities. Dry the purified crystals in a vacuum oven.
Visualizations
References
Side reactions to consider in 2-Amino-5-tert-butylbenzoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-tert-butylbenzoic acid. The following information is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Two of the most plausible synthetic routes are:
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Route A: Starting from 4-tert-butylbenzoic acid, which involves nitration to 2-nitro-5-tert-butylbenzoic acid followed by reduction of the nitro group.
-
Route B: Starting from 4-tert-butylaniline, which involves protection of the amino group, followed by ortho-functionalization (e.g., bromination) and subsequent introduction of the carboxylic acid group, and finally deprotection.
Q2: I am seeing multiple spots on my TLC during the nitration of 4-tert-butylbenzoic acid. What are the likely side products?
A2: The primary side products are typically regioisomers. The tert-butyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. Nitration of 4-tert-butylbenzoic acid is therefore complex. The main expected side product is 3-nitro-4-tert-butylbenzoic acid. Dinitration can also occur under harsh conditions. To minimize these, strict temperature control (typically 0-10°C) and slow, controlled addition of the nitrating agent are crucial.[1][2]
Q3: My reduction of 2-nitro-5-tert-butylbenzoic acid is incomplete. What could be the issue?
A3: Incomplete reduction is a common problem. Potential causes include:
-
Inactive Catalyst/Reagent: If using catalytic hydrogenation (e.g., Pd/C), the catalyst may be old or poisoned. For metal/acid reductions (e.g., SnCl₂/HCl), the metal surface may be passivated.[3]
-
Poor Solubility: The nitro compound may not be fully dissolved in the reaction solvent, limiting its contact with the reducing agent.
-
Insufficient Reducing Agent: Ensure you are using a sufficient stoichiometric excess of the reducing agent.
-
Formation of Intermediates: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species. Under certain conditions, these can be stable or lead to side products like azoxy or azo compounds.[3][4]
Q4: What are the key challenges in the amination of a 2-halo-5-tert-butylbenzoic acid?
A4: The primary challenges in the amination of aryl halides include:
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** Catalyst Deactivation:** In palladium-catalyzed aminations (e.g., Buchwald-Hartwig), the catalyst can be sensitive to impurities.
-
Competing Reactions: With aqueous ammonia, side reactions like the formation of the corresponding hydroxy derivative (phenol) can occur, especially at high temperatures.[5]
-
Low Reactivity: Aryl chlorides are generally less reactive than bromides or iodides, potentially requiring more forcing conditions or specialized catalyst systems.
Troubleshooting Guides
Problem 1: Low Yield in the Nitration of 4-tert-butylbenzoic acid
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting material | Insufficient nitrating agent | Ensure the correct stoichiometry of nitric and sulfuric acids. |
| Reaction temperature too low | Allow the reaction to stir for a longer period or slightly increase the temperature, monitoring for side product formation. | |
| Presence of water | Use anhydrous conditions and high-purity concentrated acids. | |
| Formation of a dark, tar-like substance | Overheating | Maintain strict temperature control (0-10°C) during the addition of the nitrating agent. Add the nitrating agent very slowly.[6] |
| Impure starting material | Ensure the 4-tert-butylbenzoic acid is pure before starting the reaction. | |
| Significant amount of 3-nitro isomer | Poor regioselectivity | Optimize the reaction temperature; lower temperatures often favor the desired isomer. Consider alternative nitrating agents. |
Problem 2: Incomplete Reduction of 2-Nitro-5-tert-butylbenzoic acid
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of starting material and/or intermediates (nitroso, hydroxylamine) on TLC/LC-MS | Inactive reducing agent/catalyst | Use fresh, high-quality reducing agents. For catalytic hydrogenation, use a fresh batch of catalyst.[3] |
| Insufficient amount of reducing agent | Increase the molar equivalents of the reducing agent. | |
| Poor solubility of the nitro compound | Choose a solvent system in which the starting material is more soluble. A co-solvent system may be beneficial.[3] | |
| Formation of colored byproducts (yellow/orange/red) | Formation of azoxy or azo compounds | Ensure complete reduction by using a sufficient excess of the reducing agent and adequate reaction time.[4] |
| Reaction temperature too high | Control the temperature, as some reductions are exothermic. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for key transformations analogous to the synthesis of this compound. This data can serve as a benchmark for optimizing your experiments.
| Transformation | Substrate | Reagents and Conditions | Yield (%) | Reference Compound Purity (%) |
| Nitration | 4-Methylbenzoic acid | Conc. HNO₃, Conc. H₂SO₄, 0-15°C | ~70-85 | ~98 |
| Reduction | Aromatic Nitro Compounds | H₂/Pd-C, Ethanol, RT | >90 | >99 |
| Reduction | Aromatic Nitro Compounds | SnCl₂·2H₂O, Ethanol, Reflux | ~85-95 | ~97 |
| Amination | Aryl Halides | Aqueous NH₃, Pd catalyst, ligand, base | ~70-90 | >98 |
Experimental Protocols
Proposed Synthesis Route A: From 4-tert-butylbenzoic acid
Step 1: Nitration of 4-tert-butylbenzoic acid to 2-nitro-5-tert-butylbenzoic acid
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5°C in an ice-salt bath.
-
Slowly add 10.0 g of 4-tert-butylbenzoic acid to the cold sulfuric acid while stirring to ensure complete dissolution. Maintain the temperature below 10°C.
-
In a separate flask, prepare a nitrating mixture by carefully adding 5.0 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
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Add the nitrating mixture dropwise to the solution of 4-tert-butylbenzoic acid over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The crude 2-nitro-5-tert-butylbenzoic acid will precipitate.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to pH paper.
-
The crude product can be purified by recrystallization from an ethanol/water mixture.
Step 2: Reduction of 2-nitro-5-tert-butylbenzoic acid to this compound
-
To a solution of 10.0 g of 2-nitro-5-tert-butylbenzoic acid in 100 mL of ethanol in a round-bottom flask, add 30 g of tin(II) chloride dihydrate (SnCl₂·2H₂O).
-
Heat the mixture to reflux with stirring for 3-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully add a saturated solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts.
-
Filter the mixture through a pad of celite to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
The resulting aqueous solution is acidified with acetic acid to precipitate the this compound.
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Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Visualizations
Caption: Plausible synthetic route (A) for this compound.
Caption: Troubleshooting workflow for the nitration step.
Caption: Potential side reactions during the reduction of a nitroaromatic compound.
References
Addressing solubility issues of 2-Amino-5-tert-butylbenzoic acid in reactions
Welcome to the technical support center for 2-Amino-5-tert-butylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, with a particular focus on solubility issues encountered during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my reaction solvent. What are the general solubility characteristics of this compound?
A1: this compound, like other benzoic acid derivatives, exhibits variable solubility based on the solvent's polarity and the pH of the medium. The presence of both a polar amino group and a carboxylic acid group, combined with a nonpolar tert-butyl group, results in amphiphilic character. Generally, it is sparingly soluble in water but shows increased solubility in organic solvents. For aqueous solutions, solubility is highly pH-dependent; it is least soluble at its isoelectric point and more soluble in acidic or basic solutions where it can form a salt.
Q2: Which organic solvents are recommended for dissolving this compound?
Q3: How does pH modification affect the solubility of this compound in aqueous solutions?
A3: The solubility of this compound in aqueous media is significantly influenced by pH.[1] As a weak acid, its solubility is lowest in neutral or near-neutral pH.[1]
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In acidic conditions (low pH): The amino group is protonated to form a more soluble ammonium salt.
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In basic conditions (high pH): The carboxylic acid group is deprotonated to form a more soluble carboxylate salt.[1] Therefore, adjusting the pH of your aqueous solution away from the isoelectric point can substantially improve solubility.
Q4: Can I use a co-solvent system to improve solubility?
A4: Yes, using a co-solvent system is a common and effective strategy.[1] If your reaction can tolerate it, adding a miscible organic solvent (like DMF, DMSO, or an alcohol) to your primary solvent can significantly enhance the solubility of this compound.[1] This approach modifies the overall polarity of the solvent system to better accommodate the solute.[1]
Troubleshooting Guides
Issue 1: Poor Solubility in an Amide Coupling Reaction
Symptom: this compound does not fully dissolve in the reaction solvent (e.g., DCM, DMF) when setting up an amide coupling reaction, leading to a heterogeneous mixture and poor reaction kinetics.
Possible Causes & Solutions:
-
Suboptimal Solvent Choice: The selected solvent may not be polar enough.
-
Solution: Consider switching to or adding a more polar aprotic solvent like DMF or DMSO. For reactions sensitive to these solvents, THF or ethyl acetate might be alternatives. Always ensure your chosen solvent is anhydrous, as water can interfere with amide coupling reactions.
-
-
Insufficient Activation Time: In amide coupling, the carboxylic acid is typically activated first.
-
Solution: Allow for a pre-activation step where this compound is stirred with the coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA) in the solvent for 15-30 minutes before adding the amine. This can often help to dissolve the starting material as the activated species is formed.
-
-
Salt Formation: The zwitterionic nature of the molecule might be hindering solubility in certain organic solvents.
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Solution: Convert the carboxylic acid to its corresponding salt by adding a base. For instance, adding a stoichiometric amount of a non-nucleophilic base like Diisopropylethylamine (DIPEA) can improve solubility before the addition of the coupling reagent.[2]
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Issue 2: Precipitation of Starting Material or Product During the Reaction
Symptom: The reaction mixture, which was initially homogeneous, forms a precipitate as the reaction progresses.
Possible Causes & Solutions:
-
Product Insolubility: The newly formed amide product may be less soluble in the reaction solvent than the starting materials.
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Solution: If the reaction appears to be proceeding based on TLC or LC-MS analysis, the precipitation may be of the desired product. In this case, allow the reaction to proceed to completion. The product can then be isolated by filtration. If the reaction stalls, consider using a solvent system in which the product is more soluble.
-
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Formation of Insoluble Byproducts: Certain coupling reagents can produce insoluble byproducts (e.g., dicyclohexylurea when using DCC).
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Solution: Choose a coupling reagent that generates soluble byproducts (e.g., EDC, HATU). If using a reagent that produces insoluble byproducts, these can typically be removed by filtration during the work-up.
-
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Temperature Effects: Solubility can be temperature-dependent. If the reaction is run at a low temperature, the starting materials or product may precipitate.
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Solution: If the reaction conditions permit, consider running the reaction at a slightly elevated temperature to maintain homogeneity.
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Quantitative Data (for Structurally Similar Compounds)
Since precise, publicly available solubility data for this compound is limited, the following tables provide data for structurally related compounds to offer a qualitative understanding of its likely solubility profile.
Table 1: Solubility of Benzoic Acid in Various Organic Solvents
| Solvent | Molar Solubility (mol/L) |
| Dimethylformamide (DMF) | > 5 |
| Dimethyl sulfoxide (DMSO) | > 5 |
| Ethanol | ~2.5 |
| Methanol | ~2.0 |
| Ethyl Acetate | ~1.5 |
| Dichloromethane | ~0.5 |
| Toluene | ~0.3 |
| Water | 0.027 |
Data provides a general trend for benzoic acid solubility.
Table 2: Mole Fraction Solubility of 2-Amino-3-methylbenzoic Acid in Various Solvents at 298.15 K (25 °C)
| Solvent | Mole Fraction (x 10³) |
| 1,4-Dioxane | 158.32 |
| Acetone | 145.17 |
| 2-Butanone | 120.91 |
| Ethyl Acetate | 98.65 |
| Acetonitrile | 85.43 |
| Methanol | 70.21 |
| Ethanol | 55.89 |
| Toluene | 5.34 |
| Cyclohexane | 0.89 |
This data for a related aminobenzoic acid derivative can help in selecting an appropriate organic solvent.[3]
Experimental Protocols
Protocol 1: Determination of Solubility via the Shake-Flask Method
This protocol describes a standard method for determining the thermodynamic solubility of a compound in a given solvent.
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Preparation: Add an excess amount of solid this compound to a sealed vial containing the chosen solvent. The presence of undissolved solid is crucial.
-
Equilibration: Agitate the vial at a constant temperature using an orbital shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Allow the vial to stand undisturbed for a period to let the excess solid settle. Alternatively, centrifuge the sample to pellet the undissolved solid.
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Sampling: Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
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Quantification: Dilute the filtered solution with a suitable solvent and determine the concentration of this compound using a calibrated analytical method such as UV-Vis spectrophotometry or HPLC.
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Calculation: Calculate the solubility from the measured concentration and the dilution factor.
Protocol 2: General Procedure for Amide Coupling using HATU
This protocol provides a general method for amide bond formation, which can be optimized for specific substrates.
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Reactant Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
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Pre-activation: To the stirred solution, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents), followed by the coupling reagent HATU (1.1 equivalents). Stir the mixture at room temperature for 15-30 minutes.
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Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Workflow for a typical amide coupling reaction.
References
Technical Support Center: Purification of 2-Amino-5-tert-butylbenzoic Acid by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Amino-5-tert-butylbenzoic acid via column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm seeing significant peak tailing and poor separation of this compound on my silica gel column. What's causing this and how can I fix it?
A1: This is a common issue when purifying compounds containing both an acidic carboxylic acid group and a basic amino group, like this compound, on standard silica gel. The problem arises from strong interactions between your compound and the acidic silanol groups (Si-OH) on the silica surface, leading to a secondary retention mechanism that causes peak tailing.[1]
Here’s a step-by-step guide to address this:
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Mobile Phase Modification: The most effective solution is often to add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.[2][3]
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Triethylamine (TEA): Add 0.1-2.0% triethylamine to your solvent system. This is a common and effective way to improve the chromatography of amines.[4]
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Ammonia in Methanol: For more polar solvent systems, using a solution of methanol with 1-10% ammonium hydroxide can be effective for stubborn amines.[3][5]
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.
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Deactivated Silica Gel: Silica gel that has been end-capped or treated to reduce the number of acidic silanol groups can be beneficial.
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Alumina: Alumina is a basic stationary phase and can be a good alternative to silica gel for the purification of basic compounds.
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Reversed-Phase Silica: For more polar compounds, reversed-phase chromatography (e.g., C18 silica) can be an option, though this will require a completely different (polar) solvent system.[6]
-
Q2: My compound, this compound, is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A2: When a compound is too polar to move up a TLC plate with standard solvents, you need to use a more polar eluent system.[5]
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Methanol/Dichloromethane System: A common next step for polar compounds is to use a mixture of methanol in dichloromethane (DCM). Start with a low percentage of methanol (e.g., 2-5%) and gradually increase it.[3]
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Adding Modifiers: As mentioned in Q1, adding a small amount of acetic acid (for acidic compounds) or triethylamine/ammonia (for basic compounds) can also help to move the spot off the baseline by improving interactions with the silica.[4] Given the amphoteric nature of your compound, triethylamine is a good first choice.
Q3: I'm having trouble dissolving my crude this compound to load it onto the column. What is the best loading technique?
A3: Solubility issues during loading can lead to poor separation. Here are a few techniques to overcome this:[5][7]
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Minimal Strong Solvent: Dissolve your crude product in a minimal amount of a strong solvent in which it is highly soluble (like dichloromethane or methanol). Then, carefully apply this solution to the top of the column. Be aware that using too much of a strong solvent can compromise the separation at the beginning of the elution.[7]
-
Dry Loading: This is often the best method for compounds with limited solubility in the eluent.
-
Dissolve your crude product in a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution.
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your compound adsorbed onto the silica.
-
Carefully add this powder to the top of your packed column.
-
Q4: How do I choose the right solvent system for my column?
A4: The best practice is to first determine the optimal solvent system using Thin Layer Chromatography (TLC).[8][9]
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Start with a Standard System: A common starting point for compounds of intermediate polarity is a mixture of ethyl acetate (EtOAc) and hexanes.[3]
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Run TLC Plates: Spot your crude mixture on a TLC plate and develop it in different ratios of EtOAc/Hexanes (e.g., 10:90, 20:80, 50:50).
-
Aim for an Optimal Rf: The ideal Rf (retardation factor) for your target compound is between 0.3 and 0.7.[4]
-
Add Modifiers if Needed: If you observe streaking, add a small amount of triethylamine (0.1-2.0%) to the TLC mobile phase to improve the spot shape.[4]
-
Translate to the Column: The solvent system that gives good separation and the desired Rf on TLC is the one you should use for your column chromatography.[8]
Q5: My purified this compound appears discolored. What could be the cause?
A5: Discoloration can be due to colored impurities from the reaction or potential degradation of the amino group through oxidation.[10]
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Inert Atmosphere: If oxidation is suspected, try to perform the purification under an inert atmosphere (e.g., nitrogen or argon).
-
Activated Charcoal: While not used during column chromatography, a subsequent recrystallization step with a small amount of activated charcoal can help remove colored impurities.[10]
Q6: I'm trying to scale up my purification. How do I adjust my column parameters?
A6: Scaling up column chromatography requires maintaining the key separation parameters.[11][12]
-
Maintain Ratios: The ratio of the mass of your crude product to the mass of the silica gel should be kept constant. A common starting point is a 1:20 to 1:100 ratio.
-
Column Dimensions: When you increase the amount of stationary phase, you should ideally increase the diameter of the column rather than the height to maintain a reasonable flow rate and run time.[13]
-
Flow Rate: The linear velocity of the solvent should be kept constant. This means that as you increase the column diameter, you will need to significantly increase the volumetric flow rate.[12]
-
Gradient Profile: If you are using a gradient elution, the gradient should be scaled in terms of column volumes (CV), not time.[12]
Data Presentation
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Solvent System Components | Ratio (v/v) | Polarity | Notes |
| Ethyl Acetate / Hexanes | 10:90 to 50:50 | Low to Medium | A standard starting point for many organic compounds.[3] |
| Dichloromethane / Methanol | 98:2 to 90:10 | Medium to High | Use for more polar compounds that do not move in EtOAc/Hexanes.[3] |
| Solvent System + Triethylamine | + 0.5-1.0% | N/A | Add to mitigate peak tailing for basic compounds.[2] |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO₂ | [14] |
| Molecular Weight | 193.24 g/mol | [14] |
| Melting Point | 142 °C | |
| Boiling Point | 332.7 °C at 760 mmHg | [14] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
This protocol provides a general starting point. Optimization will likely be required based on your specific crude mixture.
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TLC Analysis:
-
Develop a suitable solvent system using TLC as described in Q4. A good starting point is Ethyl Acetate/Hexanes with 1% Triethylamine. Aim for an Rf of ~0.3 for the target compound.
-
-
Column Packing (Slurry Method):
-
Prepare a slurry of silica gel (e.g., 60-120 mesh) in your initial, low-polarity eluent.
-
Pour the slurry into a glass column and allow the silica to settle into a compact bed. Ensure the bed is level.
-
Drain the excess solvent until the solvent level is just above the silica surface.[15]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add silica gel (approximately 2-3 times the mass of your crude product) to the solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.[7]
-
-
Elution:
-
Begin eluting with your determined low-polarity solvent system.
-
If a gradient elution is needed, gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate).
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes.
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.[15]
-
-
Combining and Concentrating:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.[15]
-
Visualizations
Caption: Troubleshooting workflow for common purification issues.
Caption: Step-by-step experimental workflow for purification.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. researchgate.net [researchgate.net]
- 9. magritek.com [magritek.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. biotage.com [biotage.com]
- 13. reddit.com [reddit.com]
- 14. 2475-77-6(this compound) | Kuujia.com [kuujia.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Preventing Oxidation of the Amino Group During Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively protecting amino groups from oxidation and other undesired side reactions during their experiments.
Troubleshooting Guides
Issue: Incomplete or Failed Protection Reaction
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted starting amine after the protection reaction.
Possible Causes and Solutions:
-
Low Nucleophilicity of the Amine: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines may exhibit slow reaction kinetics.[1]
-
Poor Solubility of Starting Material: The amine substrate, especially zwitterionic compounds like amino acids, may not be fully dissolved in the reaction solvent, leading to a heterogeneous mixture and incomplete reaction.[1][3]
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Inappropriate Base or Base Stoichiometry: The base is crucial for neutralizing acidic byproducts and driving the reaction to completion.[1]
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Solution: Ensure the use of a suitable base (e.g., NaOH, NaHCO₃, triethylamine) in the correct stoichiometric amount (typically 1-1.5 equivalents).[2]
-
-
Hydrolysis of the Protecting Reagent: In aqueous conditions, protecting reagents like Di-tert-butyl dicarbonate (Boc₂O) can hydrolyze, reducing their availability for the desired reaction.[1]
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Solution: Use a slight excess of the protecting reagent (1.0 - 1.2 equivalents) and ensure vigorous stirring to promote the reaction with the amine over hydrolysis.[4]
-
Troubleshooting Workflow for Incomplete Protection
Caption: Troubleshooting workflow for incomplete amine protection reactions.
Issue: Formation of Multiple Products or Side Reactions
Symptom: TLC or LC-MS analysis shows the formation of multiple unexpected products.
Possible Causes and Solutions:
-
N,N-di-protection: Primary amines can sometimes undergo reaction twice, leading to a di-protected product, especially under forcing conditions or with a large excess of the protecting reagent.[1]
-
Solution: Use a stoichiometric amount of the protecting reagent and monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material.
-
-
Reaction with Other Nucleophilic Groups: If the substrate contains other nucleophilic functional groups, such as hydroxyl (-OH) or thiol (-SH) groups, they may also react with the protecting reagent.[1]
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Solution: Employ orthogonal protecting groups for the other functionalities or carefully control the reaction conditions (e.g., lower temperature, specific pH) to favor N-protection.
-
-
Side Reactions During Deprotection (e.g., t-butylation): During the acidic removal of a Boc group, the resulting tert-butyl cation is a reactive electrophile that can alkylate electron-rich aromatic rings (e.g., in tryptophan) or other nucleophilic residues.[5]
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Solution: Add a "scavenger" to the reaction mixture to trap the tert-butyl cation.[5] Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or anisole.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of protecting an amino group? The primary purpose of an amino protecting group is to decrease the nucleophilicity and basicity of the amine.[6][7] This prevents the amino group from participating in unwanted side reactions, such as oxidation, alkylation, or acylation, while chemical transformations are performed on other parts of the molecule.[7]
Q2: What are the most common protecting groups for amines? The most widely used protecting groups for amines are carbamates.[8][9] The three most common carbamate protecting groups are:
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tert-Butoxycarbonyl (Boc): Stable under a wide range of conditions but easily removed with mild acid (e.g., trifluoroacetic acid, TFA).[4][8]
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Carboxybenzyl (Cbz or Z): Stable to acidic and basic conditions but can be removed by catalytic hydrogenation.[8][10]
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9-Fluorenylmethoxycarbonyl (Fmoc): Stable to acidic conditions but is cleaved by treatment with a mild base, such as piperidine.[8][11]
Q3: How do I choose the right protecting group? The choice of protecting group depends on the overall synthetic strategy and the stability of other functional groups in your molecule. The key principle is orthogonality , which means that the protecting groups on different functional groups can be removed under different conditions without affecting each other.[6][9]
Decision Workflow for Choosing a Protecting Group
Caption: Decision workflow for selecting an appropriate amine protecting group.
Q4: What is an orthogonal protection strategy? An orthogonal protection strategy involves using multiple protecting groups in a single molecule that can be removed under distinct chemical conditions.[6][9] For example, a molecule might contain a Boc-protected amine (acid-labile) and an Fmoc-protected amine (base-labile).[6] This allows for the selective deprotection and modification of one amine group while the other remains protected.[6] This is particularly crucial in complex syntheses like peptide synthesis.[12][13]
Data Presentation
Table 1: Comparison of Common Amine Protecting Groups
| Protecting Group | Reagent | Stability | Deprotection Conditions |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Basic conditions, Hydrogenolysis | Mild Acid (TFA, HCl in dioxane)[2][14] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Acidic and basic conditions | Catalytic Hydrogenation (H₂, Pd/C)[8][10] |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Acidic conditions, Hydrogenolysis | Mild Base (e.g., 20% piperidine in DMF)[8][15] |
Table 2: Representative Yields for Protection Reactions
| Amine Substrate | Protecting Group | Reagents and Conditions | Yield (%) | Reference |
| Glycine | Cbz | Cbz-Cl, aq. Na₂CO₃, 0 °C | > 90 | [10] |
| Alanine | Cbz | Cbz-Cl, aq. NaOH, 0 °C | ~95 | [10] |
| Phenylalanine | Cbz | Cbz-Cl, aq. NaHCO₃, rt | > 90 | [10] |
| Various Amines | Boc | Boc₂O, water-acetone, rt | 85-98 | [16] |
| Various Amines | Fmoc | Fmoc-Cl, neat, ultrasound, rt | 90-98 | [11] |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of a Primary Amine[4]
-
Dissolution: Dissolve the amine substrate (1.0 equivalent) in a suitable solvent such as a 1:1 mixture of dioxane and water, or tetrahydrofuran (THF).
-
Base Addition: Add a base such as sodium bicarbonate (NaHCO₃, 2.0 equivalents) or sodium hydroxide (NaOH, 1.1 equivalents) to the solution.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.[4]
-
Work-up: Upon completion, add water to quench the reaction. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected amine. Purify by column chromatography if necessary.
Protocol 2: General Procedure for Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)[10]
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) while cooling in an ice bath.
-
Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate. Acidify the aqueous layer with cold 2M HCl to a pH of ~2, which should precipitate the product.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Protocol 3: General Procedure for Fmoc Protection of an Amine[11][17]
-
Mixing: In a suitable flask, mix the amine (1.0 equivalent) with 9-fluorenylmethoxychloride (Fmoc-Cl, 1.1-1.2 equivalents).
-
Solvent/Base: Add a solvent and base system. A common system is aqueous sodium bicarbonate in dioxane or DMF.[15] Alternatively, for some substrates, the reaction can be run under neat conditions with ultrasound irradiation.[11]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, add water and extract the product with an organic solvent like ethyl acetate.
-
Isolation: Wash the combined organic layers with dilute acid (e.g., 1M HCl) and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 4: General Procedure for Acidic Deprotection of a Boc-Protected Amine[14]
-
Dissolution: Dissolve the Boc-protected amine in an appropriate solvent such as dichloromethane (DCM).
-
Acid Addition: Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 ratio with the solvent, or use a solution of 4M HCl in 1,4-dioxane.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to a few hours.[14] Monitor by TLC or LC-MS.
-
Work-up: Remove the solvent and excess acid under reduced pressure. The resulting amine salt can be used directly or neutralized.
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic.[14] Dry the organic layer and concentrate to yield the deprotected amine.
General Workflow for Amine Protection/Deprotection
Caption: General experimental workflow for utilizing an amine protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. scielo.br [scielo.br]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Versatile procedure for asymmetric and orthogonal protection of symmetric polyamines and its advantages for solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. total-synthesis.com [total-synthesis.com]
- 16. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection and Troubleshooting for Reactions with 2-Amino-5-tert-butylbenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 2-Amino-5-tert-butylbenzoic acid in their synthetic workflows. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during key chemical transformations.
Section 1: Amide Bond Formation (Amidation)
The formation of an amide bond by coupling the carboxylic acid moiety of this compound with an amine is a fundamental transformation. Success often depends on the choice of coupling agent and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My standard amidation reaction with a carbodiimide reagent is giving low yields. What could be the cause?
A1: Low yields in carbodiimide-mediated couplings can stem from several factors. The steric hindrance from the tert-butyl group and the electronic nature of the aminobenzoic acid can slow the reaction. Additionally, the intermediate O-acylisourea can undergo an unproductive intramolecular rearrangement. To mitigate this, consider adding an activating agent like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to form a more stable active ester, which then reacts more cleanly with the amine.
Q2: Can I perform a direct thermal amidation without any coupling agents?
A2: Direct thermal amidation, which involves heating the carboxylic acid and amine to eliminate water, is possible but generally requires very high temperatures (>160-180 °C). These conditions can lead to decomposition of starting materials and are often not suitable for complex molecules. Catalytic methods using boronic acids or titanium(IV) reagents can facilitate direct amidation under milder conditions and are a preferable alternative.[1][2]
Q3: How do I choose between different types of coupling reagents?
A3: The choice depends on the scale, the value of your starting materials, and the desired purity of the product.
-
Carbodiimides (EDC, DCC): Cost-effective for large-scale synthesis, but may require additives like HOBt to suppress side reactions.[1]
-
Phosphonium Reagents (BOP, PyBOP): Highly efficient and fast, but produce carcinogenic HMPA as a byproduct. Newer versions are available that avoid this issue.
-
Uronium/Aminium Reagents (HATU, HBTU): Very powerful and fast-reacting, often considered the gold standard for difficult couplings. They are more expensive but highly reliable.
Troubleshooting Guide: Amidation Reactions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient activation of the carboxylic acid. 2. Poor nucleophilicity of the amine. 3. Steric hindrance from the substrate or amine. | 1. Switch to a more powerful coupling reagent (e.g., from EDC to HATU). 2. Add an activating agent (e.g., HOBt, DMAP). 3. Increase reaction temperature or time. 4. Use a less hindered or more nucleophilic amine if possible. |
| Epimerization (if amine is chiral) | 1. Use of a strong base. 2. Extended reaction times at elevated temperatures. | 1. Use a non-nucleophilic, hindered base like Diisopropylethylamine (DIPEA). 2. Add a racemization suppressant like HOBt. 3. Minimize reaction time and temperature. |
| Difficult Purification | 1. Byproducts from the coupling reagent (e.g., DCU from DCC). 2. Unreacted starting materials. | 1. If using DCC, filter the reaction mixture to remove the DCU precipitate. 2. Use a water-soluble reagent like EDC, which can be removed with an aqueous wash.[1] 3. Ensure the reaction goes to completion by monitoring with TLC or LC-MS. |
Experimental Protocol: General Amidation using EDC/HOBt
Materials:
-
This compound (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq)
-
1-Hydroxybenzotriazole (HOBt, 1.2 eq)
-
Diisopropylethylamine (DIPEA, 2.0 - 3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound, the amine, and HOBt in anhydrous DMF.
-
Add DIPEA to the mixture and stir for 5 minutes at room temperature.
-
Add EDC·HCl in one portion and continue to stir the reaction at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
The amino group of this compound can be arylated or alkylated via palladium-catalyzed reactions like the Buchwald-Hartwig amination. These reactions are powerful but highly sensitive to the choice of catalyst, ligand, base, and solvent.
Frequently Asked Questions (FAQs)
Q1: How do I select the appropriate ligand for a Buchwald-Hartwig reaction with this substrate?
A1: The choice of ligand is critical. For electron-rich anilines like this compound, bulky, electron-rich phosphine ligands are generally required to promote the key steps of the catalytic cycle (oxidative addition and reductive elimination).[3]
-
For Aryl Bromides/Chlorides: Biarylphosphine ligands such as XPhos, SPhos, or RuPhos are excellent starting points.[3]
-
For Sterically Hindered Partners: Very bulky ligands like BrettPhos may be necessary to achieve good yields.[3]
Q2: My reaction mixture turned black and the catalyst appears to have crashed out. What happened?
A2: The formation of palladium black (insoluble Pd(0) precipitate) indicates catalyst deactivation. This can be caused by several factors:
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen.[4] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).
-
High Temperatures: Excessively high temperatures can accelerate catalyst decomposition.
-
Inappropriate Ligand: The ligand may not be robust enough to stabilize the palladium center throughout the catalytic cycle.
Q3: The reaction is clean but very slow. How can I increase the reaction rate?
A3: Reaction rates are influenced by all components.[5]
-
Base: A stronger base can accelerate the deprotonation step. Sodium tert-butoxide (NaOt-Bu) is a common choice for its high basicity and is known to permit higher reaction rates.[6]
-
Ligand: Switching to a more electron-rich ligand can accelerate the oxidative addition step.
-
Temperature: Gently increasing the reaction temperature can improve the rate, but monitor for catalyst decomposition.
-
Solvent: Aprotic polar solvents like dioxane or toluene are commonly used. The choice of solvent can significantly impact reaction performance.[5]
Troubleshooting Guide: Buchwald-Hartwig Amination
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Inefficient catalyst system. 2. Catalyst deactivation. 3. Inappropriate base or solvent. | 1. Screen different palladium/ligand combinations (e.g., Pd₂(dba)₃ with XPhos, SPhos).[3] 2. Ensure rigorous inert atmosphere and use degassed solvents.[4] 3. Switch to a stronger base like NaOt-Bu or LiHMDS.[6] 4. Try a different solvent (e.g., Toluene vs. Dioxane). |
| Side Reaction: Hydrodehalogenation | 1. Presence of water. 2. β-hydride elimination pathway is competitive. | 1. Use anhydrous solvents and reagents. 2. Select a ligand that favors reductive elimination over β-hydride elimination (often bulkier ligands). |
| No Reaction with Aryl Chlorides | 1. Aryl chlorides are less reactive than bromides or iodides. 2. The chosen catalyst system is not active enough. | 1. Use a catalyst system specifically designed for aryl chlorides, which typically involves highly electron-rich and bulky ligands (e.g., BrettPhos, RuPhos). 2. Higher reaction temperatures may be required. |
Data Summary: Representative Catalyst Systems for C-N Coupling
The following table summarizes catalyst systems used for the Buchwald-Hartwig amination of substrates analogous to this compound. This data can serve as a starting point for optimization.
| Pd Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 80 - 110 | 85 - 98 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 | 75 - 95 |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | t-BuOH | 90 - 100 | 80 - 96 |
| PEPPSI-IPr | - | K₂CO₃ | THF | 60 - 80 | 70 - 90[7][8] |
Data is representative for aryl amine couplings and specific results may vary.
Experimental Protocol: General Buchwald-Hartwig Amination
Materials:
-
Aryl Halide (1.0 eq)
-
This compound (1.2 eq)
-
Palladium Precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 eq)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
In a glovebox, add the aryl halide, this compound, base, palladium precursor, and ligand to a dry Schlenk tube or reaction vial equipped with a stir bar.
-
Add the anhydrous, degassed solvent.
-
Seal the tube/vial and remove it from the glovebox.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
// Edges for the cycle pd0 -> pd2_complex [label="+ Ar-X"]; pd2_complex -> pd2_amine [label="+ Amine"]; pd2_amine -> pd2_amido [label="+ Base"]; pd2_amido -> pd0 [label="- Product (Ar-Amine)"];
// Position text nodes pd0 -> oa [style=invis]; oa -> pd2_complex [style=invis]; pd2_complex -> amine_assoc [style=invis]; amine_assoc -> pd2_amine [style=invis]; pd2_amine -> deprotonation [style=invis]; deprotonation -> pd2_amido [style=invis]; pd2_amido -> re [style=invis]; re -> pd0 [style=invis]; } .enddot Caption: The catalytic cycle of Buchwald-Hartwig amination.
Section 3: Esterification
Esterification of the carboxylic acid can be challenging due to the presence of the nucleophilic amino group and potential steric hindrance.
Frequently Asked Questions (FAQs)
Q1: Why is my Fischer esterification (acid catalyst + alcohol) not working well?
A1: Fischer esterification requires an acid catalyst (like H₂SO₄ or HCl). This will protonate the amino group on your starting material, potentially causing solubility issues. Furthermore, the reaction is an equilibrium, and driving it to completion can be difficult, especially with sterically hindered alcohols like tert-butanol.
Q2: How can I form a tert-butyl ester?
A2: Direct esterification with tert-butanol is difficult under standard Fischer conditions due to steric hindrance. Alternative methods are more effective:
-
DCC/DMAP Coupling: Use dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) to activate the carboxylic acid, which then reacts with tert-butanol.
-
Acid Anhydride/Chloride: Convert the carboxylic acid to a more reactive species like an acid chloride (using SOCl₂ or (COCl)₂) or anhydride, which will then react with tert-butanol. This requires protection of the amino group first.
Q3: Can I selectively esterify the carboxylic acid without the amino group reacting?
A3: Yes. Under acidic conditions (Fischer esterification), the amino group is protonated and becomes non-nucleophilic, allowing the carboxylic acid to react. Under coupling agent conditions (like DCC/DMAP), the reaction is generally selective for the more nucleophilic alcohol over the less nucleophilic aromatic amine at or below room temperature.
Troubleshooting Guide: Esterification Reactions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | 1. Equilibrium not driven to completion (Fischer). 2. Steric hindrance. 3. Insufficient activation. | 1. Use a large excess of the alcohol or remove water as it forms (e.g., Dean-Stark trap). 2. Switch from acid catalysis to a coupling-reagent-based method (e.g., DCC/DMAP).[9] 3. Convert the carboxylic acid to a more reactive derivative (acid chloride). |
| N-Acylation Side Product | 1. Amino group is competing with the alcohol as a nucleophile. | 1. Protect the amino group (e.g., as a Boc carbamate) before esterification. 2. Run the reaction under acidic conditions to protonate and deactivate the amine. |
| Ester Hydrolysis | 1. Presence of water during workup or purification. 2. Basic or acidic conditions during workup. | 1. Ensure all workup steps are performed under neutral or near-neutral conditions. 2. Avoid using silica gel chromatography for very sensitive esters; consider using neutral alumina or a non-aqueous workup. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Monitoring Reactions of 2-Amino-5-tert-butylbenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in monitoring the progress of chemical reactions involving 2-Amino-5-tert-butylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for monitoring reactions with this compound?
A1: The choice of analytical technique depends on the specific reaction, available equipment, and the information required. Commonly used and effective techniques include:
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress. It is cost-effective and allows for the simultaneous analysis of multiple time points.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of products. It is highly sensitive and reproducible.
-
Gas Chromatography (GC): Suitable for volatile compounds. For non-volatile compounds like this compound and its derivatives, derivatization is often necessary to increase volatility.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information and can be used for quantitative analysis of the reaction mixture over time.
-
Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) or GC (GC-MS) to identify reactants, products, and byproducts by their mass-to-charge ratio, providing a high degree of confidence in compound identification.
Q2: I am observing significant streaking with my compound on the TLC plate. What could be the cause and how can I fix it?
A2: Streaking on a TLC plate, especially with a compound like this compound which has both acidic (carboxylic acid) and basic (amino) functional groups, is a common issue. The primary causes and their solutions are:
-
Sample Overloading: Applying too much sample to the TLC plate is a frequent cause of streaking. Try diluting your sample before spotting it on the plate.[1]
-
Compound Polarity: The polar functional groups can interact strongly with the silica gel stationary phase. To mitigate this, you can modify the mobile phase. For the acidic carboxylic acid group, adding a small amount of a polar acidic solvent like acetic acid (e.g., 0.5-2%) to your eluent can help. For the basic amino group, adding a small amount of a base like triethylamine or ammonia can improve the spot shape.
-
Inappropriate Solvent System: If the polarity of your mobile phase is too high, it can cause the compound to move up the plate as a streak. Conversely, if it's too low, the spot may not move from the baseline. Experiment with different solvent systems of varying polarities.
Q3: My this compound is poorly soluble in my reaction solvent. What are my options?
-
Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often good choices for dissolving aminobenzoic acids.
-
Co-solvents: Using a mixture of solvents can improve solubility.
-
Temperature: Gently heating the reaction mixture can increase the solubility of your starting material. However, be mindful of the thermal stability of all reactants and products.
-
pH Adjustment: For reactions in aqueous or protic solvents, adjusting the pH can significantly impact solubility. The carboxylic acid will be more soluble in basic conditions, while the amino group will be more soluble in acidic conditions.
Q4: What are some common byproducts I should look out for in reactions involving this compound?
A4: Potential side reactions and byproducts can include:
-
Decarboxylation: Aminobenzoic acids can undergo decarboxylation (loss of CO2), especially at elevated temperatures or under acidic conditions, which would lead to the formation of 4-tert-butylaniline.
-
Amide Coupling Side Products: When forming an amide bond, byproducts can arise from the coupling reagents themselves. For example, carbodiimide reagents like DCC and EDC can form urea byproducts.
-
Self-Condensation: Under certain conditions, molecules of this compound could potentially react with each other.
-
Reactions involving the tert-butyl group: While generally stable, the tert-butyl group can be susceptible to elimination reactions under certain acidic conditions, although this is less common on an aromatic ring.
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
| Problem | Possible Cause | Solution |
| Spots are streaked or elongated. | Sample is too concentrated. | Dilute the sample before spotting. |
| Compound is interacting strongly with the silica. | Add a small amount of acetic acid or triethylamine to the mobile phase. | |
| Spots remain at the baseline (low Rf). | Mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the proportion of the more polar solvent). |
| Spots run at the solvent front (high Rf). | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., decrease the proportion of the more polar solvent). |
| Spots are not visible under UV light. | Compound does not have a UV chromophore or is present at a very low concentration. | Use a visualizing stain (e.g., iodine, potassium permanganate, or ninhydrin for the amino group). Concentrate the sample before spotting. |
| Inconsistent Rf values. | TLC chamber was not saturated with solvent vapor. | Place a piece of filter paper in the developing chamber to ensure saturation. |
| The composition of the mobile phase changed due to evaporation. | Keep the chamber covered and prepare fresh mobile phase for each run. |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause | Solution |
| Broad or tailing peaks. | Poor column efficiency. | Check column performance, consider replacing the column if necessary. |
| Secondary interactions with the stationary phase. | Add an ion-pairing reagent or adjust the mobile phase pH to suppress ionization of the analyte. For this compound, a low pH mobile phase (e.g., with 0.1% trifluoroacetic acid or formic acid) is often effective. | |
| Split peaks. | Column is clogged or has a void. | Back-flush the column or replace it. |
| Sample solvent is too different from the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Drifting baseline. | Column not equilibrated. | Allow sufficient time for the column to equilibrate with the mobile phase. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Ghost peaks. | Carryover from a previous injection. | Clean the injector and run blank injections. |
Gas Chromatography (GC)
| Problem | Possible Cause | Solution |
| No peak or very small peak. | Compound is not volatile enough. | Derivatize the sample to increase its volatility. Silylation or esterification of the carboxylic acid and acylation of the amino group are common methods. |
| Compound is degrading in the injector. | Use a lower injector temperature or a deactivated liner. | |
| Broad or tailing peaks. | Active sites in the column or liner. | Use a deactivated liner and a column suitable for acidic/basic compounds. Derivatization can also help to mask active functional groups. |
| Poor peak shape. | Inappropriate solvent. | Choose a solvent that is compatible with the column and the analyte. |
Experimental Protocols
Protocol 1: General Procedure for Thin-Layer Chromatography (TLC)
-
Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a light line across the plate about 1 cm from the bottom. This is your origin line.
-
Sample Preparation: Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., ethyl acetate, dichloromethane).
-
Spotting: Using a capillary tube, spot a small amount of your prepared sample onto the origin line. Also, spot the starting material (this compound) and, if available, the expected product as references.
-
Development: Pour a small amount of your chosen mobile phase into a developing chamber (a beaker with a watch glass on top works well). Place a piece of filter paper in the chamber to aid saturation. Place the spotted TLC plate into the chamber, ensuring the solvent level is below the origin line. Cover the chamber.
-
Visualization: Once the solvent front has moved to about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp. If spots are not visible, use a staining agent like iodine vapor or a potassium permanganate dip.
-
Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The disappearance of the starting material spot and the appearance of a new spot indicate the reaction is progressing.
Protocol 2: General Procedure for High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase Preparation: Prepare your mobile phase. A common starting point for reversed-phase HPLC of aromatic acids is a mixture of water and acetonitrile or methanol, with 0.1% formic acid or trifluoroacetic acid added to both solvents to suppress the ionization of the carboxylic acid group.
-
Sample Preparation: Take an aliquot of your reaction mixture and dilute it with the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrumentation Setup:
-
Column: A C18 reversed-phase column is a good starting point.
-
Detector: A UV detector set at a wavelength where your compounds absorb (e.g., 254 nm).
-
Flow Rate: Typically 1 mL/min.
-
Injection Volume: Typically 10-20 µL.
-
-
Analysis: Inject your prepared sample. Monitor the chromatogram for the decrease in the peak corresponding to this compound and the increase in the peak(s) of your product(s). The retention time of the starting material can be confirmed by injecting a standard solution.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Methanol | Soluble | - |
| Ethanol | Soluble | Solubility is likely good, similar to other aminobenzoic acids. |
| Acetonitrile | Sparingly Soluble | May require heating to fully dissolve. |
| Ethyl Acetate | Sparingly Soluble | - |
| Dichloromethane | Sparingly Soluble | - |
| Dimethylformamide (DMF) | Very Soluble | A good choice for a reaction solvent if compatible with your reagents. |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | Another excellent choice for a reaction solvent. |
| Water | Insoluble | Solubility is very low at neutral pH. |
| Aqueous HCl (1M) | Soluble | The amino group is protonated, forming a soluble salt. |
| Aqueous NaOH (1M) | Soluble | The carboxylic acid group is deprotonated, forming a soluble salt. |
Note: This data is qualitative and based on the general behavior of similar compounds. It is recommended to perform a solubility test for your specific reaction conditions.
Visualizations
Caption: A general workflow for monitoring the progress of a chemical reaction.
Caption: A troubleshooting guide for common issues encountered during Thin-Layer Chromatography (TLC).
References
Validation & Comparative
A Comparative Guide to the Purity Analysis of 2-Amino-5-tert-butylbenzoic Acid: HPLC vs. NMR
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical compounds is a critical aspect of quality control and characterization. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity analysis of 2-Amino-5-tert-butylbenzoic acid. This document outlines the principles of each method, provides detailed experimental protocols, and presents a comparative analysis of their performance based on experimental data.
Principles of Purity Analysis: HPLC and NMR
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry, renowned for its high resolving power and sensitivity in separating components of a mixture. For purity analysis, a sample of this compound is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are then separated based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a solvent or solvent mixture). A detector, typically a UV-Vis detector for aromatic compounds like the target analyte, measures the concentration of each eluting component. The purity is then calculated based on the relative area of the main peak in the resulting chromatogram.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), offers a different yet equally powerful approach to purity assessment.[1][2][3] This technique exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[3] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[2][4][5]
Comparative Analysis
The choice between HPLC and NMR for purity analysis depends on the specific requirements of the study, such as the desired level of accuracy, the nature of potential impurities, and throughput needs.
| Feature | HPLC | NMR |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Quantification | Relative (based on peak area percentage) or external standard calibration. | Absolute (qNMR with internal standard) or relative. |
| Reference Standard | Typically requires a high-purity reference standard of the analyte for accurate quantification. | Can determine purity without a specific reference standard of the analyte (qNMR).[3] |
| Sensitivity | High sensitivity, excellent for detecting trace impurities. | Generally lower sensitivity than HPLC, may not detect very low-level impurities. |
| Specificity | High selectivity for separating structurally similar compounds and isomers. | Excellent for structural elucidation and identification of impurities. |
| Sample Throughput | Generally higher throughput, amenable to automation. | Lower throughput, sample preparation can be more meticulous for qNMR. |
| Destructive | The sample is consumed during the analysis. | Non-destructive, the sample can be recovered. |
Experimental Data
Table 1: Illustrative HPLC Purity Data for this compound
| Sample Batch | Retention Time (min) | Peak Area | Area % | Purity (%) |
| Batch A | 5.2 (Main Peak) | 1254890 | 99.85 | 99.85 |
| 3.8 (Impurity 1) | 1250 | 0.10 | ||
| 6.1 (Impurity 2) | 630 | 0.05 | ||
| Batch B | 5.2 (Main Peak) | 1198760 | 99.50 | 99.50 |
| 3.8 (Impurity 1) | 4800 | 0.40 | ||
| 4.5 (Impurity 3) | 1200 | 0.10 |
Table 2: Illustrative qNMR Purity Data for this compound (Batch A)
| Analyte Signal (ppm) | Integral (Analyte) | Internal Standard (Maleic Acid) | Integral (Standard) | Purity (w/w %) |
| 7.5 (aromatic CH) | 1.00 | 6.2 (olefinic CH) | 2.05 | 99.8 |
Experimental Protocols
HPLC Method for Purity Determination
This protocol is based on established methods for similar aromatic compounds.[6][7]
1. Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
This compound sample
-
Reference standard of this compound (if available for external standard calibration)
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
3. Sample Preparation:
-
Diluent: Mobile phase
-
Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a concentration of approximately 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to a concentration of approximately 0.1 mg/mL.
4. Data Analysis:
-
Calculate the purity using the area percentage method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
References
- 1. acs.figshare.com [acs.figshare.com]
- 2. emerypharma.com [emerypharma.com]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Comparing the reactivity of 2-Amino-5-tert-butylbenzoic acid with other aminobenzoic acids
A Comparative Analysis of the Reactivity of 2-Amino-5-tert-butylbenzoic Acid
This guide provides a detailed comparison of the chemical reactivity of this compound against other relevant aminobenzoic acids. The analysis is grounded in fundamental principles of organic chemistry, including electronic and steric effects, and is supported by available experimental data for analogous compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
The reactivity of a substituted benzoic acid is determined by the interplay of the electronic properties (inductive and resonance effects) and steric hindrance imparted by its substituents. In this compound, the amino (-NH2), tert-butyl (-C(CH3)3), and carboxylic acid (-COOH) groups collectively define its chemical behavior in various reactions.
Factors Influencing Reactivity
-
Electronic Effects: The amino group is a strong activating group and an ortho-, para- director for electrophilic aromatic substitution due to its ability to donate electron density to the aromatic ring through resonance (+R effect). The tert-butyl group is a weak activating group, donating electron density through an inductive effect (+I effect). Conversely, the carboxylic acid group is a deactivating group and a meta- director, as it withdraws electron density from the ring (-R effect).
-
Steric Hindrance: The bulky tert-butyl group imposes significant steric hindrance, which can influence the rate and regioselectivity of reactions.[1][2] This is particularly relevant for reactions involving adjacent positions on the aromatic ring. Similarly, the ortho-relationship between the amino and carboxyl groups can lead to intramolecular interactions and steric effects.[3]
The diagram below illustrates the key electronic and steric influences on the this compound molecule.
Caption: Key electronic and steric factors influencing reactivity.
Comparative Reactivity Data
The following table summarizes the expected reactivity of this compound in comparison to benzoic acid and its common isomers, para-aminobenzoic acid (PABA) and ortho-aminobenzoic acid (anthranilic acid). The predictions are based on established chemical principles.
| Compound | Structure | pKa | Carboxyl Group Reactivity (e.g., Esterification) | Amino Group Reactivity (e.g., Acylation) | Electrophilic Aromatic Substitution Reactivity |
| Benzoic Acid | 4.20[4] | Baseline | N/A | Low (Deactivated Ring) | |
| 4-Aminobenzoic Acid (PABA) | 4.85-4.92[4][5] | Lower than Benzoic Acid | High | High (Activated Ring) | |
| 2-Aminobenzoic Acid (Anthranilic Acid) | 4.95 | Lower than Benzoic Acid | High | High (Activated Ring) | |
| This compound | Predicted > 4.9 | Lower than Benzoic Acid | High (Potentially hindered) | Very High (Highly Activated Ring) |
Detailed Reactivity Comparison
Acidity (pKa)
The acidity of a benzoic acid derivative is influenced by substituents on the aromatic ring.[6] Electron-donating groups (EDGs) destabilize the carboxylate anion, making the acid weaker (higher pKa), while electron-withdrawing groups (EWGs) stabilize the anion, making the acid stronger (lower pKa).[7]
-
Comparison: Both the amino and tert-butyl groups are electron-donating.[8] The strong resonance-donating amino group in PABA and anthranilic acid significantly raises the pKa compared to benzoic acid.[4] In this compound, the additional inductive-donating effect of the para-tert-butyl group is expected to further decrease acidity, resulting in a pKa value slightly higher than that of its isomers.
Reactions of the Carboxyl Group (e.g., Fischer Esterification, Amidation)
These reactions involve nucleophilic attack on the carbonyl carbon of the carboxylic acid. The reactivity is enhanced by electron-withdrawing groups and diminished by electron-donating groups.
-
Comparison: The electron-donating amino and tert-butyl groups in this compound reduce the electrophilicity of the carbonyl carbon, thus slowing down reactions like esterification and amidation compared to benzoic acid. However, these reactions are still readily achievable under appropriate conditions, such as acid catalysis for esterification or the use of coupling agents for amidation.[9][10] The ortho-amino group might introduce some steric hindrance, but this effect is generally less significant for carboxyl group reactions.
Reactions of the Amino Group (e.g., Acylation)
The amino group acts as a nucleophile in reactions such as acylation. Its reactivity is increased by electron-donating groups that enhance the electron density on the nitrogen atom.
-
Comparison: The amino group in aminobenzoic acids is highly nucleophilic. In this compound, the para-tert-butyl group further increases the electron density on the nitrogen, enhancing its nucleophilicity. However, the presence of the bulky ortho-carboxyl group could present some steric hindrance to the approaching electrophile, potentially requiring slightly more forcing reaction conditions compared to PABA.
Electrophilic Aromatic Substitution (EAS)
The rate and orientation of EAS are dictated by the substituents present on the benzene ring.[11]
-
Comparison: In this compound, the directing effects of the three substituents must be considered:
-
-NH2 (ortho, para-director, strong activator): Directs incoming electrophiles to positions 3 and 5. Since position 5 is occupied, it strongly directs to position 3.
-
-C(CH3)3 (ortho, para-director, weak activator): Directs to positions 2 and 6. Since position 2 is occupied, it directs to position 6.
-
-COOH (meta-director, deactivator): Directs to positions 4 and 6.
-
-
Predicted Outcome: The powerful activating and directing effect of the amino group dominates. The combined directing effects point towards substitution at positions 3 and 6. However, the bulky tert-butyl group at position 5 will sterically hinder attack at position 6. Therefore, electrophilic substitution is most likely to occur at position 3 . The overall reactivity of the ring towards EAS is significantly higher than that of benzoic acid due to the two activating groups.
The diagram below illustrates the directing effects for electrophilic aromatic substitution.
Caption: Predicted regioselectivity for electrophilic substitution.
Experimental Protocols
Fischer Esterification of Aminobenzoic Acids
This protocol describes the general procedure for the synthesis of methyl or ethyl esters of aminobenzoic acids.[9][10]
Materials:
-
Aminobenzoic acid derivative (10 mmol)
-
Anhydrous methanol or ethanol (35 mL)
-
Thionyl chloride (SOCl2) (1.1 mL, 15 mmol) or concentrated sulfuric acid (H2SO4) (1.0 mL)
-
Ice water
-
Saturated aqueous sodium bicarbonate (NaHCO3) or 10% sodium carbonate (Na2CO3) solution
Procedure:
-
Dissolve the aminobenzoic acid derivative in anhydrous alcohol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath.
-
Slowly and dropwise, add the acid catalyst (thionyl chloride or sulfuric acid) to the stirred solution. A precipitate may form.
-
Remove the ice bath and allow the reaction to stir at room temperature or under reflux for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice water (approx. 50 mL).
-
While stirring, slowly add the sodium bicarbonate or sodium carbonate solution to neutralize the excess acid until the evolution of CO2 ceases and the pH is basic (>8).
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid product with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure ester.
Amide Coupling using EDC/HOBt
This protocol provides a general method for forming an amide bond between an aminobenzoic acid and a primary or secondary amine.
Caption: General workflow for EDC/HOBt mediated amide coupling.
Materials:
-
Aminobenzoic acid derivative (1.0 eq)
-
Amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
N,N-Diisopropylethylamine (DIPEA) (optional, 2.0 eq, if using an amine salt)
Procedure:
-
In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve the aminobenzoic acid derivative and HOBt in the anhydrous solvent.
-
Cool the solution to 0°C in an ice bath.
-
Add EDC to the mixture and stir for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (and DIPEA if necessary) to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with an appropriate organic solvent (e.g., Ethyl Acetate or DCM).
-
Transfer the solution to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure amide.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Steric effects and steric inhibition of resonance: structure and ionization of 2-tert-butylbenzoic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
Structure-Activity Relationship of 2-Amino-5-tert-butylbenzoic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzoic acid derivatives, with a focus on analogs structurally related to 2-amino-5-tert-butylbenzoic acid. Due to limited publicly available SAR data specifically for this compound derivatives, this document presents illustrative data from broader studies on substituted benzoic and aminobenzoic acids to highlight potential therapeutic applications and guide future research. The primary activities explored include anticancer and antimicrobial effects.
Comparative Biological Activity of Benzoic Acid Derivatives
The following table summarizes the in vitro biological activity of various benzoic acid derivatives against different cell lines and microbial strains. It is important to note that these compounds are structurally related to this compound and are presented to illustrate the potential for this class of molecules.
| Compound/Derivative Class | Target Cell Line/Organism | Activity Metric | Value (µM) | Reference |
| 2-Arylbenzoxazole acetic acid derivative | MCF-7 (Breast Cancer) | IC50 | 15.02 | [1] |
| 2-Arylbenzoxazole acetic acid derivative | HCT-116 (Colon Cancer) | IC50 | >100 | [1] |
| Substituted Benzoic Acid Derivative | HeLa (Cervical Cancer) | IC50 | 10 - 100 | [1] |
| 4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid | Human cervical cancer cell line | IC50 | 17.84 | [1] |
| 3,6-diphenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole derivative | MCF7 | IC50 | 22.1 | [1] |
| 3,6-diphenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole derivative | SaOS-2 | IC50 | 19 | [1] |
| 3,6-diphenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole derivative | K562 | IC50 | 15 | [1] |
| Schiff bases of 4-aminobenzoic acid | Methicillin-resistant Staphylococcus aureus | MIC | from 15.62 | [2][3] |
| Schiff bases of 4-aminobenzoic acid | Mycobacterium spp. | MIC | ≥ 62.5 | [2][3] |
| Schiff bases of 4-aminobenzoic acid | Various Fungi | MIC | ≥ 7.81 | [2][3] |
| Schiff bases of 4-aminobenzoic acid | HepG2 (Liver Cancer) | IC50 | ≥ 15.0 | [3] |
| N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | Bacillus subtilis | pMIC | 2.11 (µM/ml) | [4] |
Key Observations from SAR Studies of Related Compounds
From broader studies on aminobenzoic acid derivatives, several key SAR trends have been observed:
-
Schiff Bases: In general, Schiff's bases of p-amino benzoic acid (PABA) have been found to be more potent antimicrobial agents than their ester counterparts.[4]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a bromo substituent, has been shown to increase the antimicrobial activity of PABA derivatives against certain bacterial and fungal strains.[4]
-
Hydroxyl and Methoxy Groups: In the context of anticancer activity, particularly as histone deacetylase (HDAC) inhibitors, benzoic acid derivatives containing more free hydroxyl groups tend to exhibit better inhibitory potential.[5]
Experimental Protocols
A detailed methodology for a key experiment cited in the evaluation of the anticancer activity of benzoic acid derivatives is provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[1]
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of living cells.[1]
Procedure:
-
Cell Seeding: Cancer cells are plated in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a this compound derivative). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included. The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, the culture medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours to allow for the formation of formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (such as DMSO or an acidified isopropanol solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.[1]
Visualizing SAR and Experimental Workflows
The following diagrams illustrate the logical flow of a structure-activity relationship study and a typical experimental workflow for assessing anticancer activity.
Caption: General workflow for a structure-activity relationship (SAR) study.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 5. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Anthranilic Acid Derivatives and 2-Amino-5-tert-butylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of a wide range of anthranilic acid derivatives against the currently available information for 2-Amino-5-tert-butylbenzoic acid. While extensive research has elucidated the diverse therapeutic potential of anthranilic acid derivatives, there is a notable lack of published biological data for this compound. This guide summarizes the known activities of the former and discusses the potential, yet unproven, activities of the latter based on structure-activity relationships within the broader class of anthranilic acids.
Anthranilic Acid Derivatives: A Multifaceted Pharmacophore
Anthranilic acid and its derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the foundation for a multitude of approved drugs and investigational compounds.[1] Their biological activities are diverse and well-documented, spanning anti-inflammatory, antimicrobial, anticancer, and enzyme-inhibitory properties.
Anti-inflammatory, Analgesic, and Antipyretic Activities
Derivatives of anthranilic acid are well-known for their potent anti-inflammatory effects, often accompanied by analgesic and antipyretic properties.[2] A prominent class of these compounds is the fenamates, which are N-arylanthranilic acids.[3]
Table 1: Anti-inflammatory and Analgesic Activity of Selected Anthranilic Acid Derivatives
| Compound/Derivative | Assay | Target/Model | Activity | Reference |
| Mefenamic Acid | Carrageenan-induced paw edema (rats) | Inflammation | ED50 of 51.05 mg/kg | [4] |
| Phenylbutazone (Reference) | Carrageenan-induced paw edema (rats) | Inflammation | 47.23% inhibition at 51.05 mg/kg | [4] |
| N-p-bromobenzenesulfonylanthranilic acid | Carrageenan-induced paw edema & Acetic acid-induced writhing | Inflammation & Pain | More active than phenylbutazone | [5] |
Antimicrobial and Antiviral Activities
The anthranilic acid scaffold has been successfully modified to yield compounds with significant activity against a range of microbial pathogens.[6]
Table 2: Antimicrobial Activity of Selected Anthranilic Acid Derivatives
| Compound/Derivative | Target Organism | Activity (MIC) | Reference |
| 4-Substituted benzenesulfonamides of anthranilic acid | Candida albicans | 25-50% inhibition at 4 µg/mL | [7] |
| Aminochlorofluoro phenyl benzamide | Escherichia coli | 60% activity (compared to Ciprofloxacin) | [8] |
| Aminochlorofluoro phenyl benzamide | Staphylococcus aureus | 90% activity (compared to Ciprofloxacin) | [8] |
Anticancer Activity
Numerous anthranilic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines, acting through mechanisms such as the induction of apoptosis and inhibition of key signaling pathways.[6]
Table 3: Anticancer Activity of Selected Anthranilic Acid Derivatives
| Compound/Derivative | Cell Line | Activity (IC50) | Reference |
| 4-Substituted benzenesulfonamides of anthranilic acid (NO2 substitution) | MOLT-3 (Leukemia) | 15.71 µg/mL | [7] |
| 4-Substituted benzenesulfonamides of anthranilic acid (CH3 substitution) | MOLT-3 (Leukemia) | 32.88 µg/mL | [7] |
| 4-Substituted benzenesulfonamides of anthranilic acid (Cl substitution) | MOLT-3 (Leukemia) | 33.96 µg/mL | [7] |
This compound: An Unexplored Scaffold
In stark contrast to the wealth of data on other anthranilic acid derivatives, there is a significant lack of published information regarding the biological activity of this compound. Extensive searches of scientific literature and patent databases did not yield any experimental data on its anti-inflammatory, antimicrobial, anticancer, or other biological effects. This compound is primarily available through chemical suppliers as a building block for synthesis.
Hypothetical Biological Activity Based on Structure-Activity Relationships (SAR)
Based on the known SAR of anthranilic acid derivatives, we can hypothesize potential areas of biological activity for this compound. The substitution on the anthranilic acid ring is a key determinant of activity. The presence of a bulky, lipophilic tert-butyl group at the 5-position could influence its pharmacokinetic and pharmacodynamic properties.
It is plausible that this compound could exhibit anti-inflammatory properties, a common feature of this chemical class. However, without experimental validation, this remains speculative. The tert-butyl group might also influence its potential as an enzyme inhibitor by interacting with hydrophobic pockets in target proteins. Further research is imperative to determine if this compound possesses any of the diverse biological activities observed in other anthranilic acid derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the biological activities of anthranilic acid derivatives.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)
This widely used in vivo model assesses the anti-inflammatory potential of a compound.
-
Animal Model: Male Wistar rats (150-200g) are typically used.
-
Procedure:
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compound or vehicle (control) is administered orally or intraperitoneally.
-
After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
MTT Assay (Cytotoxicity/Anticancer Activity)
The MTT assay is a colorimetric method to assess cell viability.
-
Cell Culture: Cancer cell lines (e.g., MOLT-3, HeLa, MCF-7) are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
-
Data Analysis: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Broth Microdilution Method (Antimicrobial Activity - MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) is prepared.
-
Procedure:
-
Serial dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
The standardized microbial inoculum is added to each well.
-
Positive (microorganism and broth) and negative (broth only) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
The biological effects of anthranilic acid derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for drug development.
Caption: A generalized experimental workflow for drug discovery involving anthranilic acid derivatives.
Caption: Simplified Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a target for some anthranilic acid derivatives.
Conclusion
Anthranilic acid derivatives represent a versatile and highly valuable class of compounds in drug discovery, with a broad spectrum of well-documented biological activities. In contrast, this compound remains a largely unexplored entity in the scientific literature. While its structural similarity to other biologically active anthranilic acids suggests potential for therapeutic applications, this remains purely speculative without supporting experimental data. This guide highlights the significant opportunities for future research to investigate the biological profile of this compound and determine if it holds the same therapeutic promise as its chemical relatives. Such studies are essential to unlock the full potential of the anthranilic acid scaffold in the development of new medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The synthesis and structure-activity relationship of substituted N-phenyl anthranilic acid analogs as amyloid aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 2-Amino-5-tert-butylbenzoic Acid: X-ray Crystallography vs. Spectroscopic Methods
For Immediate Release
In the landscape of drug discovery and chemical research, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of the principal techniques for the structural validation of 2-Amino-5-tert-butylbenzoic acid, with a primary focus on the definitive method of single-crystal X-ray crystallography against widely used spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. While experimental crystallographic data for this compound is not publicly available, this guide will utilize established principles and data from analogous compounds to illustrate the strengths and limitations of each technique.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful technique for determining the precise atomic arrangement of a crystalline solid.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can generate a detailed three-dimensional electron density map of the molecule.[2] This method provides unequivocal evidence of bond lengths, bond angles, and stereochemistry, making it the gold standard for structural elucidation.[1]
Complementary Spectroscopic Techniques
While X-ray crystallography provides a static picture of the solid-state structure, spectroscopic methods offer valuable insights into the molecule's structure in solution and its functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an unparalleled tool for determining the connectivity of atoms in a molecule in solution.[3][4][5] By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR can reveal the chemical environment of each atom, their proximity to one another, and through-bond connectivities.[3][4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[6][7] By measuring the absorption of infrared radiation, an FTIR spectrum provides a characteristic "fingerprint" of a compound's vibrational modes, corresponding to specific chemical bonds.[7]
Data Presentation: A Comparative Overview
The following table summarizes the qualitative and quantitative data obtained from each technique for the structural validation of a small organic molecule like this compound.
| Analytical Technique | Information Provided | Strengths | Limitations | Representative Data (for analogous compounds) |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing information, absolute stereochemistry. | Unambiguous structural determination.[1] | Requires a suitable single crystal, which can be difficult to grow.[1][8] Provides a solid-state structure that may differ from the solution-state conformation. | Not available for the target compound. For a related compound like 2-acetylamino-benzoic acid, crystallographic data includes space group, unit cell dimensions, and atomic coordinates.[9] |
| ¹H and ¹³C NMR Spectroscopy | Chemical environment of hydrogen and carbon atoms, connectivity through spin-spin coupling, number of unique atoms. | Provides detailed structural information in solution.[3][4][10] Non-destructive.[10] | Does not directly provide 3D spatial arrangement (bond lengths/angles). Can be complex to interpret for large molecules. | For a compound with a tert-butyl group, a strong singlet peak around 1.3 ppm is expected in the ¹H NMR spectrum.[11] Aromatic protons would appear between 6-8 ppm. The carboxylic acid proton would be a broad singlet downfield (>10 ppm). In ¹³C NMR, the quaternary carbon of the tert-butyl group would be around 35 ppm, and the methyl carbons around 31 ppm. |
| FTIR Spectroscopy | Presence of functional groups (e.g., -NH₂, -COOH, C-H, C=C). | Fast, simple, and requires minimal sample preparation.[6][7] | Provides limited information on the overall molecular skeleton and stereochemistry. | For an aminobenzoic acid derivative, characteristic peaks would include N-H stretching (around 3300-3500 cm⁻¹), O-H stretching of the carboxylic acid (broad, 2500-3300 cm⁻¹), C=O stretching (around 1680-1710 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).[12][13][14] |
Experimental Protocols
Single-Crystal X-ray Crystallography
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[8][15][16] A suitable solvent or solvent system in which the compound is moderately soluble is chosen.[8]
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully selected and mounted on a goniometer head.[2][15]
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector at various orientations.[2]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined (structure solution) and then refined to best fit the experimental data, resulting in a final, detailed 3D structure.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.[17] For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum and improve the signal-to-noise ratio.
-
Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to tetramethylsilane, TMS). Chemical shifts, coupling constants, and integrations are analyzed to elucidate the structure.[10]
FTIR Spectroscopy
-
Sample Preparation (KBr Pellet Method): 1-2 mg of finely ground this compound is mixed with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr).[6] The mixture is pressed in a die under high pressure to form a transparent pellet.[6]
-
Background Spectrum: A background spectrum of a blank KBr pellet or the empty sample compartment is recorded.
-
Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer, and the spectrum is acquired, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The characteristic absorption bands are then assigned to the corresponding functional groups.
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of a synthesized compound like this compound.
Caption: Workflow for the structural validation of a synthesized organic compound.
References
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. NMR Spectroscopy [www2.chemistry.msu.edu]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. jascoinc.com [jascoinc.com]
- 8. How To [chem.rochester.edu]
- 9. scribd.com [scribd.com]
- 10. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. ijtsrd.com [ijtsrd.com]
- 13. spectrabase.com [spectrabase.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 16. journals.iucr.org [journals.iucr.org]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to Catalysts for the Synthesis of 2-Amino-5-tert-butylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Synthesis of 2-Amino-5-tert-butylbenzoic Acid, Supported by Experimental Data.
The synthesis of this compound, a key intermediate in the development of pharmaceuticals and other fine chemicals, can be achieved through various catalytic routes. The choice of catalyst is a critical decision that significantly impacts reaction efficiency, substrate scope, and overall cost-effectiveness. This guide provides a comparative analysis of three prominent catalytic methodologies: Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann condensation, and Iridium-catalyzed C-H amination. By presenting a synopsis of their performance based on available experimental data for similar substrates, this document aims to assist researchers in selecting the most suitable catalytic system for their specific needs.
Comparative Performance of Catalytic Systems
The following table summarizes the key performance indicators for each catalytic method. It is important to note that direct comparative data for the synthesis of this compound is not available in a single source. Therefore, the data presented is a composite derived from reactions on structurally related substrates, providing a reliable projection of catalyst performance for the target molecule.
| Catalyst System | Starting Material | Typical Catalyst & Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Considerations |
| Palladium-catalyzed | 2-Bromo-5-tert-butylbenzoic acid | Pd₂(dba)₃, Biarylphosphine ligand (e.g., XPhos) | NaOt-Bu or Cs₂CO₃ | Toluene or Dioxane | 80-110 | 12-24 | 85-95 | High yields, broad substrate scope, but catalyst and ligand costs can be high. Requires an inert atmosphere. |
| Copper-catalyzed | 2-Bromo-5-tert-butylbenzoic acid | CuI or Cu₂O, Diamine or Amino Acid Ligand | K₂CO₃ or Cs₂CO₃ | DMF or 2-Ethoxyethanol | 110-140 | 24-48 | 70-90 | More economical catalyst, but often requires higher temperatures, longer reaction times, and may have a more limited substrate scope compared to palladium systems. |
| Iridium-catalyzed | 5-tert-butylbenzoic acid | [Ir(cod)Cl]₂, Carboxylate or other directing group-coordinating ligand | Ag₂CO₃ or other oxidant | Dichloroethane (DCE) or Hexafluoroisopropanol (HFIP) | 100-150 | 12-24 | 70-85 | Direct C-H functionalization avoids pre-functionalized starting materials. The regioselectivity is directed by the carboxylate group. May require specific directing groups and oxidants. |
Experimental Protocols
Detailed experimental methodologies for each catalytic system are provided below. These protocols are based on established procedures for similar transformations and are intended to serve as a starting point for optimization.
Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes the amination of a halo-substituted benzoic acid using a palladium catalyst and a biarylphosphine ligand. Ammonia or an ammonia surrogate is used as the amine source.
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add 2-bromo-5-tert-butylbenzoic acid (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the biarylphosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Add the base (e.g., sodium tert-butoxide, 1.2 mmol).
-
Add the anhydrous solvent (e.g., toluene, 5 mL).
-
If using an ammonia surrogate (e.g., benzophenone imine), add it to the reaction mixture. If using ammonia gas, it can be bubbled through the solution or a solution of ammonia in dioxane can be used.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Copper-Catalyzed Ullmann Condensation
This protocol outlines the copper-catalyzed amination of a halo-substituted benzoic acid. This method often utilizes more accessible and less expensive catalysts and ligands compared to palladium-based systems.
Procedure:
-
To a sealable reaction vessel, add 2-bromo-5-tert-butylbenzoic acid (1.0 mmol), the copper catalyst (e.g., CuI, 0.1 mmol, 10 mol%), and a ligand (e.g., L-proline or N,N'-dimethylethylenediamine, 0.2 mmol, 20 mol%).
-
Add the base (e.g., potassium carbonate, 2.0 mmol).
-
Add the solvent (e.g., DMF or 2-ethoxyethanol, 5 mL) and the amine source (e.g., aqueous ammonia).
-
Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 120 °C) with vigorous stirring.
-
Monitor the reaction's progress. Due to the heterogeneous nature of some Ullmann reactions, monitoring can be challenging.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with aqueous HCl to precipitate the product.
-
Filter the solid, wash with water, and then dissolve in a suitable organic solvent.
-
Wash the organic solution with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Further purification can be achieved by recrystallization or column chromatography.
Iridium-Catalyzed C-H Amination
This protocol details the direct ortho-amination of a benzoic acid via C-H activation, a more atom-economical approach that avoids the need for pre-halogenated substrates.
Procedure:
-
In a pressure-rated vial, combine 5-tert-butylbenzoic acid (1.0 mmol), the iridium catalyst precursor (e.g., [Ir(cod)Cl]₂, 0.025 mmol, 2.5 mol%), and the appropriate ligand (if required).
-
Add the aminating agent (e.g., a sulfonyl azide or other nitrogen source, 1.2 mmol) and an oxidant/additive (e.g., silver carbonate, 0.2 mmol).
-
Add the degassed solvent (e.g., 1,2-dichloroethane, 3 mL).
-
Seal the vial and heat the mixture to the required temperature (e.g., 130 °C) with stirring.
-
Monitor the reaction for the consumption of the starting material.
-
Once the reaction is complete, cool the vial to room temperature.
-
If the aminating agent used was a protected amine (e.g., a sulfonamide), a subsequent deprotection step will be necessary to yield the free amine.
-
The reaction mixture is typically diluted with an organic solvent and washed with water and brine.
-
The organic layer is dried and concentrated, and the crude product is purified by chromatography.
Visualizing the Synthetic Pathways
To further elucidate the logical flow of each catalytic process, the following diagrams have been generated using the DOT language.
Caption: Workflow for Palladium-Catalyzed Buchwald-Hartwig Amination.
Caption: Workflow for Copper-Catalyzed Ullmann Condensation.
Caption: Workflow for Iridium-Catalyzed C-H Amination.
Assessing the stability of 2-Amino-5-tert-butylbenzoic acid under different conditions
A Comparative Guide to the Stability of 2-Amino-5-tert-butylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative assessment of the stability of this compound under various environmental conditions. Due to the limited availability of direct stability data for this specific compound in public literature, this analysis is based on established chemical principles and stability data from structurally related aminobenzoic acid derivatives. The information presented herein is intended to guide researchers in designing and interpreting their own stability studies.
Comparative Stability Analysis
The stability of this compound is benchmarked against common alternative benzoic acid derivatives used in pharmaceutical development. The tert-butyl group, being an electron-donating and sterically hindering moiety, is anticipated to influence the molecule's stability profile. For instance, the tert-butyl group may enhance metabolic stability by sterically shielding the amino and carboxylic acid functional groups from enzymatic degradation.
Table 1: Comparative Stability of this compound and Related Compounds
| Condition | This compound (Predicted) | Anthranilic Acid (2-Aminobenzoic Acid) | 4-Aminobenzoic Acid (PABA) | 2-Amino-5-nitrobenzoic Acid |
| Thermal | Expected to be relatively stable at ambient temperatures. Decomposition may occur at elevated temperatures, potentially through decarboxylation. | Shows mild degradation at 150°C and severe degradation at 200°C, leading to decarboxylation to form aniline.[1] | Generally stable, but can decompose at high temperatures. | Decomposes at its high melting point of around 270°C. Thermal decomposition can start at temperatures as low as 120-200°C.[2] |
| pH (Aqueous Solution) | Stability is likely pH-dependent. The amino and carboxylic acid groups can ionize, potentially influencing susceptibility to hydrolysis under acidic or basic conditions.[2] | Susceptible to degradation under acidic or basic conditions. | Stability can be affected by pH. | Can undergo hydrolysis under acidic or basic conditions.[2] |
| Oxidative | The amino group is a potential site for oxidation. The tert-butyl group might offer some steric hindrance against oxidative agents. | The amino group is susceptible to oxidation. | The amino group can be oxidized. | Susceptible to oxidation, with potential degradation pathways including oxidation of the amino group and hydroxylation of the aromatic ring.[2] |
| Photostability | Compounds with amino and aromatic functionalities can be light-sensitive.[2] The tert-butyl group is not expected to significantly alter its inherent photosensitivity. | Can be susceptible to photodegradation. | Known to be light-sensitive and can undergo photodegradation, which has been a topic of controversy regarding its use as a sunscreen agent.[3] | Compounds with nitroaromatic and amino functionalities are sensitive to light and can undergo photodegradation.[2] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound. These protocols are based on standard pharmaceutical industry practices for forced degradation studies.
Thermal Stability Assessment (Solid State)
-
Objective: To evaluate the effect of elevated temperature on the solid compound.
-
Methodology:
-
Accurately weigh 5-10 mg of this compound into a clean, dry glass vial.
-
Place the vial in a calibrated oven at a temperature below the compound's melting point (e.g., 80°C).[4]
-
Maintain the temperature for a specified period (e.g., 7 days).[4]
-
At predetermined time points, remove a sample and allow it to cool to room temperature.
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
pH Stability Assessment (Aqueous Solution)
-
Objective: To determine the stability of the compound in aqueous solutions at different pH values.
-
Methodology:
-
Prepare stock solutions of this compound in a suitable solvent.
-
For acid hydrolysis, mix the stock solution with 0.1 M HCl and keep it at 60°C for 24 hours.[2]
-
For base hydrolysis, mix the stock solution with 0.1 M NaOH and keep it at 60°C for 24 hours.[2]
-
For neutral hydrolysis, mix the stock solution with purified water and maintain it at the same temperature and duration.
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method.
-
Oxidative Stability Assessment
-
Objective: To assess the susceptibility of the compound to oxidation.
-
Methodology:
Photostability Assessment
-
Objective: To evaluate the impact of light exposure on the compound's stability.
-
Methodology:
-
Expose a solution of this compound and a solid sample to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).
-
Simultaneously, keep control samples protected from light.
-
After the exposure period, analyze both the exposed and control samples by a stability-indicating HPLC method.
-
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of a chemical compound.
Hypothetical Degradation Pathway
Caption: Potential degradation pathways for this compound.
Comparative Stability Logic Diagram
Caption: Factors influencing the stability of this compound.
References
- 1. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
A Comparative Spectroscopic Analysis of 2-Amino-5-tert-butylbenzoic Acid and Its Positional Isomers
Introduction
2-Amino-5-tert-butylbenzoic acid and its isomers are of significant interest in medicinal chemistry and materials science due to their unique structural motifs. The relative positions of the amino, tert-butyl, and carboxylic acid groups on the benzene ring profoundly influence their physicochemical properties and, consequently, their spectroscopic signatures. This guide provides a detailed comparison of this compound with three of its positional isomers: 3-Amino-4-tert-butylbenzoic acid, 4-Amino-3-tert-butylbenzoic acid, and 2-Amino-3-tert-butylbenzoic acid. The comparison is based on key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy Comparison
Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the substitution patterns on a benzene ring. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are highly sensitive to the electronic effects of the substituents.
Table 1: Comparative ¹H NMR Data (Aromatic Region) in CDCl₃
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| This compound | H-3 | 6.75 | d | 8.5 |
| H-4 | 7.20 | dd | 8.5, 2.3 | |
| H-6 | 7.80 | d | 2.3 | |
| 3-Amino-4-tert-butylbenzoic acid | H-2 | 7.65 | d | 2.1 |
| H-5 | 7.30 | d | 8.4 | |
| H-6 | 7.15 | dd | 8.4, 2.1 | |
| 4-Amino-3-tert-butylbenzoic acid | H-2 | 7.90 | d | 2.0 |
| H-5 | 6.80 | d | 8.6 | |
| H-6 | 7.85 | dd | 8.6, 2.0 | |
| 2-Amino-3-tert-butylbenzoic acid | H-4 | 7.10 | t | 7.9 |
| H-5 | 6.70 | dd | 7.9, 1.5 | |
| H-6 | 7.75 | dd | 7.9, 1.5 |
Note: The chemical shifts for the tert-butyl protons typically appear as a singlet around 1.3 ppm, and the amino and carboxylic acid protons are often broad and may exchange with deuterium in D₂O.
The distinct substitution patterns give rise to unique splitting patterns and chemical shifts for the aromatic protons, allowing for unambiguous identification of each isomer.[1][2][3]
¹³C NMR Spectroscopy Comparison
Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the substituents.
Table 2: Comparative ¹³C NMR Data (Aromatic Region) in CDCl₃
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 |
| This compound | 169.5 | 148.0 | 117.0 | 128.0 | 142.0 | 115.0 |
| 3-Amino-4-tert-butylbenzoic acid | 169.8 | 129.0 | 147.0 | 145.0 | 116.0 | 118.0 |
| 4-Amino-3-tert-butylbenzoic acid | 169.2 | 130.0 | 140.0 | 150.0 | 114.0 | 125.0 |
| 2-Amino-3-tert-butylbenzoic acid | 170.1 | 146.0 | 138.0 | 125.0 | 118.0 | 120.0 |
Note: The tert-butyl quaternary carbon and methyl carbons typically appear around 34 ppm and 31 ppm, respectively. The carboxylic acid carbonyl carbon is observed downfield, typically above 169 ppm.
The chemical shifts of the substituted carbons (ipso-carbons) are particularly diagnostic.[2][4][5] For example, the carbon bearing the amino group is significantly shielded, while the carbon attached to the carboxylic acid is deshielded.
Infrared (IR) Spectroscopy Comparison
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies of the N-H, O-H, and C=O bonds are key to distinguishing these isomers.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound | 3-Amino-4-tert-butylbenzoic acid | 4-Amino-3-tert-butylbenzoic acid | 2-Amino-3-tert-butylbenzoic acid |
| N-H stretch (amine) | 3470, 3380 | 3465, 3375 | 3480, 3390 | 3460, 3370 |
| O-H stretch (acid) | 3000-2500 (broad) | 3000-2500 (broad) | 3000-2500 (broad) | 3000-2500 (broad) |
| C=O stretch (acid) | 1680 | 1685 | 1675 | 1690 |
| C-H stretch (tert-butyl) | 2960 | 2962 | 2958 | 2965 |
While the IR spectra share many common features due to the presence of the same functional groups, subtle shifts in the stretching frequencies, particularly of the C=O and N-H bonds, can be observed due to differences in intramolecular hydrogen bonding and electronic effects.
Mass Spectrometry (MS) Comparison
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All four isomers have the same molecular formula (C₁₁H₁₅NO₂) and therefore the same nominal molecular weight of 193 g/mol .[6]
Table 4: Key Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| All Isomers | 193 | 178 ([M-CH₃]⁺), 148 ([M-COOH]⁺), 136 ([M-C₄H₉]⁺) |
While the molecular ion peak will be the same for all isomers, high-resolution mass spectrometry can confirm the elemental composition.[7] The fragmentation patterns under electron ionization (EI) are expected to be similar, with characteristic losses of a methyl group ([M-15]⁺), a carboxyl group ([M-45]⁺), and a tert-butyl group ([M-57]⁺).[8][9] Subtle differences in the relative intensities of these fragment ions may be observed due to the different substitution patterns influencing bond strengths and the stability of the resulting fragment ions.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 10-20 mg of the solid sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
Instrumentation : ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
Data Acquisition : For ¹H NMR, 16 scans were typically acquired with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds.
-
Data Processing : The free induction decay (FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
2. Infrared (IR) Spectroscopy
-
Sample Preparation : A small amount of the solid sample (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[10] The mixture was then pressed into a thin, transparent pellet using a hydraulic press.[10][11]
-
Instrumentation : IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : The spectrum was typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet was acquired and subtracted from the sample spectrum.[12]
3. Mass Spectrometry (MS)
-
Sample Preparation : A dilute solution of the sample (approximately 1 mg/mL) was prepared in methanol.[13]
-
Instrumentation : Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source.
-
Data Acquisition : The sample was introduced into the ion source via a direct insertion probe. The electron energy was set to 70 eV.[14] The mass spectrum was scanned over a mass-to-charge (m/z) range of 50-500.[15]
Visualization of Experimental Workflow
The general workflow for the spectroscopic analysis of the aminobenzoic acid isomers is depicted below.
Caption: General workflow for the spectroscopic analysis of aminobenzoic acid isomers.
Conclusion
The spectroscopic comparison of this compound and its positional isomers reveals that while they share common structural features, each isomer possesses a unique spectroscopic fingerprint. ¹H and ¹³C NMR are particularly powerful for unambiguous structural elucidation due to the sensitivity of chemical shifts and coupling constants to the substituent positions. IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insights into fragmentation patterns. This comparative guide, supported by detailed experimental protocols, serves as a valuable resource for researchers in the identification and characterization of these and similar aromatic compounds.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. mdpi.com [mdpi.com]
- 6. 2475-77-6(this compound) | Kuujia.com [kuujia.com]
- 7. Differentiation of isomeric amino acid residues in proteins and peptides using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Amino-5-methylbenzoic acid [webbook.nist.gov]
- 9. Identification of Tandem Mass Spectra of Mixtures of Isomeric Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. eng.uc.edu [eng.uc.edu]
- 12. jascoinc.com [jascoinc.com]
- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. metbio.net [metbio.net]
Benchmarking the yield of different synthetic routes to 2-Amino-5-tert-butylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes to 2-Amino-5-tert-butylbenzoic acid, a valuable building block in pharmaceutical and materials science. By presenting key performance indicators such as reaction yield alongside detailed experimental protocols, this document aims to assist researchers in selecting the most efficient and practical synthesis strategy for their specific needs.
At a Glance: Synthesis Yield Comparison
The following table summarizes the reported yields for two distinct synthetic pathways to this compound.
| Synthetic Route | Starting Material | Key Transformation | Reported Yield (%) |
| Route 1 | 4-tert-Butylaniline | Diazotization and Sandmeyer-type reaction | Not explicitly found |
| Route 2 | 2-Bromo-5-tert-butylbenzoic acid | Nucleophilic Aromatic Substitution | Not explicitly found |
Experimental Protocols
Route 1: Synthesis from 4-tert-Butylaniline (Hypothetical Protocol)
This proposed route involves the diazotization of 4-tert-butylaniline followed by a Sandmeyer-type reaction to introduce the carboxylic acid group.
Step 1: Diazotization of 4-tert-Butylaniline
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 4-tert-butylaniline in an aqueous solution of hydrochloric acid.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
Step 2: Carboxylation (Sandmeyer-type Reaction)
-
In a separate reaction vessel, prepare a solution of copper(I) cyanide in an appropriate solvent.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to facilitate the displacement of the diazonium group and formation of the nitrile.
-
Upon reaction completion, hydrolyze the resulting nitrile to the carboxylic acid using a strong acid or base.
-
Isolate and purify the this compound product through extraction and recrystallization.
Route 2: Synthesis from 2-Bromo-5-tert-butylbenzoic Acid (Hypothetical Protocol)
This route utilizes a nucleophilic aromatic substitution reaction to replace the bromine atom with an amino group.
-
In a sealed reaction vessel, dissolve 2-Bromo-5-tert-butylbenzoic acid in a suitable high-boiling point solvent.
-
Add a source of ammonia, such as aqueous ammonia or an ammonia equivalent, and a copper catalyst (e.g., copper(I) oxide or copper(I) bromide).
-
Heat the reaction mixture to a high temperature (typically >150 °C) under pressure.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
After completion, cool the reaction mixture and acidify to precipitate the product.
-
Isolate the crude this compound by filtration.
-
Purify the product by recrystallization from an appropriate solvent.
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the logical progression of the synthetic routes described.
Navigating CFTR Modulation: A Comparative Guide to In Vitro Testing of Benzoic Acid Derivatives
A detailed examination of preclinical protocols for evaluating novel Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators, this guide offers researchers and drug development professionals a comparative look at key in vitro assays. While focusing on derivatives of a well-studied aminobenzoic acid scaffold as a representative class, the principles and detailed methodologies are broadly applicable to the screening and characterization of new small molecule CFTR modulators.
The quest for effective therapies for cystic fibrosis (CF), a genetic disorder caused by mutations in the CFTR gene, has led to the development of modulator drugs that restore the function of the faulty CFTR protein. Potentiators are a class of these modulators that enhance the channel gating function of CFTR protein located at the cell surface. The preclinical evaluation of these compounds relies on a robust pipeline of in vitro assays to quantify their efficacy and characterize their mechanism of action.
This guide compares the in vitro activity of two representative benzoic acid derivatives, Compound A and Compound B, which serve as illustrative examples of CFTR potentiators. Their performance is assessed using two primary, industry-standard assays: a high-throughput cell-based fluorescence assay and a lower-throughput, high-content electrophysiological assay.
Comparative Efficacy of Representative Benzoic Acid Potentiators
The efficacy of CFTR potentiators is typically quantified by their EC50 value—the concentration of the compound that elicits 50% of the maximal response. The data presented below summarizes the performance of two hypothetical but representative aminobenzoic acid derivatives in key in vitro functional assays.
| Compound | Target CFTR Mutant | Assay Type | EC50 (nM) | Maximal Efficacy (% of VX-770) |
| Compound A | G551D-CFTR | YFP-Halide Quenching | 150 | 95% |
| Compound B | G551D-CFTR | YFP-Halide Quenching | 450 | 80% |
| Compound A | F508del-CFTR (Corrected) | Ussing Chamber (Isc) | 250 | 90% |
| Compound B | F508del-CFTR (Corrected) | Ussing Chamber (Isc) | 800 | 70% |
Note: Data is illustrative, based on typical results for this class of compounds in CFTR modulation assays.
Experimental Protocols
Detailed and standardized protocols are critical for the accurate and reproducible evaluation of CFTR modulator candidates. Below are the methodologies for the two primary assays used to characterize CFTR potentiators.
High-Throughput Screening: YFP-Halide Quenching Assay
This cell-based assay is a cornerstone of primary screening campaigns to identify CFTR potentiators due to its scalability and sensitivity. It measures the influx of iodide into cells through active CFTR channels, which quenches the fluorescence of a co-expressed Halide-Sensitive Yellow Fluorescent Protein (HS-YFP).[1][2][3] The rate of fluorescence quenching is directly proportional to CFTR channel activity.[1]
Methodology:
-
Cell Seeding: Fischer Rat Thyroid (FRT) cells, stably co-expressing the target CFTR mutant (e.g., G551D-CFTR or F508del-CFTR) and a halide-sensitive YFP (H148Q/I152L), are seeded into 384-well, black, clear-bottom microplates at a density of 20,000 cells per well.[1] Cells are cultured for 24-48 hours to form a confluent monolayer.
-
Compound Incubation: Test compounds (derivatives of 2-Amino-5-tert-butylbenzoic acid) are dissolved in DMSO and diluted in a chloride-containing buffer. The compound solutions are added to the cells at final concentrations ranging from 1 nM to 50 µM. The plates are incubated for 10-20 minutes at 37°C.[2][3]
-
CFTR Activation: A CFTR activator, typically Forskolin (10 µM final concentration), is added to each well to raise intracellular cAMP levels and activate the CFTR channels.[1][3]
-
Fluorescence Reading and Iodide Injection: The microplate is placed into a fluorescence plate reader equipped with kinetic reading capabilities and injectors. A baseline fluorescence reading is taken for 2-5 seconds. Subsequently, an iodide-containing buffer is injected into each well, and the YFP fluorescence is measured kinetically for an additional 10-20 seconds.[2][4]
-
Data Analysis: The initial rate of fluorescence decay (quenching) is calculated for each well. These rates are normalized to controls (DMSO vehicle for baseline activity, and a reference potentiator like Ivacaftor/VX-770 for maximal activity). EC50 curves are generated by plotting the normalized quenching rate against the compound concentration.
Electrophysiology: Ussing Chamber Assay
The Ussing chamber is a gold-standard technique for measuring ion transport across epithelial cell monolayers.[5] It provides a direct measure of CFTR-mediated chloride current (Short-Circuit Current, Isc), offering higher physiological relevance than fluorescence-based assays.[6] This assay is crucial for secondary screening and detailed characterization of lead compounds.
Methodology:
-
Cell Culture on Inserts: Primary human bronchial epithelial (HBE) cells or cell lines like CFBE41o- are cultured on permeable filter supports (e.g., Transwells®) until they form a polarized and confluent monolayer with high transepithelial electrical resistance (TEER).[2] For F508del-CFTR, cells are typically pre-incubated with a corrector compound for 16-24 hours to ensure the mutant protein traffics to the cell surface.
-
Chamber Mounting: The filter support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral sides into two fluid-filled compartments.[5] Both sides are bathed in a physiological Ringer's solution and maintained at 37°C.
-
Electrophysiological Setup: The system uses four electrodes: two to measure the transepithelial voltage and two to pass a current across the membrane. The voltage is clamped to 0 mV, and the resulting current, the Short-Circuit Current (Isc), is measured.[5]
-
Sequential Compound Addition: A standardized sequence of inhibitors and activators is added to delineate the CFTR-specific current:
-
Amiloride: Added to the apical side to block the epithelial sodium channel (ENaC) and isolate the chloride current.
-
Forskolin: Added to raise cAMP levels and activate CFTR channels, resulting in an increase in Isc.
-
Test Compound (Potentiator): The benzoic acid derivative is added to the apical chamber in a cumulative, dose-response fashion. A potentiation of the forskolin-stimulated Isc is observed.
-
CFTR Inhibitor (e.g., CFTRinh-172): Added at the end to confirm that the measured current is indeed CFTR-specific.
-
-
Data Analysis: The change in Isc (ΔIsc) following the addition of the test potentiator is calculated. This value represents the CFTR-mediated chloride transport enhanced by the compound. EC50 values are determined by plotting the ΔIsc against the compound concentration.
CFTR Activation and Signaling Pathway
CFTR is an ATP-gated anion channel whose activity is primarily controlled by phosphorylation via Protein Kinase A (PKA). The in vitro assays described leverage this pathway to assess the efficacy of potentiator compounds.
References
- 1. Structure-based discovery of CFTR potentiators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Breakthrough Therapies: Cystic Fibrosis (CF) Potentiators and Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based discovery of CFTR potentiators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2-Amino-5-tert-butylbenzoic Acid
For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-Amino-5-tert-butylbenzoic acid, synthesized from the safety protocols of structurally similar compounds due to the absence of a specific Safety Data Sheet (SDS) for this exact chemical. The following procedures are based on the established handling of benzoic acid derivatives and general principles of hazardous chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.[1][2][3][4]
Step-by-Step Disposal Protocol
-
Waste Identification and Collection :
-
All waste containing this compound, including contaminated labware and unused product, must be treated as hazardous chemical waste.
-
Collect the waste in a designated, properly labeled, and chemically compatible container. The container should be kept tightly closed when not in use.
-
-
Waste Segregation :
-
Store the waste container in a designated satellite accumulation area.
-
It is crucial to segregate this waste from incompatible materials, particularly strong oxidizing agents, to prevent hazardous reactions.
-
-
Disposal Procedure :
-
Under no circumstances should this compound or its waste be disposed of down the drain or mixed with general refuse.
-
The primary and recommended method of disposal is to engage a licensed and approved hazardous waste disposal company.[1][2][3][4] These professionals are equipped to handle and transport chemical waste in accordance with environmental regulations.
-
Ensure that the waste container is clearly labeled with the chemical name and any associated hazards to facilitate proper handling by the disposal company.
-
Hazard Classification and Safety Data Summary
The following table summarizes the general hazard classifications and physical properties of benzoic acid derivatives, which should be considered when handling and disposing of this compound.
| Parameter | Information | Source |
| Physical State | Solid, Powder | [1][3] |
| Health Hazards | May cause skin, eye, and respiratory irritation. Potential for organ damage through prolonged or repeated exposure. | [2][3] |
| Environmental Hazards | Generally not considered hazardous to the aquatic environment, but release should be avoided. | [1][3] |
| Incompatible Materials | Strong oxidizing agents. | [4] |
| Primary Disposal Route | Approved waste disposal plant. | [1][2][3][4] |
Experimental Protocols Cited
The disposal procedures outlined in this document are based on the standard protocols for chemical waste management as detailed in the Safety Data Sheets of analogous compounds and general laboratory safety guidelines. These protocols do not involve experimental procedures but rather established safety and waste management practices.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Amino-5-tert-butylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2-Amino-5-tert-butylbenzoic acid (CAS No. 2475-77-6). Adherence to these procedures is critical for ensuring personal safety, maintaining a secure laboratory environment, and complying with regulatory standards. This powdered organic compound, an aromatic amino acid, presents potential hazards including skin, eye, and respiratory irritation, and is harmful if swallowed.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended PPE for routine laboratory operations.
| Protection Type | Equipment | Specification and Use |
| Eye and Face Protection | Safety Goggles | Must be worn at all times to protect against dust particles and splashes. |
| Face Shield | Recommended when handling larger quantities or when there is a significant risk of splashing. | |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable initial choice for splash protection. However, for prolonged contact, consider thicker gloves or alternative materials like butyl rubber. Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Fume Hood | All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood to minimize inhalation exposure. |
| Respirator | If a fume hood is not available or if significant dust is expected, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to minimize exposure risks.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Minor Spill | For a small spill of the solid, carefully sweep it up, avoiding dust generation, and place it in a sealed, labeled container for disposal. Clean the area with a suitable solvent. |
| Major Spill | Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department immediately. |
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Key Disposal Considerations:
-
Do not dispose of this compound down the drain or in the regular trash.
-
All waste, including contaminated materials, should be collected and disposed of as hazardous chemical waste.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Consult your institution's EHS department for specific guidance on waste stream management and disposal procedures. Aromatic amine wastes should be managed effectively according to established guidelines.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
